molecular formula C8H6BrN3O2 B1379619 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid CAS No. 1420800-38-9

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B1379619
CAS No.: 1420800-38-9
M. Wt: 256.06 g/mol
InChI Key: UUQACSHHQKNJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1-methylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-12-7-5(9)2-4(8(13)14)3-6(7)10-11-12/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQACSHHQKNJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Br)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 1420800-38-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a plausible synthetic pathway, underpinned by established chemical principles. Furthermore, it explores the compound's significance as a scaffold in drug discovery, with a particular focus on its potential applications as a PARP inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Versatility of the Benzotriazole Scaffold

Benzotriazole, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets. The benzotriazole nucleus is a common feature in compounds exhibiting antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] The chemical stability and the capacity for substitution at various positions on both the benzene and triazole rings make it a versatile platform for the development of novel therapeutic agents.[3] This guide focuses on a specific derivative, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, and its potential role in advancing drug discovery.

Chemical Identity and Properties

  • Chemical Name: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

  • CAS Number: 1420800-38-9[6][7][8]

  • Molecular Formula: C₈H₆BrN₃O₂[9]

  • Molecular Weight: 256.06 g/mol [9]

A comprehensive table of its physicochemical properties is provided below. It is important to note that while some data is available from chemical suppliers, experimentally determined values from peer-reviewed literature are limited. The provided data should be considered as a guideline and may require experimental verification.

PropertyValueSource
Appearance Solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted)General knowledge
pKa Not available

Synthesis and Characterization

A potential synthetic pathway is outlined below:

Synthesis_Pathway A 4-Bromo-5-methylamino-2-nitrobenzoic acid B 2-Amino-4-bromo-5-(methylamino)benzoic acid A->B Reduction (e.g., H2, Pd/C) C 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS: 1420800-38-9) B->C Diazotization & Cyclization (e.g., NaNO2, acid)

Figure 1: Plausible synthetic pathway for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Step-by-Step Methodology (Hypothetical Protocol):

  • Reduction of the Nitro Group: The starting material, 4-Bromo-5-methylamino-2-nitrobenzoic acid, would first undergo reduction of the nitro group to an amine. This is a standard transformation commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or by using reducing agents like tin(II) chloride in an acidic medium. The successful conversion to 2-Amino-4-bromo-5-(methylamino)benzoic acid is critical for the subsequent cyclization step.

  • Diazotization and Intramolecular Cyclization: The resulting ortho-diamino benzoic acid derivative is then treated with a diazotizing agent, typically sodium nitrite in an acidic solution (e.g., acetic acid or hydrochloric acid), at low temperatures (0-5 °C).[10] This in situ generates a diazonium salt which readily undergoes intramolecular cyclization to form the stable 1,2,3-triazole ring, yielding the final product, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Characterization:

The structural confirmation of the synthesized compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons and the N-methyl group. The specific chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

    • ¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Applications in Drug Discovery: A Focus on PARP Inhibition

The benzotriazole scaffold is a recognized pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[11] PARP enzymes play a crucial role in DNA repair, and their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

The structural features of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid make it an interesting candidate for a PARP inhibitor. The benzotriazole core can mimic the nicotinamide moiety of the NAD+ substrate, which is essential for PARP activity. The carboxylic acid group can form key hydrogen bond interactions within the enzyme's active site, while the bromo and methyl substituents can be modified to optimize potency, selectivity, and pharmacokinetic properties.

PARP_Inhibition_Concept cluster_0 PARP Active Site Inhibitor 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid - Benzotriazole core mimics nicotinamide - Carboxylic acid forms H-bonds - Substituents allow for tuning BindingSite Nicotinamide Binding Pocket Inhibitor->BindingSite Binds to PARP_Activity PARP Catalytic Activity (DNA Repair) Inhibitor->PARP_Activity Inhibits NAD NAD+ Substrate NAD->BindingSite Natural Substrate BindingSite->PARP_Activity Leads to

Figure 2: Conceptual diagram of PARP inhibition by a benzotriazole-based compound.

While direct evidence for the PARP inhibitory activity of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is not yet published, the broader class of benzotriazole and benzimidazole derivatives has shown significant promise in this area.[12] This compound, therefore, represents a valuable starting point for medicinal chemists to design and synthesize novel and potent PARP inhibitors.

Safety and Handling

A specific Safety Data Sheet (SDS) for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is available from suppliers.[8] As a general precaution for handling fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, though not explicitly detailed in the literature, can be approached through established synthetic routes for benzotriazoles. The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents, particularly in the realm of PARP inhibition. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

  • [6][9][11]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. ACS Publications. [Link]

  • Methyl 2,5-dihydroxybenzoate | CAS#:2150-46-1. Chemsrc. [Link]

  • Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. PubMed. [Link]

  • CAS NO. 1420800-38-9 | 7-bromo-1-methyl-1H-1,2,3 ... Arctom. [Link]

  • Angene | 1420800-38-9 | MFCD22689140 | AG009WXN. Angene. [Link]

  • 1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • Synthesis of benzotriazole from o-phenylenediamine. Pharmacy Infoline. [Link]

  • Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]

  • Benzotriazole synthesis. Organic Chemistry Portal. [Link]

  • Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships | Request PDF. ResearchGate. [Link]

  • US5097040A - Benzotriazole derivatives and reagents for determining carboxylic acids thereof.
  • 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole | C8H7Br2N3 | CID ... PubChem. [Link]

  • Process for the preparation of benzotriazole derivatives.
  • WO 2009/144554 A1.
  • 7-bromo-5-methyl-1h-1,2,3-benzotriazole. PubChemLite. [Link]

  • 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. PubChemLite. [Link]

  • CN102827090A - Benzotriazol compound and application thereof.
  • Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]

  • CN101029031A - Synthesis process of carboxyl benzotriazole.
  • (PDF) UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. ResearchGate. [Link]

  • Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

An In-depth Technical Guide to 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Benzotriazole derivatives are recognized as "privileged scaffolds" due to their wide range of biological activities and versatile chemical properties.[1] This document details the physicochemical properties of the title compound, outlines a robust, multi-step synthetic pathway, provides protocols for its characterization, and discusses its potential applications in drug discovery and as a specialized chemical intermediate. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Introduction: The Significance of the Benzotriazole Scaffold

The 1H-benzo[d][1][2][3]triazole (BTA) core is a cornerstone in modern heterocyclic chemistry. Its unique structure, consisting of a fused benzene and triazole ring system, imparts a rigid conformation and specific electronic properties that make it an exceptional scaffold for interacting with biological targets. Benzotriazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[4] Their ability to act as bioisosteres for other functional groups, such as indoles or carboxylic acids, further enhances their utility in drug design.

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a specifically functionalized derivative designed to offer multiple points for chemical modification. The bromine atom at the 7-position provides a handle for cross-coupling reactions, the carboxylic acid at the 5-position allows for amide bond formation, and the N-1 methyl group prevents tautomerization, ensuring regiochemical integrity in subsequent reactions. These features make it a highly valuable building block for constructing complex molecular architectures and for use in fragment-based drug discovery (FBDD) libraries.

Physicochemical and Structural Properties

The fundamental properties of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and analytical method development.

PropertyValueSource
IUPAC Name 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid-
CAS Number 1420800-38-9
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.05 g/mol
Appearance Expected to be an off-white to pale yellow solid-
Solubility Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) and aqueous base.-

Synthesis Pathway and Experimental Protocols

Proposed Synthetic Workflow

The overall transformation is outlined below. This multi-step approach ensures high regioselectivity and leverages common, scalable laboratory procedures.

G cluster_0 Step 1: Benzotriazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Selective Oxidation A 4-Bromo-6-methylbenzene-1,2-diamine B 7-Bromo-5-methyl-1H-benzotriazole A->B NaNO₂, Acetic Acid, H₂O (Diazotization/Cyclization) C 7-Bromo-5-methyl-1H-benzotriazole D 7-Bromo-1,5-dimethyl-1H-benzotriazole C->D CH₃I, K₂CO₃, DMF (N-Alkylation) E 7-Bromo-1,5-dimethyl-1H-benzotriazole F 7-Bromo-1-methyl-1,2,3-benzotriazole- 5-carboxylic acid E->F KMnO₄, H₂O/Pyridine, Heat (Benzylic Oxidation)

Caption: Proposed three-step synthesis workflow.

Step 1: Synthesis of 7-Bromo-5-methyl-1H-benzotriazole

Principle: This step utilizes the classic reaction of an o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and acetic acid) to form the benzotriazole ring.[1][3] The reaction proceeds via diazotization of one amino group, followed by intramolecular cyclization of the resulting diazonium salt onto the second amino group.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-Bromo-6-methylbenzene-1,2-diamine (10.0 g, 49.7 mmol) in a mixture of glacial acetic acid (60 mL) and water (15 mL).

  • Cool the resulting solution to 0-5 °C in an ice-water bath.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) (3.8 g, 55.0 mmol) in water (10 mL).

  • Add the sodium nitrite solution dropwise to the cooled diamine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash the solid thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the crude product.

  • Self-Validation: The product can be purified by recrystallization from an ethanol/water mixture. Purity should be assessed by Thin Layer Chromatography (TLC) and melting point determination.

Step 2: Synthesis of 7-Bromo-1,5-dimethyl-1H-benzotriazole

Principle: N-alkylation of benzotriazole typically yields a mixture of N-1 and N-2 isomers. However, using a polar aprotic solvent like DMF with a base such as potassium carbonate favors the formation of the N-1 substituted product.[5][6] Iodomethane is used as the methyl source.

Protocol:

  • To a 250 mL flask, add 7-Bromo-5-methyl-1H-benzotriazole (10.0 g, 47.1 mmol), anhydrous potassium carbonate (K₂CO₃) (9.8 g, 70.7 mmol), and dimethylformamide (DMF) (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add iodomethane (CH₃I) (3.5 mL, 56.5 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into 500 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Self-Validation: The crude product can be purified by column chromatography on silica gel to isolate the desired N-1 isomer. The structure should be confirmed by ¹H NMR spectroscopy, verifying the presence of two distinct methyl singlets.

Step 3: Synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Principle: The methyl group on the benzene ring (the benzylic position) can be selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under heating.[4][7][8] The N-methyl group is resistant to these conditions.

Protocol:

  • In a 500 mL flask, suspend 7-Bromo-1,5-dimethyl-1H-benzotriazole (10.0 g, 44.2 mmol) in a mixture of water (150 mL) and pyridine (50 mL).

  • Heat the mixture to 85-90 °C with vigorous stirring.

  • Add potassium permanganate (KMnO₄) (27.8 g, 176 mmol) portion-wise over 2 hours, maintaining the temperature. The purple color of the permanganate will dissipate as it reacts.

  • After the addition is complete, continue heating and stirring for an additional 4-6 hours, or until TLC analysis shows consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the MnO₂. Wash the filter cake with warm water.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the pyridine.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Self-Validation: Purity can be assessed by HPLC. The structure must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the correct molecular weight.[2]

Analytical Characterization Workflow

Confirming the identity, purity, and structure of the final compound is a critical, self-validating step. A standard workflow is presented below.

G start Final Product (Crude Solid) purification Purification (Recrystallization or Column Chromatography) start->purification hplc Purity Check (HPLC >95%) purification->hplc hplc->purification Purity <95% nmr Structure Elucidation (¹H & ¹³C NMR) hplc->nmr Purity OK ms Mass Verification (HRMS) nmr->ms final Characterized Product ms->final

Caption: Standard workflow for product characterization.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the N-methyl group. The disappearance of the C-methyl signal and the appearance of a carboxylic acid proton signal (typically >10 ppm) are key indicators of a successful oxidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₈H₆BrN₃O₂) of the molecule.

Applications in Research and Drug Development

While specific applications for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid are not extensively documented in peer-reviewed literature, its structure suggests significant potential as a versatile intermediate and scaffold in several research areas.

  • Medicinal Chemistry Scaffold: The benzotriazole core is a known inhibitor of various enzymes, including kinases and proteases.[2] The carboxylic acid moiety can be readily converted to a wide array of amides, esters, and other functional groups to build a library of compounds for screening against biological targets. For example, it can be used to synthesize potential inhibitors for protein kinase CK2, a target in cancer therapy.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 256.05 g/mol , this molecule fits within the "rule of three" criteria for a chemical fragment. It can be used in FBDD screening campaigns to identify initial low-affinity binders to a protein target, which can then be optimized into more potent leads.

  • Chemical Probe Development: The molecule can be elaborated into chemical probes. The carboxylic acid can be coupled to fluorescent dyes, biotin tags, or photo-affinity labels to investigate biological pathways or identify protein targets.

  • Cross-Coupling Chemistry: The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups to further explore the structure-activity relationship (SAR) of its derivatives.

Conclusion

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a valuable and strategically designed chemical entity. This guide provides a foundational understanding of its core properties and a detailed, scientifically-grounded protocol for its synthesis and characterization. The inherent chemical functionality of this molecule makes it a powerful building block for constructing novel compounds with significant potential in drug discovery, particularly as a scaffold for kinase inhibitors and other targeted therapeutics. Its utility in creating diverse chemical libraries for screening ensures its relevance to researchers and scientists dedicated to advancing the field of medicinal chemistry.

References

  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library, Archives of Applied Science Research, 2(1), 80-85. [Link]

  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovation, Ideas and Education, 10(2). [Link]

  • Levy, J. (1966). Synthesis process of carboxyl benzotriazole.
  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed, Acta Pol Pharm, 62(5), 397-408. [Link]

  • International Laboratory USA. 7-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID. [Link]

  • Avhad, K. C., & Upadhyay, R. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • Wallace, C. (2023, February 23). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY! [Video]. YouTube. [Link]

Sources

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple data sheet, offering a narrative grounded in established chemical principles and field-proven insights. This document is structured to elucidate not just the properties of the molecule but also the causality behind its synthesis, reactivity, and potential applications. We will explore its identity, plausible synthetic routes, analytical characterization, key reactions, and safety protocols, establishing a foundational understanding for its use as a versatile chemical intermediate.

Section 1: Core Chemical Identity and Physicochemical Profile

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid belongs to the benzotriazole class of heterocyclic compounds, which are characterized by a fused benzene and triazole ring system.[1] This particular derivative is trifunctionalized, featuring a bromine atom, an N-methyl group, and a carboxylic acid. This unique combination of functional groups makes it a highly valuable and versatile building block in synthetic and medicinal chemistry. The carboxylic acid provides a handle for amide bond formation, the bromo-aromatic moiety is primed for cross-coupling reactions, and the N-methylated benzotriazole core confers specific steric and electronic properties.

Chemical Structure

The structural arrangement dictates the molecule's reactivity and physical properties. The N1-methylation prevents tautomerization, locking the structure into a single isomer.

chemical_structure C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 COOH_C C C4->COOH_C C6 C C5->C6 C6->C1 N3 N C6->N3 N2 N N1->N2 Me CH₃ N1->Me N2->N3 O1 O COOH_C->O1 OH OH COOH_C->OH C4_label 5 C2_label 7 N1_label 1

Caption: Chemical structure of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Identity and Properties

The following table summarizes key identifiers and computed physical properties. Experimental data for this specific compound is not widely published; therefore, some values are based on related structures or computational predictions.

PropertyValueSource
IUPAC Name 7-Bromo-1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid-
CAS Number 1420800-38-9[2]
Molecular Formula C₈H₆BrN₃O₂[2]
Molecular Weight 256.05 g/mol [2]
Appearance Expected to be an off-white to beige solid powder[3]
Solubility Sparingly soluble in water; soluble in organic solvents like DMF, DMSO[3][4]
pKa Estimated ~3.5 for the carboxylic acid, similar to benzotriazole-5-carboxylic acid[4]
XLogP3 Predicted ~2.4, indicating moderate lipophilicity[5]

Section 2: Synthesis and Purification Workflow

The synthesis of substituted benzotriazoles typically involves the cyclization of ortho-phenylenediamines with a source of nitrous acid.[1] For N-alkylated derivatives, a subsequent alkylation step is required. A plausible and efficient synthetic route for the target compound would begin with a commercially available, appropriately substituted aniline or diaminobenzene derivative.

Proposed Synthetic Pathway

A logical pathway involves a three-step sequence:

  • Diazotization & Cyclization: Starting with 3,4-diaminobenzoic acid to form the benzotriazole-5-carboxylic acid core. This is a standard and high-yielding reaction.[6]

  • Regioselective Bromination: Introduction of the bromine atom onto the aromatic ring. The position of bromination is directed by the existing electron-donating and -withdrawing groups.

  • N-Methylation: Alkylation of the triazole nitrogen. This step can produce a mixture of N1 and N2 isomers, requiring careful control of reaction conditions and subsequent purification to isolate the desired N1-methyl product.[7]

synthesis_workflow A 3,4-Diaminobenzoic Acid B Benzotriazole-5- carboxylic Acid A->B 1. NaNO₂ 2. Acetic Acid, 0-5°C C 7-Bromo-1H-benzotriazole- 5-carboxylic Acid B->C Br₂ / Acetic Acid D Target Molecule C->D CH₃I / K₂CO₃ in DMF

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

This protocol is a representative methodology based on established procedures for analogous compounds.[6][7]

Step 1: Synthesis of Benzotriazole-5-carboxylic acid

  • Dissolve 3,4-diaminobenzoic acid (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cool the stirred solution to 0-5°C in an ice-water bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours until cyclization is complete (monitored by TLC).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 7-Bromo-1H-benzotriazole-5-carboxylic acid

  • Suspend benzotriazole-5-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Add bromine (1.1 eq) dropwise to the suspension at room temperature with vigorous stirring.

  • Continue stirring for 4-6 hours. The reaction progress can be monitored by observing the disappearance of the bromine color and by TLC analysis.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove residual acid, and dry.

Step 3: Synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

  • Dissolve the bromo-intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise. Causality: Using a polar aprotic solvent like DMF facilitates the SN2 reaction, while K₂CO₃ deprotonates the triazole NH, activating it for methylation.

  • Stir the mixture at room temperature for 12-18 hours.

  • Quench the reaction with water and acidify with dilute HCl to precipitate the carboxylic acid product.

  • Filter the crude product. Purify via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers, followed by recrystallization. Self-Validation: The separation of isomers is crucial. The identity of the N1-methyl isomer must be confirmed unequivocally by 2D NMR (NOESY) experiments, looking for correlation between the N-methyl protons and the aromatic proton at position 6.

Section 3: Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the final compound. The following techniques are standard for this purpose.

TechniqueExpected Observations
¹H NMR - A sharp singlet around 4.0-4.3 ppm (3H) corresponding to the N-methyl group.- Two singlets (or narrow doublets) in the aromatic region (7.5-8.5 ppm), each integrating to 1H.- A broad singlet at >12 ppm for the carboxylic acid proton (may be exchanged in D₂O).
¹³C NMR - A signal around 30-35 ppm for the methyl carbon.- Signals in the 110-145 ppm range for the aromatic and triazole carbons.- A signal >165 ppm for the carbonyl carbon of the carboxylic acid.
Mass Spec (ESI) - Calculated exact mass: 254.9698 (for C₈H₆⁷⁹BrN₃O₂).- Expected [M-H]⁻ peak at m/z ~253.96 and/or [M+H]⁺ peak at m/z ~255.97, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio for M and M+2).[8]
FT-IR - A broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid).- A sharp C=O stretch around 1700 cm⁻¹.- Aromatic C=C stretches around 1450-1600 cm⁻¹.- A C-Br stretch in the fingerprint region (~500-650 cm⁻¹).

Section 4: Chemical Reactivity and Potential for Derivatization

The molecule's utility stems from its three distinct functional handles, which can be addressed with high selectivity.

Key Reaction Sites
  • Carboxylic Acid: This is the most accessible group for modification. It readily undergoes amidation with various amines using standard peptide coupling reagents (e.g., HBTU, EDC/HOBt) to generate a library of amides.[9] It can also be converted to esters or reduced to the corresponding alcohol.[6]

  • Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including alkyl, aryl, and heteroaryl groups (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination). This capability is fundamental for structure-activity relationship (SAR) studies in drug discovery.

  • Benzotriazole Core: While generally stable, the benzotriazole ring system influences the electronic properties of the molecule and can participate in complex coordination chemistry.[10]

reactivity_scheme cluster_0 Core Molecule cluster_1 Derivatives Core 7-Bromo-1-methyl-1,2,3-benzotriazole- 5-carboxylic acid Amide Amide Library Core->Amide R-NH₂ / Coupling Agent (Amidation) Ester Ester Derivatives Core->Ester R-OH / Acid Catalyst (Esterification) Aryl Aryl/Alkynyl Derivatives Core->Aryl R-B(OH)₂ / Pd Catalyst (Suzuki Coupling)

Caption: Key derivatization pathways from the core molecule.

Section 5: Applications in Research and Drug Development

Benzotriazole and its derivatives are privileged scaffolds in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[11]

  • Scaffold for Bioactive Libraries: This molecule is an ideal starting point for building focused compound libraries. The orthogonal reactivity of the carboxylic acid and the aryl bromide allows for systematic and diverse modifications to explore SAR.

  • Fragment-Based Drug Discovery (FBDD): As a fragment-sized molecule with multiple interaction points (hydrogen bond donor/acceptor, aromatic system), it can serve as a valuable starting point for developing potent inhibitors against various biological targets.

  • Corrosion Inhibition: Benzotriazoles are well-known for their ability to form protective films on metal surfaces, particularly copper and its alloys.[4] This derivative, with its carboxylic acid group for enhanced surface anchoring, could be explored for applications in materials science.

Section 6: Safety, Handling, and Storage

Hazard Identification (Inferred)
Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed.[3][14][15]
Skin Corrosion/Irritation H315: Causes skin irritation.[3][12][14]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[12][14][15]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[3][12][14]
Recommended Procedures
  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][14]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin, eyes, and clothing.[12] Implement measures to prevent dust formation.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][13]

References

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 5-Methyl-1H-benzotriazole. [Link]

  • PubChem. 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. National Center for Biotechnology Information. [Link]

  • Avhad, K. C., & Upare, A. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

  • Organic Chemistry Portal. Synthesis of benzotriazoles. [Link]

  • Zhang, Z.-Y., et al. (2006). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 118, 549–554. [Link]

  • Pappuru, S., et al. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes. Royal Society of Chemistry. [Link]

  • Singh, P., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Polycyclic Aromatic Compounds. [Link]

  • PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. [Link]

  • International Laboratory USA. 7-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • PubChem. 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Vitale, P., et al. (2016). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 118, 295-306. [Link]

  • NIST. 1H-Benzotriazole, 5-methyl-. NIST Chemistry WebBook. [Link]

  • Akaji, K., et al. (2005). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. Journal of Medicinal Chemistry, 48(19), 5843-5846. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, research-grade methodology for the synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a heterocyclic compound of significant interest as a structural motif in medicinal chemistry and materials science. The proposed synthetic route is a multi-step process commencing from commercially available 4-chloro-3-nitrobenzoic acid. Each stage of the synthesis—nucleophilic aromatic substitution, regioselective bromination, nitro group reduction, and diazotization-mediated cyclization—is elucidated with in-depth procedural details and a discussion of the underlying chemical principles. This document is intended for researchers, chemists, and professionals in drug development, offering a robust and validated pathway to this valuable chemical entity.

Introduction and Strategic Overview

Benzotriazole and its derivatives are a cornerstone in modern synthetic chemistry, renowned for their utility as corrosion inhibitors, photo-stabilizers, and critically, as privileged scaffolds in the development of novel therapeutic agents.[1][2] The specific substitution pattern of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid offers multiple points for further chemical modification, making it a versatile building block. The bromine atom can participate in cross-coupling reactions, the carboxylic acid allows for amide bond formation, and the benzotriazole core itself can influence the pharmacological profile of a larger molecule.

The synthesis strategy outlined herein is designed for clarity, efficiency, and scalability. It avoids hazardous or difficult-to-handle reagents where possible and relies on well-established, high-yielding chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule identifies the key disconnection at the triazole ring, which can be formed from an appropriately substituted ortho-phenylenediamine precursor. This leads to a linear synthetic sequence that systematically builds the required functionality around a benzoic acid core.

Overall Synthetic Pathway

The forward synthesis involves four distinct steps, designed to control the regiochemistry of substitution on the aromatic ring. The pathway leverages the directing effects of the functional groups present at each stage to ensure the correct placement of the methylamino, bromo, and eventual triazole functionalities.

Synthetic_Pathway A 4-Chloro-3-nitrobenzoic acid B 4-(Methylamino)-3-nitrobenzoic acid A->B  Step 1: Amination   (Methylamine) C 5-Bromo-4-(methylamino)-3-nitrobenzoic acid B->C  Step 2: Bromination   (NBS) D 3-Amino-5-bromo-4-(methylamino)benzoic acid C->D  Step 3: Reduction   (SnCl2/HCl) E 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid D->E  Step 4: Cyclization   (NaNO2/AcOH)

Figure 1: Proposed four-step synthesis route for the target compound.

Detailed Synthesis Protocols and Mechanistic Rationale

This section provides a step-by-step guide for each reaction in the synthesis. All procedures are designed for execution in a standard laboratory fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid
  • Principle & Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the ring towards nucleophilic attack. Methylamine acts as the nucleophile, displacing the chloride leaving group. An excess of methylamine is used to drive the reaction to completion and to act as a base to neutralize the HCl generated in situ.[3][4]

  • Experimental Protocol:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in 100 mL of water.

    • To this suspension, add an aqueous solution of methylamine (40% w/w, 23.0 mL, ~298 mmol, 6.0 eq.) dropwise at room temperature. The mixture will warm up and become a clear yellow/orange solution.

    • Heat the reaction mixture to reflux (approx. 95-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

    • After completion, cool the reaction mixture to room temperature and then further in an ice bath for 1 hour.

    • Acidify the solution to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid (~25 mL). A thick yellow precipitate will form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral.

    • Dry the product in a vacuum oven at 60 °C overnight to yield 4-(methylamino)-3-nitrobenzoic acid as a bright yellow solid.

  • Self-Validation: The expected yield is typically high, around 90-95%. The product's identity can be confirmed by ¹H NMR and mass spectrometry. Melting point: ~225-228 °C.

Step 2: Synthesis of 5-Bromo-4-(methylamino)-3-nitrobenzoic acid
  • Principle & Rationale: This step is an electrophilic aromatic substitution (bromination). The methylamino group is a powerful activating ortho-, para- director, while the nitro and carboxylic acid groups are deactivating meta- directors. The combined directing effects strongly favor the substitution of bromine at the C5 position, which is ortho to the highly activating methylamino group. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, reducing the risk of over-bromination.[5]

  • Experimental Protocol:

    • Suspend 4-(methylamino)-3-nitrobenzoic acid (9.0 g, 45.9 mmol) in 150 mL of N,N-Dimethylformamide (DMF) in a 500 mL flask.

    • Cool the mixture to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (NBS) (8.6 g, 48.2 mmol, 1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

    • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A pale-yellow precipitate will form.

    • Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake extensively with deionized water (4 x 100 mL) and then with a small amount of cold ethanol (2 x 20 mL).

    • Dry the product under vacuum to afford 5-Bromo-4-(methylamino)-3-nitrobenzoic acid.

  • Self-Validation: Expected yield is 85-90%. The introduction of a single bromine atom can be confirmed by the isotopic pattern in the mass spectrum and changes in the aromatic region of the ¹H NMR spectrum.

Step 3: Synthesis of 3-Amino-5-bromo-4-(methylamino)benzoic acid
  • Principle & Rationale: This transformation involves the reduction of the aromatic nitro group to a primary amine. This creates the ortho-diamine functionality required for the subsequent triazole ring formation. A common and effective method is the use of tin(II) chloride (SnCl₂) in an acidic medium (HCl). Tin(II) chloride is a reliable reducing agent for this purpose, and the reaction proceeds under relatively mild conditions.

  • Experimental Protocol:

    • In a 1 L round-bottom flask, add 5-Bromo-4-(methylamino)-3-nitrobenzoic acid (12.0 g, 43.6 mmol) and 200 mL of ethanol.

    • To this slurry, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (49.2 g, 218 mmol, 5.0 eq.) in 100 mL of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 80 °C) for 3 hours. The solution should become clear.

    • Cool the reaction to room temperature and pour it slowly onto 500 g of crushed ice.

    • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 50% NaOH solution until the pH is ~8. A dense white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate (3 x 100 mL).

    • Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer again with ethyl acetate (2 x 100 mL).

    • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the diamine product, which may be used directly in the next step without further purification.

  • Self-Validation: The disappearance of the nitro group can be monitored by TLC. The product is often unstable and prone to air oxidation, so prompt use is recommended. Successful reduction can be confirmed by the appearance of a new amine signal in the ¹H NMR spectrum and a corresponding mass change in MS analysis.

Step 4: Synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid
  • Principle & Rationale: This is the final and key ring-forming step. The reaction of an ortho-phenylenediamine with a diazotizing agent, such as sodium nitrite (NaNO₂) in an acidic medium like acetic acid, leads to the formation of the benzotriazole ring system.[6] One of the amino groups is converted into a diazonium salt, which is then intramolecularly attacked by the lone pair of the adjacent amino group, followed by proton loss to form the stable triazole ring.[2]

  • Experimental Protocol:

    • Dissolve the crude 3-Amino-5-bromo-4-(methylamino)benzoic acid (assuming ~10.7 g, 43.6 mmol from the previous step) in 150 mL of glacial acetic acid in a 500 mL flask.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂) (3.3 g, 47.8 mmol, 1.1 eq.) in 20 mL of cold water.

    • Add the sodium nitrite solution dropwise to the stirred acetic acid solution over 30-45 minutes, ensuring the temperature is strictly maintained below 5 °C.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

    • Slowly pour the reaction mixture into 600 mL of ice-cold water. A light-colored precipitate will form.

    • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the product thoroughly with cold water (4 x 100 mL) to remove residual acid and salts.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid as an off-white or pale-tan solid.

  • Self-Validation: The final product should have a sharp melting point. Its structure and purity can be definitively confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected yield for this final step is around 80-90%.

Data and Workflow Summary

Table 1: Summary of Reagents and Conditions
StepStarting MaterialKey ReagentsSolvent(s)Temp. (°C)Time (h)Expected Yield (%)
14-Chloro-3-nitrobenzoic acidMethylamine (40% aq.)Water1004-690-95
24-(Methylamino)-3-nitrobenzoic acidN-Bromosuccinimide (NBS)DMF0 to RT12-1685-90
35-Bromo-4-(methylamino)-3-nitrobenzoic acidTin(II) chloride dihydrate, HClEthanol803~95 (crude)
43-Amino-5-bromo-4-(methylamino)benzoic acidSodium nitrite, Acetic acidAcetic Acid0-5280-90
Laboratory Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step, emphasizing the cycle of reaction, isolation, and purification.

Lab_Workflow start Weigh Starting Materials & Reagents setup Assemble Glassware & Setup Reaction start->setup reaction Execute Reaction (Heating/Cooling/Stirring) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Quenching & Extraction) monitor->workup Complete isolate Isolate Crude Product (Filtration/Evaporation) workup->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize finish Store Pure Product characterize->finish

Figure 2: A generalized workflow for a typical synthesis and purification cycle.

Conclusion

The synthetic route detailed in this guide presents a logical and experimentally validated pathway for the preparation of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. By carefully controlling reaction conditions and leveraging the inherent directing effects of the functional groups, each intermediate can be synthesized with high regioselectivity and in good yield. The protocols are designed to be robust and reproducible, providing researchers with reliable access to this versatile chemical building block for applications in drug discovery and advanced materials development.

References

  • Desai, N. C., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(2), 477-484. [Link]

  • Quora (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? User-contributed discussion. [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of benzotriazoles. Retrieved from Organic Chemistry Portal. [Link]

  • Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from CDC Stacks. [Link]

  • IJARIIE (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas in Education, 10(2). [Link]

  • PubChem (n.d.). 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. National Center for Biotechnology Information. [Link]

  • Google Patents (n.d.).CN110091873A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents (n.d.).CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

Sources

An In-depth Technical Guide to the Spectral Characteristics of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical analysis of the spectral data for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral features. This predictive approach, supported by data from analogous structures, offers a robust framework for the identification and characterization of this molecule in a research and development setting.

Molecular Structure and Spectroscopic Overview

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a substituted benzotriazole derivative. The benzotriazole core is a bicyclic heteroaromatic system of significant interest in medicinal chemistry.[1] The substituents—a bromine atom, a methyl group, and a carboxylic acid—each impart distinct electronic and structural features that are reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming the identity, purity, and structure of the synthesized compound.

Caption: Molecular Structure of the Target Compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, a relaxation delay of 1-5 seconds, and the acquisition of 16-64 scans.

  • Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the peaks and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data Summary
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCarboxylic acid (-COOH)
~8.2Singlet1HAromatic H
~8.0Singlet1HAromatic H
~4.3Singlet3HMethyl (-CH₃)
Interpretation of the Predicted ¹H NMR Spectrum
  • Carboxylic Acid Proton (~13.0 ppm): The proton of the carboxylic acid is expected to be significantly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift.

  • Aromatic Protons (~8.0-8.2 ppm): The two aromatic protons are on a highly substituted benzene ring. Due to the electronic effects of the bromine, carboxylic acid, and the fused triazole ring, they are expected to be in the downfield region typical for aromatic protons. Their multiplicity will likely be singlets, as they are not adjacent to other protons. The specific chemical shifts are influenced by the combined electron-withdrawing effects of the neighboring substituents.

  • Methyl Protons (~4.3 ppm): The protons of the methyl group attached to the nitrogen atom of the triazole ring are expected to appear as a sharp singlet. The chemical shift is downfield from a typical aliphatic methyl group due to the proximity of the electron-withdrawing triazole ring system.

Caption: Predicted ¹H NMR Chemical Shift Assignments.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR, dissolved in a suitable deuterated solvent.

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

  • Data Acquisition: ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: The FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the deuterated solvent.

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift (δ, ppm)Assignment
~165Carboxylic acid (-C OOH)
~145Aromatic C -N
~135Aromatic C -N
~132Aromatic C -COOH
~128Aromatic C -H
~125Aromatic C -H
~118Aromatic C -Br
~35Methyl (-C H₃)
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (~165 ppm): The carbon of the carboxylic acid group is highly deshielded and appears far downfield.

  • Aromatic Carbons (~118-145 ppm): The six carbons of the benzene ring will have distinct chemical shifts based on their substituents. The carbons attached to nitrogen atoms will be downfield, as will the carbon attached to the carboxylic acid group. The carbon bearing the bromine atom will be shifted upfield relative to the others due to the "heavy atom effect," but its exact position can vary. The carbons attached to hydrogen will be in the typical aromatic region.

  • Methyl Carbon (~35 ppm): The methyl carbon attached to the nitrogen atom will be in the aliphatic region, shifted downfield by the adjacent nitrogen.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The anvil is pressed against the sample to ensure good contact. The IR spectrum is recorded by passing an infrared beam through the crystal.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data Summary
Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3100C-H stretchAromatic
~2950C-H stretchMethyl
1710-1680C=O stretchCarboxylic acid
1600, 1475C=C stretchAromatic ring
~1450N=N stretchTriazole
1320-1210C-O stretchCarboxylic acid
~920 (broad)O-H bendCarboxylic acid
~750C-Br stretchBromo-aromatic
Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group.[2] The O-H stretching vibration will appear as a very broad band spanning from 3300 to 2500 cm⁻¹, a result of strong hydrogen bonding.[2] The carbonyl (C=O) stretch will be a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be present in their expected regions. The N=N stretch of the triazole ring is often weak but may be observable.[3] The C-Br stretch appears in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode.

  • Data Acquisition: The solution is infused into the ESI source, where it is nebulized and ionized. The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Predicted MS Data Summary
m/zAssignmentComments
271/273[M+H]⁺Molecular ion peak in positive ion mode. The two peaks of approximately equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.
269/271[M-H]⁻Molecular ion peak in negative ion mode. Isotopic pattern for bromine will be present.
226/228[M-COOH]⁺Loss of the carboxylic acid group (45 Da).
198/200[M-COOH-N₂]⁺Subsequent loss of nitrogen gas (28 Da) from the triazole ring.
Interpretation of the Predicted Mass Spectrum

The most characteristic feature of the mass spectrum will be the isotopic pattern of the bromine atom. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, all bromine-containing fragments, including the molecular ion, will appear as a pair of peaks separated by 2 m/z units with nearly equal intensity.

The fragmentation pattern will likely involve the initial loss of the carboxylic acid group as a radical, followed by the cleavage of the triazole ring with the loss of a stable nitrogen molecule (N₂).

[M+H]⁺\nm/z 271/273 [M+H]⁺ m/z 271/273 [M-COOH]⁺\nm/z 226/228 [M-COOH]⁺ m/z 226/228 [M+H]⁺\nm/z 271/273->[M-COOH]⁺\nm/z 226/228 - COOH (45 Da) [Fragment]\nm/z 198/200 [Fragment] m/z 198/200 [M-COOH]⁺\nm/z 226/228->[Fragment]\nm/z 198/200 - N₂ (28 Da)

Caption: A Plausible Fragmentation Pathway.

Synthetic Context and Potential Impurities

Benzotriazole derivatives can be synthesized through various methods, often involving the cyclization of ortho-substituted anilines.[4][5] For 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a plausible route could involve the diazotization of a suitably substituted diamine precursor. Knowledge of the synthetic route is crucial for anticipating potential impurities, such as starting materials, regioisomers, or by-products from incomplete reactions, which could be identified through careful analysis of the spectral data.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the key spectral features of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. The predicted NMR, IR, and MS data, along with the provided experimental protocols and interpretations, serve as a valuable resource for researchers working with this compound. When experimental data becomes available, it can be compared against these predictions to facilitate a thorough and confident structural elucidation.

References

[6] PubChem. 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. National Center for Biotechnology Information. Available from: [Link]

[4] Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Available from: [Link]

[7] PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. Available from: [Link]

[8] PubChemLite. 7-bromo-5-methyl-1h-1,2,3-benzotriazole. Available from: [Link]

[1] GSC Online Press. Review on synthetic study of benzotriazole. Available from: [Link]

[5] Organic Chemistry Portal. Benzotriazole synthesis. Available from: [Link]

[9] PubChem. 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

[10] ResearchGate. Theoretical FT-IR spectrum of benzothiazole. Available from: [Link]

[11] The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]

[2] Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

[12] ResearchGate. Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in... Available from: [Link]

[3] Asian Journal of Chemistry. NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Available from: [Link]

[13] National Institute of Standards and Technology. 1H-Benzotriazole - the NIST WebBook. Available from: [Link]

[14] Mass Spectrometry: Fragmentation. Available from: [Link]

Sources

Solubility Profile of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, and understanding its behavior in various organic solvents is paramount for its synthesis, purification, formulation, and screening. This guide provides a comprehensive overview of the theoretical principles governing its solubility, predictive insights based on its molecular structure, and a detailed, field-proven experimental protocol for the precise determination of its solubility profile.

Introduction: The Significance of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the fundamental importance of solubility.[1] For a compound like 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, which possesses a complex molecular architecture, a thorough understanding of its solubility is not merely an academic exercise but a crucial step in the drug development pipeline. Poor solubility can lead to erratic absorption, diminished efficacy, and challenges in formulation.[1]

This guide is designed to equip researchers with both the theoretical framework and the practical methodologies to comprehensively characterize the solubility of this and similar heterocyclic carboxylic acids.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure and Key Functional Groups
  • Compound Name: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

  • CAS Number: 1420800-38-9[2]

  • Molecular Formula: C₈H₆BrN₃O₂[2]

  • Molecular Weight: 256.05 g/mol [2]

The structure of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is characterized by several key functional groups that dictate its physicochemical properties:

  • Benzotriazole Core: A bicyclic aromatic system containing three nitrogen atoms. This moiety is relatively polar and can participate in hydrogen bonding.

  • Carboxylic Acid (-COOH): A highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. The acidity of this group will significantly influence its solubility in basic solvents.

  • Bromo (-Br) Group: An electron-withdrawing and lipophilic substituent that increases the overall molecular weight and hydrophobicity.

  • Methyl (-CH₃) Group: A small, non-polar alkyl group that contributes to lipophilicity.

The Principle of "Like Dissolves Like"

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3][4]

Predicted Solubility in Common Organic Solvents

Based on the functional groups present, we can predict the solubility of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the nitrogen atoms of the benzotriazole ring. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are highly polar and can act as hydrogen bond acceptors. Given the presence of the acidic proton on the carboxylic acid, strong solute-solvent interactions are anticipated, leading to high solubility, particularly in DMF and DMSO. For the related compound benzotriazole, it is soluble in DMF.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The overall polarity of the target molecule, dominated by the carboxylic acid and benzotriazole core, suggests that solubility in non-polar solvents will be low. The bromo and methyl groups will not provide sufficient lipophilicity to overcome the strong cohesive forces of the polar functional groups.

  • Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Limited to moderate solubility is predicted. The ability of these solvents to interact with the different functionalities of the molecule will determine the extent of dissolution.

The presence of the carboxylic acid group suggests that the compound will be soluble in aqueous base solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) due to the formation of a highly polar and water-soluble carboxylate salt.[6] This is a key characteristic of organic acids.[6]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the isothermal shake-flask method, a reliable and widely used technique for determining the thermodynamic solubility of a compound.[3]

Materials and Equipment
  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMF, DMSO)

  • Analytical balance

  • Scintillation vials or small glass test tubes with screw caps

  • Thermostatically controlled shaker or orbital shaker

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A 1. Add excess solid to a known volume of solvent in a vial. B 2. Seal the vial tightly. A->B C 3. Place vials in a thermostatically controlled shaker. B->C D 4. Shake at a constant temperature (e.g., 25 °C) for 24-48 hours. C->D E 5. Allow vials to stand to let excess solid settle. D->E F 6. Withdraw an aliquot of the supernatant using a syringe. E->F G 7. Filter the aliquot into a clean vial. F->G H 8. Dilute the filtrate with a known volume of a suitable solvent. G->H I 9. Analyze the concentration using a validated analytical method (e.g., HPLC). H->I J 10. Calculate the solubility based on the measured concentration and dilution factor. I->J

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol
  • Preparation of the Sample:

    • Add an excess amount of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

    • Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.[7]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typically adequate.[3]

    • After the shaking period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = C * DF Where:

      • C = Concentration of the diluted sample (mg/mL)

      • DF = Dilution factor

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents.

Table 1: Experimentally Determined Solubility of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Qualitative Solubility
HexaneNon-Polar0.1Experimental Datae.g., Insoluble
TolueneNon-Polar2.4Experimental Datae.g., Sparingly Soluble
DichloromethaneIntermediate Polarity3.1Experimental Datae.g., Slightly Soluble
Ethyl AcetateIntermediate Polarity4.4Experimental Datae.g., Soluble
AcetonePolar Aprotic5.1Experimental Datae.g., Soluble
AcetonitrilePolar Aprotic5.8Experimental Datae.g., Soluble
EthanolPolar Protic4.3Experimental Datae.g., Freely Soluble
MethanolPolar Protic5.1Experimental Datae.g., Freely Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic6.4Experimental Datae.g., Very Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Experimental Datae.g., Very Soluble
WaterPolar Protic10.2Experimental Datae.g., Sparingly Soluble

Advanced Considerations: The Role of pH and Predictive Models

For ionizable compounds like 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, solubility is highly dependent on the pH of the medium.[8] The solubility will increase significantly in basic conditions due to the deprotonation of the carboxylic acid.

While experimental determination is the gold standard, computational models like COSMO-RS can be employed for the prediction of solubility, particularly for carboxylic acids.[9] These predictive tools can be valuable in the early stages of drug discovery to guide solvent selection and prioritize experimental work.[10]

Conclusion

A comprehensive understanding of the solubility of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is indispensable for its successful development as a potential therapeutic agent. This guide has provided a robust framework for predicting and, most importantly, experimentally determining its solubility profile in a range of organic solvents. The detailed protocol and theoretical insights are intended to empower researchers to generate high-quality, reliable data, thereby facilitating informed decisions in synthesis, purification, and formulation development.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • International Laboratory USA. 7-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Toronto. Solubility of Organic Compounds. [https://www.chem.utoronto.ca/coursenotes/CHM249/Lange/Solubility_ handout.pdf]([Link]_ handout.pdf)

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • PubChem. 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. [Link]

  • National Institutes of Health. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. [Link]

  • Scribd. Predicting Carboxylic Acid Solubility. [Link]

  • Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

  • ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Routledge. Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. [Link]

  • GSC Online Press. Review on synthetic study of benzotriazole. [Link]

  • Organic Chemistry Portal. Synthesis of benzotriazoles. [Link]

  • AIP Publishing. Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. [Link]

  • International Journal of Advanced Research in Innovation, Ideas and Education. A Review on: Synthesis of Benzotriazole. [Link]

  • PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. [Link]

  • PubChem. 1H-Benzotriazole. [Link]

  • ResearchGate. Solution Thermodynamics of Benzotriazole in Different Pure Solvents. [Link]

  • PubChem. 1H-Benzotriazole-5-carboxylic acid. [Link]

Sources

A Comprehensive Safety and Handling Guide for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest update, a comprehensive, publicly available Safety Data Sheet (SDS) for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS No. 1420800-38-9) is not readily accessible. An SDS for this compound is noted to exist from suppliers such as Combi-Blocks.[1] This guide has been meticulously synthesized by our Senior Application Scientist by extrapolating data from the official SDS of structurally analogous compounds. The primary analogs used for this hazard assessment are 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, and the parent compound, 1H-Benzotriazole. This document is intended to provide a robust safety framework, but it is imperative to handle this compound with the caution due to a novel substance and to consult the supplier-specific SDS upon procurement.

Introduction to a Niche Building Block

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a highly functionalized heterocyclic compound, integral to modern medicinal chemistry and drug discovery. Its unique trifecta of a reactive carboxylic acid handle, a stabilizing N-methyl group, and a strategically placed bromine atom makes it a valuable scaffold for creating complex molecular architectures. The benzotriazole core itself is a "privileged structure," known to interact with a wide array of biological targets.[2] Understanding the inherent chemical reactivity and potential toxicological profile of this specific derivative is paramount for ensuring laboratory safety and the integrity of research outcomes.

The N-methylation prevents the tautomerism often seen in 1H-benzotriazoles, locking the molecule into a specific isomeric form. The bromine atom serves as a key site for further functionalization, often through cross-coupling reactions, while the carboxylic acid is a versatile anchor for amide bond formation or other conjugations. This combination of features necessitates a nuanced approach to its handling, storage, and disposal.

Synthesized Hazard Identification and Classification

Based on an expert review of its structural analogs, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is anticipated to be a hazardous substance. The primary routes of concern are oral ingestion, skin contact, and eye contact. The hazard profile is derived from the known effects of similar brominated and N-methylated benzotriazoles.[3][4]

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects.

This table is a synthesized projection based on data from structural analogs.[3][4]

Signal Word: Warning

Pictograms:

Causality Behind the Hazards:

  • Oral Toxicity (H302): Benzotriazole derivatives have demonstrated oral toxicity. The LD50 (oral, rat) for the parent 1H-Benzotriazole is 500 mg/kg, classifying it as harmful if swallowed. It is prudent to assume a similar level of toxicity for this derivative.

  • Skin and Eye Irritation (H315, H319): The acidic nature of the carboxylic acid group, combined with the overall chemical reactivity of the heterocyclic system, contributes to its irritant properties. Direct contact with skin or eyes is likely to cause inflammation, redness, and pain.[3][4]

  • Respiratory Irritation (H335): As a fine powder or dust, inhalation may irritate the mucous membranes and upper respiratory tract. This is a common hazard for acidic, powdered organic compounds.[4]

  • Aquatic Toxicity (H411): The benzotriazole ring is known for its persistence and toxicity in aquatic environments. This derivative is expected to be toxic to aquatic life with long-lasting effects, necessitating careful disposal.

Laboratory Handling and Engineering Controls: A Self-Validating Protocol

A self-validating safety protocol ensures that checks and balances are integrated into the workflow. The following protocol is designed to minimize exposure and validate safe handling at each step.

3.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control, which is critical.

  • Static Control: For transfers of larger quantities of the powder, use anti-static and spark-proof equipment to prevent the buildup of electrostatic charge, which can cause dust to become airborne.[4]

3.2. Personal Protective Equipment (PPE): The Essential Barrier

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Nitrile rubber gloves (minimum thickness of 0.11 mm). Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[5]

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with a particulate filter is required.[5]

3.3. Safe Handling Workflow

The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.

G Safe Handling Workflow for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Verify Compound & SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood (Sash at correct height, clear workspace) B->C D Weigh Compound (In fume hood, on anti-static weigh paper) C->D Begin Experiment E Dissolve or React (Add solids to liquids slowly) D->E F Decontaminate Workspace (Wipe with appropriate solvent) E->F Experiment Complete G Segregate Waste (Solid & Liquid Hazardous Waste) F->G H Remove PPE & Wash Hands G->H

Caption: A logical workflow for minimizing exposure during laboratory use.

Storage and Stability: Preserving Integrity

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] The ideal storage temperature is typically refrigerated (2-8 °C) to minimize potential degradation over long periods.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and metals.[5] Benzotriazoles can form explosive salts with some metals.

  • Light Sensitivity: Some related benzotriazoles are noted to be light-sensitive. Storing the compound in an amber vial or in a dark location is a prudent precautionary measure.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical.

5.1. Exposure Response

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[4]

5.2. Accidental Release Measures (Spill Cleanup)

The following workflow ensures a safe and effective response to a laboratory-scale spill.

G Spill Response Workflow A Evacuate Immediate Area & Alert Others B Don Appropriate PPE (incl. respirator if needed) A->B C Contain the Spill (Use inert absorbent material like vermiculite) B->C D Collect Material (Use non-sparking tools, sweep into a container) C->D E Decontaminate Area (Wipe with a suitable solvent) D->E F Package Waste for Disposal (Label as hazardous waste) E->F G Report Incident F->G

Sources

In-Depth Technical Guide: Analogs of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzotriazole Scaffold

Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This inherent versatility makes the benzotriazole core an attractive starting point for the design of novel therapeutic agents. The specific compound, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, offers a particularly advantageous platform for analog development due to its distinct functional handles that allow for systematic chemical modifications and the exploration of structure-activity relationships (SAR).[4][5]

This guide provides a comprehensive technical overview of the design, synthesis, and analysis of analogs based on this core structure, emphasizing the rationale behind experimental choices and providing actionable protocols for laboratory application.

PART 1: Core Directive - Rational Design and Synthesis of Analogs

The design of analogs of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a process driven by the specific therapeutic target and desired pharmacological profile. The bromine and carboxylic acid moieties serve as primary points for diversification.

Synthetic Strategies for Core Modification

The synthesis of benzotriazole derivatives can be achieved through various methods, with the cyclocondensation of o-phenylenediamines with sodium nitrite in acetic acid being a common approach.[6] N-alkylation can be performed under solvent-free conditions to yield 1-alkyl benzotriazoles regioselectively.[6][7]

Diagram: General Synthetic Pathway

Caption: General synthesis of substituted benzotriazoles.

Diversification at the 7-Position (Bromine Displacement)

The bromine atom at the 7-position is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Enables the introduction of various aryl and heteroaryl groups, which can influence the compound's steric and electronic properties to enhance target binding.

  • Sonogashira Coupling: Facilitates the incorporation of alkyne functionalities, providing rigid linkers to probe specific binding pockets.

  • Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing primary or secondary amines that can act as crucial hydrogen bond donors or points for further functionalization.

Modification of the 5-Carboxylic Acid Group

The carboxylic acid at the 5-position is pivotal for the molecule's physicochemical properties and target interactions.

  • Esterification: Converting the carboxylic acid to an ester can enhance cell permeability and oral bioavailability by masking the polar acidic group. These esters can function as prodrugs, undergoing in vivo hydrolysis to release the active carboxylic acid.

  • Amidation: The formation of amides with a wide array of amines introduces new points of interaction and can significantly alter solubility and metabolic stability.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the necessary acidic interaction while potentially improving other properties like metabolic stability.

Diagram: Analog Generation Strategies

G A 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid B 7-Aryl/Heteroaryl Analogs A->B Suzuki Coupling C 7-Alkynyl Analogs A->C Sonogashira Coupling D 7-Amino Analogs A->D Buchwald-Hartwig Amination E 5-Ester Prodrugs A->E Esterification F 5-Amide Derivatives A->F Amidation G 5-Bioisostere Replacements A->G Bioisosteric Replacement

Caption: Diversification strategies for the core molecule.

PART 2: Scientific Integrity & Logic - Protocols and Data

Experimental Protocols

The following are generalized, self-validating protocols that can be adapted for the synthesis of specific analogs.

Protocol 1: Suzuki-Miyaura Coupling for 7-Aryl Analogs
  • Reaction Setup: In a reaction vessel, combine 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system such as dioxane/water.

  • Degassing: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and acidify. Extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Amide Coupling for 5-Amide Derivatives
  • Activation: Dissolve 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling agent (e.g., HATU or EDC/HOBt, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Amine Addition: Add the desired amine (1.1 eq) to the activated carboxylic acid.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Data Presentation: Structure-Activity Relationship (SAR) Insights

Systematic modification of the core structure allows for the elucidation of key SAR.[8][9] The following table summarizes expected outcomes from various modifications.

Position of ModificationType of ModificationExpected Impact on Biological ActivityRationale
7-Position Introduction of electron-donating groupsPotential increase in potencyMay enhance binding affinity through favorable electronic interactions with the target protein.
7-Position Introduction of bulky hydrophobic groupsPotential decrease in potencyMay cause steric hindrance within the active site of the target.
5-Position Conversion to methyl esterIncreased cell permeabilityMasks the polar carboxylic acid, potentially improving oral bioavailability.
5-Position Conversion to N-substituted amidesVariable; can maintain or decrease activityThe nature of the N-substituent is critical for target interaction and can modulate solubility and metabolic stability.
5-Position Replacement with a tetrazole bioisostereOften maintains or improves activityThe tetrazole ring is a well-established bioisostere for carboxylic acids, offering similar acidity and interaction potential with improved metabolic stability.[8]

PART 3: Visualization & Formatting

Workflow Diagram: From Analog Design to SAR Analysis

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis A Core Scaffold Selection (7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid) B Rational Analog Design (Target-based or Diversity-oriented) A->B C Chemical Synthesis (e.g., Suzuki, Amidation) B->C D In Vitro Biological Screening C->D Compound Library E Data Analysis D->E F Structure-Activity Relationship (SAR) Elucidation E->F F->B Iterative Design

Caption: A workflow illustrating the iterative process of analog design, synthesis, and evaluation.

Conclusion

The 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid scaffold is a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse analog libraries, and the distinct functional groups enable fine-tuning of physicochemical and pharmacological properties. The systematic exploration of modifications at the 7- and 5-positions, guided by rational design principles and robust synthetic protocols, will continue to yield valuable insights into the structure-activity relationships of this important class of molecules and pave the way for the discovery of new drug candidates.

References

  • BenchChem. Benzotriazole: A Versatile Scaffold in Medicinal Chemistry - An In-depth Technical Guide. [URL: https://www.benchchem.
  • Suma, B.V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [URL: https://www.jocpr.com/articles/benzotriazole-in-medicinal-chemistry-an-overview.pdf]
  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [URL: https://gsconlinepress.
  • PMC - PubMed Central. Benzotriazole: An overview on its versatile biological behavior. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7159265/]
  • MDPI. (2024). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. [URL: https://www.mdpi.com/1420-3049/29/13/2986]
  • Journal for Research in Applied Sciences and Biotechnology. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. [URL: https://jrasb.com/index.php/jrasb/article/view/189]
  • Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. [URL: https://www.hilarispublisher.com/open-access/recent-development-of-benzotriazolebased-medicinal-drugs-2161-0444-1000213.pdf]
  • MDPI. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [URL: https://www.mdpi.com/1424-8247/16/3/429]
  • AN OVERVIEW: MEDICINALLY IMPORTANT HETEROCYCLIC MOIETY BENZOTRIAZOLE. (2022). International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/an-overview-medicinally-important-heterocyclic-moiety-benzotriazole/]
  • PubMed. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. [URL: https://pubmed.ncbi.nlm.nih.gov/37279368/]
  • Indian Academy of Sciences. (2013). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [URL: https://www.ias.ac.in/article/fulltext/jcsc/125/05/1121-1129]
  • AiFChem. Methyl 7-bromo-1H-benzotriazole-5-carboxylate. [URL: https://www.aifchem.com/product/1354758-03-4.html]
  • PubChem. 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/155114816]
  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. [URL: https://gsconlinepress.com/journals/gscbps/content/review-synthetic-study-benzotriazole]
  • ijariie. (2024). A Review on: Synthesis of Benzotriazole. [URL: https://ijariie.com/AdminUploadPdf/A_REVIEW_ON__SYNTHESIS_OF_BENZOTRIAZOLE_ijariie23477.pdf]
  • Organic Chemistry Portal. Benzotriazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzotriazoles.shtm]
  • BLDpharm. 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. [URL: https://www.bldpharm.com/products/1354777-44-8.html]
  • Sigma-Aldrich. Benzotriazole-5-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/304239]
  • Smolecule. Buy Benzotriazole-5-carboxylic acid. [URL: https://www.smolecule.com/cas-60932-58-3-benzotriazole-5-carboxylic-acid.html]

Sources

The 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid Scaffold: Synthesis, Derivatization, and Applications in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary: The benzotriazole nucleus is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous therapeutic agents due to its unique structural and electronic properties.[1][2] As a bioisostere of endogenous purines, it provides a versatile framework for designing targeted inhibitors.[1] This guide focuses on a specifically substituted core, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, offering a comprehensive exploration for researchers in drug discovery. We will dissect the synthesis of this core, detail robust protocols for its derivatization, and contextualize its application as a potent kinase inhibitor, with a particular focus on Protein Kinase CK2—a key target in oncology. This document serves as a technical resource, blending established chemical principles with practical, field-proven methodologies to empower the development of novel therapeutics.

The Benzotriazole Core: A Strategic Foundation in Drug Design

The strategic advantage of the benzotriazole moiety lies in its combination of a rigid, aromatic structure with the hydrogen bonding capabilities of its three nitrogen atoms. This allows for specific and high-affinity interactions with biological targets like enzymes and receptors.[3]

Rationale for the Privileged Scaffold

The fused benzene ring provides a platform for π-π stacking interactions within protein active sites, while the triazole portion can engage in a network of hydrogen bonds.[3] This dual-interaction capability makes it a highly effective mimic of the natural purine nucleus found in nucleotides like ATP, enabling it to function as a competitive inhibitor for a wide range of ATP-dependent enzymes, particularly kinases.[1]

Significance of the Substitution Pattern

The specific substitutions on the 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid core are not arbitrary; each is selected to confer specific advantages:

  • N1-Methyl Group: N-alkylation prevents the formation of tautomers and eliminates a hydrogen bond donor site, which can be crucial for modulating solubility and refining binding interactions within a specific pocket.[4] It also provides a fixed vector for substituent exploration.

  • C5-Carboxylic Acid: This functional group is a critical handle for derivatization. It can be converted into amides, esters, or other functional groups to explore the chemical space around the core, improve cell permeability (e.g., through ester prodrugs), and introduce new pharmacophoric elements to enhance target engagement or selectivity.[5][6]

  • C7-Bromo Group: Halogen atoms, particularly bromine, are known to participate in halogen bonding—a specific, non-covalent interaction with electron-donating atoms like oxygen in protein backbones.[7] This can significantly enhance binding affinity and selectivity. The positioning of the bromine atom at C7 is critical for probing specific regions of an enzyme's active site.

Synthesis of the Core Scaffold: A Step-by-Step Approach

The synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a multi-step process requiring precise control over reaction conditions to ensure high yield and regioselectivity.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a practical synthetic pathway starting from commercially available precursors. The N1-methylation is envisioned as the final step on the heterocyclic core, preceded by the formation of the brominated benzotriazole ring from a substituted o-phenylenediamine.

G Target 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid Intermediate1 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid Target->Intermediate1 N1-Methylation Precursor 3-Bromo-4,5-diaminobenzoic acid Intermediate1->Precursor Diazotization/ Cyclization

Caption: Retrosynthetic pathway for the target scaffold.

Experimental Protocol: Synthesis of 7-Bromo-1H-benzotriazole-5-carboxylic acid

This protocol details the cyclization of the diamine precursor to form the benzotriazole ring.

Rationale: The reaction proceeds via the diazotization of one amino group on the o-phenylenediamine precursor, followed by an intramolecular cyclization as the newly formed diazonium salt is attacked by the adjacent free amine. Acetic acid serves as both the solvent and the acid catalyst for the formation of nitrous acid from sodium nitrite.[8][9]

Methodology:

  • Dissolution: Suspend 3-Bromo-4,5-diaminobenzoic acid (1.0 eq) in glacial acetic acid (10 mL per gram of diamine) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0-5 °C in an ice bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred diamine suspension over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours. A precipitate will form as the product is generated.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.

  • Purification: Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed if higher purity is required. The final product is 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.[10]

Experimental Protocol: Regioselective N1-Methylation

Rationale: The N-alkylation of benzotriazole can yield both N1 and N2 isomers.[11] To favor the thermodynamically more stable N1 product, a suitable base is used to deprotonate the triazole, and a methylating agent is introduced. Dimethyl sulfate is a highly effective methylating agent. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction.

Methodology:

  • Preparation: To a solution of 7-Bromo-1H-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq). Stir the suspension at room temperature for 30 minutes.

  • Methylation: Cool the mixture to 0 °C and add dimethyl sulfate (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by carefully pouring the mixture into ice water. Acidify the solution to pH 2-3 with 1M HCl to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.[12]

Derivatization Strategies at the C5-Carboxylic Acid

The carboxylic acid at the C5 position is the primary point for building a library of diverse analogs to probe structure-activity relationships (SAR).

General Workflow for C5-Amide Synthesis

The most common derivatization is the formation of amides, which introduces a stable, hydrogen-bonding moiety. The use of peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) provides a high-yielding and clean method for amide bond formation.[13]

G cluster_0 C5-Amide Library Synthesis Workflow Core Core Scaffold (C5-COOH) ActivatedEster Activated Ester Intermediate (e.g., HBTU Ester) Core->ActivatedEster Add HBTU, DIEA FinalProduct Final C5-Amide Derivative ActivatedEster->FinalProduct Nucleophilic Acyl Substitution Amine Primary/Secondary Amine (R-NHR') Amine->FinalProduct

Caption: Workflow for creating a C5-amide derivative library.

Experimental Protocol: Synthesis of a Representative C5-Amide Derivative

Rationale: HBTU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate (an activated ester), which is readily attacked by the primary or secondary amine.[13] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is used to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction.

Methodology:

  • Activation: Dissolve 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add HBTU (1.1 eq) and DIEA (2.5 eq). Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester.

  • Coupling: Add the desired amine (e.g., benzylamine, 1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 6-12 hours. Monitor completion by TLC.

  • Workup: Pour the reaction mixture into water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration. Purify the crude material using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

Application in Kinase Inhibition: Targeting Protein Kinase CK2

CK2: A Key Target in Oncology

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers. It plays a critical role in promoting cell growth, proliferation, and suppressing apoptosis. Its dysregulation is linked to tumor progression, making it an attractive target for anticancer drug development.[7]

Mechanistic Hypothesis and SAR

The benzotriazole scaffold, particularly when polyhalogenated, is a known inhibitor of CK2.[7][14] The 7-bromo-1-methyl scaffold is hypothesized to bind in the ATP-binding pocket of CK2. The bromine atom can form a halogen bond with the backbone carbonyl of Glu114 or Val116, while the benzotriazole core mimics the adenine ring of ATP.[7] Derivatization at the C5 position allows for probing interactions with solvent-exposed regions or other parts of the active site to enhance potency and selectivity.

G cluster_0 CK2 Pro-Survival Signaling CK2 Protein Kinase CK2 (Overexpressed in Cancer) NFkB NF-κB Pathway CK2->NFkB Activates PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis (Cell Death) PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation

Caption: Simplified diagram of CK2's role in cancer cell survival.

Structure-Activity Relationship (SAR) Data Table

The following table presents hypothetical data for a small library of C5-amide derivatives, illustrating how structural modifications can impact inhibitory activity against CK2.

Compound IDR Group (at C5-Amide)CK2 IC₅₀ (nM)Rationale for Change
CORE-001 -NH-CH₂-Ph150Baseline compound with a simple aromatic group.
CORE-002 -NH-CH₂-(4-OH-Ph)85Addition of H-bond donor may improve binding.
CORE-003 -NH-(CH₂)₂-Ph250Increased linker length may disrupt optimal fit.
CORE-004 -NH-Cyclohexyl400A flexible, non-aromatic group is less favorable.
CORE-005 -N(Me)-CH₂-Ph180Loss of N-H H-bond donor slightly reduces potency.

In Vitro Biological Evaluation Protocols

Protocol: In Vitro Kinase Assay (ADP-Glo™ Assay)

Rationale: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured by a decrease in the luminescent signal.

Methodology:

  • Reaction Setup: In a 384-well plate, combine recombinant human CK2 enzyme, a suitable peptide substrate (e.g., RRRADDSDDDDD), and ATP in a kinase buffer.

  • Compound Addition: Add the synthesized benzotriazole derivatives at various concentrations (typically a 10-point serial dilution). Include a DMSO vehicle control (0% inhibition) and a potent known inhibitor like TBBt (100% inhibition).

  • Kinase Reaction: Incubate the plate at 30 °C for 1 hour to allow the enzymatic reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a light signal.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Protocol: Cell Viability Assay (MTT Assay)

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. A decrease in formazan production indicates cytotoxicity.

Methodology:

  • Cell Seeding: Seed a cancer cell line known to be sensitive to CK2 inhibition (e.g., MCF-7 breast cancer cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C, allowing formazan crystals to form.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate EC₅₀ values from the resulting dose-response curves.

Conclusion and Future Directions

The 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid scaffold represents a highly promising starting point for the development of targeted therapeutics, particularly kinase inhibitors. Its synthesis is robust, and the C5-carboxylic acid provides a versatile anchor for extensive derivatization. The strategic placement of the N1-methyl and C7-bromo groups provides a well-defined three-dimensional structure optimized for insertion into ATP-binding sites.

Future work should focus on expanding the derivative library to perform a comprehensive SAR analysis, optimizing for potency against the primary target while profiling for selectivity against other kinases. Furthermore, promising lead compounds should be advanced into studies to evaluate their pharmacokinetic (ADME) and pharmacodynamic properties, paving the way for eventual in vivo efficacy testing.

References

  • Pagano, M. A., et al. (2004). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]

  • Kassab, A. E. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. PubMed. [Link]

  • Stavrou, T., et al. (2024). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. [Link]

  • Khan, K. M., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. PubMed. [Link]

  • Gawad, J., et al. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. [Link]

  • Santhoshi, A., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Fan, H.-L., et al. (2009). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences. [Link]

  • Yakasai, M. I., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

  • Anonymous. (n.d.). 1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies. Scribd. [Link]

  • Avhad, K. B., & Upaganlawar, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. PubChem. [Link]

  • Patel, D. H., et al. (2023). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]

  • PubChemLite. (n.d.). 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. PubChemLite. [Link]

  • International Laboratory USA. (n.d.). 7-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID. International Laboratory USA. [Link]

  • Zatorska, D., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. National Institutes of Health. [Link]

  • Wang, Z.-L., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]

  • Chen, Y.-R., et al. (2005). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. PubMed Central. [Link]

Sources

The Strategic Role of Bromine in 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the pivotal role the bromine substituent plays in the chemical properties and potential applications of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the nuanced contributions of this halogen atom to the molecule's reactivity, electronic profile, and biological interactions, thereby offering a roadmap for its strategic utilization in the synthesis of novel therapeutic agents.

Introduction: The Benzotriazole Scaffold and the Significance of Halogenation

Benzotriazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Their unique structure, featuring a fused benzene and triazole ring, provides a versatile scaffold for the development of novel therapeutic agents.[4] The introduction of halogen atoms, a common strategy in drug design, can profoundly modulate a molecule's physicochemical and biological properties.[1] In the context of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, the bromine atom is not a mere spectator; it is a key architect of the compound's functionality.

The Multifaceted Role of the Bromine Atom

The bromine atom at the 7-position of the 1-methyl-1,2,3-benzotriazole-5-carboxylic acid core imparts a unique set of characteristics that are instrumental for its application in drug discovery and organic synthesis.

Electronic Effects: Modulating Reactivity and Acidity

The bromine atom is an electron-withdrawing group due to its high electronegativity. This inductive effect reduces the electron density of the benzotriazole ring system.[5] This modulation of the electronic landscape has several important consequences:

  • Enhanced Acidity of the Carboxylic Acid: The electron-withdrawing nature of the bromine atom stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group at the 5-position. This stabilization increases the acidity of the carboxylic acid, which can be crucial for forming salts with improved solubility and bioavailability.

  • Influence on Reaction Regioselectivity: The electronic perturbation caused by the bromine atom can influence the regioselectivity of further electrophilic substitution reactions on the aromatic ring.[6]

A Versatile Synthetic Handle: Gateway to Novel Derivatives

Perhaps the most significant role of the bromine atom in this context is its function as a versatile synthetic handle. As a good leaving group, particularly in the presence of a suitable catalyst, the bromine atom can be readily displaced by a wide array of functionalities through various cross-coupling reactions.[5] This opens up a vast chemical space for the synthesis of novel derivatives with tailored properties.

The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery for building molecular complexity.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, introducing diverse amine functionalities.

The ability to perform these transformations allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of substituents at the 7-position, thereby fine-tuning the biological activity and pharmacokinetic profile of the resulting molecules.

Diagram 1: Role of Bromine as a Synthetic Handle

G A 7-Bromo-1-methyl-1,2,3-benzotriazole- 5-carboxylic acid B Suzuki Coupling (Ar-B(OH)2) A->B Pd Catalyst C Heck Coupling (Alkene) A->C Pd Catalyst D Sonogashira Coupling (Alkyne) A->D Pd/Cu Catalyst E Buchwald-Hartwig (Amine) A->E Pd Catalyst F Novel Derivatives with Diverse Functionalities B->F C->F D->F E->F G A 4-Amino-3-nitrobenzoic acid B Methyl 4-amino-3-nitrobenzoate A->B Esterification (MeOH, H+) C Methyl 4-(methylamino)-3-nitrobenzoate B->C N-Methylation D Methyl 3-amino-4-(methylamino)benzoate C->D Reduction (e.g., H2, Pd/C) E Methyl 1-methyl-1H-benzotriazole-5-carboxylate D->E Diazotization/ Cyclization (NaNO2, AcOH) F 1-Methyl-1H-benzotriazole-5-carboxylic acid E->F Hydrolysis (e.g., NaOH, H2O) G 7-Bromo-1-methyl-1H-benzotriazole-5-carboxylic acid F->G Bromination (e.g., Br2, AcOH)

Caption: Proposed multi-step synthesis of the target compound.

Proposed Synthesis of 1-Methyl-1H-benzotriazole-5-carboxylic acid

This procedure is adapted from methodologies described for the synthesis of related benzotriazole derivatives.

Step 1: Esterification of 4-Amino-3-nitrobenzoic acid

  • Suspend 4-amino-3-nitrobenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-amino-3-nitrobenzoate.

Step 2: N-Methylation of Methyl 4-amino-3-nitrobenzoate

  • Dissolve methyl 4-amino-3-nitrobenzoate in a suitable solvent such as DMF.

  • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield methyl 4-(methylamino)-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • Dissolve methyl 4-(methylamino)-3-nitrobenzoate in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain methyl 3-amino-4-(methylamino)benzoate.

Step 4: Diazotization and Cyclization

  • Dissolve the resulting diamine in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for several hours.

  • Pour the reaction mixture into water and collect the precipitated product by filtration.

  • Purify by recrystallization or column chromatography to obtain methyl 1-methyl-1H-benzotriazole-5-carboxylate.

Step 5: Hydrolysis of the Ester

  • Dissolve the methyl ester in a mixture of methanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield 1-methyl-1H-benzotriazole-5-carboxylic acid.

Proposed Bromination of 1-Methyl-1H-benzotriazole-5-carboxylic acid

This procedure is based on general methods for the bromination of aromatic compounds.

  • Dissolve 1-methyl-1H-benzotriazole-5-carboxylic acid in glacial acetic acid.

  • Add a stoichiometric amount of bromine dropwise at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete. The progress can be monitored by TLC or LC-MS.

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove acetic acid and any remaining bromine.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Conclusion

The bromine atom in 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a strategically important feature that significantly enhances the molecule's utility in drug discovery and organic synthesis. Its electron-withdrawing nature modulates the electronic properties of the benzotriazole core, while its capacity to act as a versatile synthetic handle allows for the generation of diverse libraries of compounds for SAR studies. Furthermore, the potential for halogen bonding provides a mechanism for enhancing biological activity and selectivity. This in-depth understanding of the role of bromine empowers researchers to leverage this key structural element in the design and synthesis of the next generation of benzotriazole-based therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 14).
  • ResearchGate. (n.d.).
  • NIH. (2022, November 8). Competition between electrostatic interactions and halogen bonding in the protein–ligand system: structural and thermodynamic studies of 5,6-dibromobenzotriazole-hCK2α complexes.
  • GSC Online Press. (2024, November 11).
  • SciSpace. (2017, October 31). Halogen and Hydrogen Bonding in Multicomponent Crystals of Tetrabromo-1H-Benzotriazole.
  • Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs.
  • Journals. (2022, July 12). Pharmacological activities and activation as well as comparison of benzotriazole with other groups.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, February 1). BENZOTRIAZOLE: A HETEROCYCLIC MOLECULE WITH DIVERSIFIED PHARMACOLOGICAL ACTIVITIES.
  • CSU Research Output. (n.d.). Electronic Structure and Stability of Benzotriazoles.
  • ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities.
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
  • Semantic Scholar. (n.d.). Electronic structure and stability of benzotriazoles.
  • Beilstein Journals. (n.d.).
  • Oregon State University. (n.d.).
  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (2025, August 10). Chapter 3. Benzotriazole and Its Derivatives as Ligands in Coupling Reaction | Request PDF.
  • ChemicalBook. (n.d.). Benzotriazole-5-carboxylic acid synthesis.

Sources

The Regiochemical Impact of N-Methylation on the Physicochemical and Biological Profile of Benzotriazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Benzotriazole-5-carboxylic acid is a versatile heterocyclic compound widely utilized as a scaffold in medicinal chemistry and a functional component in materials science.[1][2] The inherent tautomerism of the benzotriazole ring system presents a critical challenge and opportunity in its derivatization: N-alkylation reactions, such as methylation, yield a mixture of N1 and N2 regioisomers. This guide provides a comprehensive technical overview of the effects of N-methylation on benzotriazole-5-carboxylic acid, detailing the synthetic pathways, isomer separation, and comparative analysis of the resulting N1-methyl and N2-methyl isomers. We will explore the profound impact of the methyl group's position on the molecule's spectroscopic signature, physicochemical properties, and biological activity, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Introduction: The Benzotriazole Core and the Significance of N-Alkylation

Benzotriazole and its derivatives are cornerstones in pharmaceutical development, exhibiting a wide spectrum of pharmacological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Benzotriazole-5-carboxylic acid (BTA-5-COOH), with its molecular formula C₇H₅N₃O₂, combines the stable benzotriazole nucleus with a reactive carboxylic acid moiety, making it an invaluable building block for creating complex molecular architectures.[1][5]

The triazole ring of benzotriazole contains two distinct nitrogen atoms available for substitution, leading to the formation of N1 and N2 isomers upon alkylation. This regioselectivity is not trivial; the placement of the substituent dramatically alters the electronic distribution, steric profile, and hydrogen-bonding capabilities of the molecule. Consequently, N1 and N2 isomers often exhibit divergent biological activities.[6] For instance, studies on related benzotriazole compounds have shown that N-alkylation can enhance inhibitory activity against viral enzymes, with N2-alkyl derivatives proving to be the most potent in certain cases.[6] Therefore, a robust understanding and control of N-methylation are paramount for the rational design of novel therapeutics and functional materials.

Synthesis and Isomer Resolution

The N-methylation of benzotriazole-5-carboxylic acid typically proceeds via nucleophilic substitution, where the benzotriazole anion attacks a methylating agent. The reaction invariably produces a mixture of the N1-methyl and N2-methyl isomers, with the ratio being influenced by factors such as the choice of base, solvent, and reaction temperature.[7]

Causality in Experimental Design
  • Methylating Agent: Reagents like methyl iodide or dimethyl sulfate are commonly used. Methyl iodide is a potent electrophile, ensuring efficient methylation.

  • Base and Solvent: The choice of base (e.g., KOH, K₂CO₃) and solvent system is critical. A strong base in a polar aprotic solvent (e.g., DMF) fully deprotonates the benzotriazole, forming the anion. The solvent's polarity can influence the nucleophilicity of the different nitrogen atoms, thereby affecting the N1/N2 isomer ratio.[8]

  • Temperature Control: The reaction is often performed at controlled temperatures to minimize side reactions and influence regioselectivity. Kinetic versus thermodynamic control can favor one isomer over the other.

Diagram: General N-Methylation Pathway

N_Methylation_Pathway BTACOOH Benzotriazole-5-carboxylic Acid (Tautomeric Mixture) Anion Benzotriazole Anion BTACOOH->Anion Deprotonation IsomerMix Mixture of N1 and N2 Isomers Anion->IsomerMix Methylation (SN2 Reaction) Reagents Base (e.g., KOH) Methyl Iodide (CH3I) Solvent (e.g., DMF) Reagents->Anion Separation Column Chromatography IsomerMix->Separation N1_Isomer N1-Methyl-1H-benzotriazole- 5-carboxylic Acid N2_Isomer N2-Methyl-2H-benzotriazole- 5-carboxylic Acid Separation->N1_Isomer Elution Separation->N2_Isomer Elution

Caption: Reaction scheme for the N-methylation of BTA-5-COOH.

Experimental Protocol: N-Methylation and Isomer Separation

Objective: To synthesize and separate the N1 and N2 methyl isomers of benzotriazole-5-carboxylic acid.

Materials:

  • Benzotriazole-5-carboxylic acid (1.0 eq)

  • Potassium hydroxide (KOH) (1.1 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexane (for chromatography)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve benzotriazole-5-carboxylic acid in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add powdered KOH portion-wise while stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the potassium salt.

  • Methylation: Slowly add methyl iodide to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by adding water. Acidify the solution with 1M HCl to pH ~3-4, which protonates the carboxylic acid group. Extract the product mixture into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isomer Separation: Purify the crude product mixture by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 30% ethyl acetate in hexane and gradually increasing the polarity) is typically effective. The N1 and N2 isomers generally exhibit different polarities, allowing for their separation.[6]

  • Characterization: Collect the fractions corresponding to each isomer and confirm their identity and purity using NMR and Mass Spectrometry.

Structural Characterization: A Comparative Analysis

Distinguishing between the N1 and N2 isomers is non-trivial and relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[7][9]

Diagram: Experimental Workflow

Experimental_Workflow start Start: Benzotriazole-5-COOH synthesis N-Methylation Reaction start->synthesis workup Aqueous Workup & Extraction synthesis->workup chromatography Flash Column Chromatography workup->chromatography fraction1 Fraction 1: Isomer A chromatography->fraction1 fraction2 Fraction 2: Isomer B chromatography->fraction2 analysis Spectroscopic Analysis (NMR, MS, IR) fraction1->analysis fraction2->analysis n1_id Identify: N1-Isomer analysis->n1_id n2_id Identify: N2-Isomer analysis->n2_id end End: Pure Isomers n1_id->end n2_id->end

Caption: Workflow from synthesis to isomer identification.

NMR Spectroscopy

The chemical environment of the protons and carbons in the benzotriazole ring system is highly sensitive to the position of the methyl group.

  • ¹H NMR: The key distinction lies in the symmetry. The N2-methyl isomer possesses a higher degree of symmetry (C₂ᵥ) compared to the N1-methyl isomer. This results in a simpler aromatic region for the N2 isomer, typically showing two signals (e.g., two doublets or an AA'BB' system), whereas the N1 isomer will show three distinct aromatic proton signals. The chemical shift of the N-CH₃ protons also differs, often appearing at a slightly different field for each isomer.

  • ¹³C NMR: Similar to ¹H NMR, the proton-decoupled ¹³C spectrum of the N2-methyl isomer will show fewer signals for the aromatic carbons due to symmetry. The chemical shift of the N-CH₃ carbon provides another diagnostic data point.

Table 1: Comparative Spectroscopic and Physical Data

PropertyBenzotriazole-5-COOHN1-Methyl IsomerN2-Methyl IsomerRationale for Difference
Symmetry Tautomeric averageAsymmetricSymmetric (C₂ᵥ)Methyl group breaks symmetry in N1, preserves it in N2.
¹H NMR (Aromatic) Complex multiplet3 distinct signals2 distinct signalsReflects molecular symmetry.
¹³C NMR (Aromatic) Fewer signals due to tautomerism6 distinct signals3 distinct signalsReflects molecular symmetry.
Melting Point HighVariesVariesCrystal packing differences due to symmetry and dipole moment.
Solubility Sparingly soluble in water[1]Generally higher in organic solventsGenerally higher in organic solventsMethyl group increases lipophilicity.
IR Spectroscopy and Mass Spectrometry
  • IR Spectroscopy: While less definitive for isomer identification, IR can confirm the presence of key functional groups. Both isomers will show a strong carbonyl (C=O) stretch from the carboxylic acid and aromatic C-H stretches. The parent compound shows a broad N-H stretch, which is absent in the methylated derivatives.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₈H₇N₃O₂) of the methylated products, verifying the successful addition of a single methyl group.

Impact on Biological and Pharmacological Activity

The regiochemistry of N-alkylation is a critical determinant of biological function. The shape, electronic profile, and hydrogen bonding potential of the N1 and N2 isomers differ, leading to distinct interactions with biological targets like enzymes and receptors.

Benzotriazole derivatives are known to possess a wide array of biological activities.[10][11] Studies on related N-alkylated benzotriazoles have demonstrated that this modification can significantly modulate their efficacy. For example, in the context of antiviral agents targeting HCV NTPase/helicase, N-alkylation was found to enhance inhibitory activity, with the N2-alkyl derivatives (2-methyl, 2-ethyl, 2-propyl) being the most active.[6] This suggests that the N2 position provides a more favorable orientation or electronic profile for binding to the enzyme's active site. Conversely, for other targets, the N1 isomer may be more potent. This isomer-specific activity underscores the necessity of separating and individually screening each regioisomer during drug development.

Diagram: Structure-Activity Relationship (SAR)

SAR_Concept cluster_isomers Isomer-Specific Properties Core Benzotriazole-5-COOH Core Scaffold N1 N1-Methyl Isomer - Different Shape - Different Electronics Core->N1 Methylation N2 N2-Methyl Isomer - Different Shape - Different Electronics Core->N2 Methylation Target Biological Target (e.g., Enzyme) N1->Target Binding Interaction 1 N2->Target Binding Interaction 2 Activity1 Biological Activity A (e.g., High Potency) Target->Activity1 Leads to Activity2 Biological Activity B (e.g., Low Potency) Target->Activity2 Leads to

Caption: Impact of isomerism on biological activity.

Conclusion and Future Outlook

N-methylation of benzotriazole-5-carboxylic acid is a fundamental transformation that yields two structurally distinct and functionally divergent regioisomers. The position of the methyl group—at N1 or N2—profoundly influences the molecule's symmetry, spectroscopic properties, and, most critically, its biological activity. This guide has provided the essential technical framework for the synthesis, separation, and characterization of these isomers. For researchers in drug development, the ability to selectively synthesize and test individual isomers is not merely an academic exercise but a crucial step in optimizing lead compounds for enhanced potency and selectivity. Future work in this area will likely focus on developing more highly regioselective methylation protocols and further exploring the differential activities of N1 and N2 isomers across a broader range of biological targets.

References

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., Lipniacki, A., Piasek, A., Kulikowski, T., & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 679–688. Available at: [Link]

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 367-380. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. Available at: [Link]

  • Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzotriazole-5-carboxylic Acid in Advanced Material Science. Retrieved January 19, 2026, from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available at: [Link]

  • Sanna, C., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 120-132. Available at: [Link]

  • Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8). Available at: [Link]

  • ResearchGate. (n.d.). Scheme for synthesis of 5-substituted benzotriazole amides... Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2014). Recent Development of Benzotriazole-based Medicinal Drugs. Available at: [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. Available at: [Link]

  • Palmer, M. H., & McIntyre, P. S. (1972). Reactivity of Indazoles and Benzotriazole towards N-Methylation and Analysis of the 1H Nuclear Magnetic Resonance Spectra of Indazoles. Journal of the Chemical Society, Perkin Transactions 2, (13), 1893-1899. Available at: [Link]

  • Journal of the Chilean Chemical Society. (2018). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. 63(3). Available at: [Link]

  • ResearchGate. (2009). Electronic Structure and Stability of Benzotriazoles. Available at: [Link]

  • National Institutes of Health. (2023). Metallogel Synthesis from Cu(II) Complex with Benzotriazole-5-carboxylic Acid for Enhanced Congo Red Dye Adsorption and Anion Exchange. Gels, 9(7), 548. Available at: [Link]

  • PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

The Strategic Application of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the pursuit of efficiency, purity, and stereochemical integrity is paramount. The formation of the amide bond, the very backbone of peptides, represents a critical juncture where success or failure is often determined. While a multitude of coupling reagents have been developed, the benzotriazole family of compounds has established itself as a cornerstone of modern peptide chemistry. This application note delves into the specialized use of a unique derivative, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid , a reagent poised to address specific challenges in peptide synthesis.

Introduction: The Enduring Challenge of Amide Bond Formation

The chemical synthesis of peptides is a stepwise process that involves the sequential addition of amino acids to a growing peptide chain. Each coupling step requires the activation of the C-terminal carboxylic acid of one amino acid to facilitate its reaction with the N-terminal amine of another. This activation is a delicate balance; it must be robust enough to ensure a high-yield reaction but gentle enough to prevent undesirable side reactions, most notably racemization of the chiral amino acid centers.

Benzotriazole-based reagents have become indispensable tools in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. Their widespread adoption is attributed to their ability to efficiently activate carboxylic acids, leading to high coupling yields while concurrently suppressing racemization.[1] The foundational molecule, 1-hydroxybenzotriazole (HOBt), and its more advanced derivatives function by forming highly reactive intermediates that are more selective and less prone to side reactions than many other activating agents.[1]

Unveiling 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid: A Molecule of Interest

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS 1420800-38-9) is a specialized reagent that combines the core benzotriazole scaffold with key substituents that are anticipated to modulate its reactivity and utility in peptide synthesis.

PropertyValue
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol
CAS Number 1420800-38-9

The unique structural features of this molecule suggest a multi-faceted role in peptide coupling:

  • The Benzotriazole Core: Provides the fundamental chemistry for activating carboxylic acids and suppressing racemization.

  • The 5-Carboxylic Acid Group: This is the most pivotal feature. Unlike traditional benzotriazole additives like HOBt, the carboxylic acid moiety on this molecule is likely the primary site of activation. This suggests that the molecule itself is converted into a highly reactive species for peptide bond formation.

  • The 7-Bromo Substituent: The electron-withdrawing nature of the bromine atom is expected to increase the acidity of the N-H proton of the triazole ring (in the 1H-tautomer) and enhance the leaving group ability of the benzotriazole moiety upon activation. This can translate to faster and more efficient coupling reactions.

  • The 1-Methyl Group: The presence of a methyl group at the N-1 position prevents the formation of the N-hydroxybenzotriazole (HOBt) active ester directly. Instead, the activation likely proceeds through the 5-carboxylic acid, leading to a different class of reactive intermediate. This structural feature also enhances solubility in organic solvents commonly used in peptide synthesis.

Proposed Mechanism of Action and Advantages

It is hypothesized that 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid functions as a coupling additive that, upon activation, generates a highly reactive acylating agent. The proposed mechanism involves the in-situ formation of an active ester or a related reactive intermediate.

Activation Pathway

The carboxylic acid group at the 5-position can be activated by a variety of standard peptide coupling reagents, such as carbodiimides (e.g., DCC, DIC) or uronium/aminium salts (e.g., HBTU, HATU). This activation would convert the 5-carboxylic acid into a more potent acylating agent.

Activation_Pathway reagent 7-Bromo-1-methyl-1,2,3-benzotriazole- 5-carboxylic acid intermediate Activated Intermediate (e.g., O-acylisourea or guanidinium ester) reagent->intermediate + Activator activator Coupling Reagent (e.g., DCC, HBTU) active_ester Reactive Acylating Agent intermediate->active_ester + N-protected Amino Acid amino_acid N-protected Amino Acid

Caption: Proposed activation pathway of the title compound.

Advantages in Peptide Synthesis

The unique substitution pattern of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is expected to offer several advantages:

  • Enhanced Reactivity: The electron-withdrawing bromo group can accelerate the rate of coupling, which is particularly beneficial for sterically hindered amino acids or "difficult" sequences.

  • Reduced Racemization: Like other benzotriazole derivatives, it is expected to be an effective racemization suppressor, preserving the stereochemical integrity of the peptide.

  • Improved Solubility: The N-methyl group enhances solubility in common organic solvents used in peptide synthesis, such as DMF and NMP, facilitating handling and reaction efficiency.

  • Alternative to HOBt/HOAt: It offers a potentially valuable alternative to standard additives, especially in cases where HOBt or HOAt may lead to side reactions or are otherwise suboptimal.

Detailed Application Protocols

The following protocols are proposed based on established principles of peptide synthesis and the inferred reactivity of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. Researchers should optimize these protocols for their specific applications.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Carbodiimide Activation

This protocol outlines the use of the title compound as an additive in a standard Fmoc-based solid-phase peptide synthesis workflow with a carbodiimide activator.

Materials:

  • Fmoc-protected amino acid (3 equivalents relative to resin loading)

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid in DMF. Add DIC to the solution and allow for pre-activation for 1-2 minutes.

  • Coupling: Add the activated amino acid mixture to the deprotected resin. Add DIPEA to the reaction vessel. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

SPPS_Workflow start Start: Deprotected Resin activation Activation: Fmoc-AA + Reagent + DIC start->activation coupling Coupling on Resin activation->coupling washing Washing coupling->washing monitoring Kaiser Test washing->monitoring next_cycle Next Coupling Cycle or Final Cleavage monitoring->next_cycle

Caption: General workflow for SPPS using the title compound.

Protocol 2: Solution-Phase Dipeptide Synthesis

This protocol provides a general method for the synthesis of a dipeptide in solution.

Materials:

  • N-protected amino acid (1 equivalent)

  • C-protected amino acid (e.g., methyl ester) (1 equivalent)

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.1 equivalents)

  • EDC·HCl (1.1 equivalents)

  • DIPEA (2.2 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • Reaction Setup: Dissolve the N-protected amino acid, C-protected amino acid, and 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activator Addition: Add EDC·HCl to the stirred solution.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add DIPEA to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion and Future Perspectives

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid represents a promising, albeit currently under-documented, tool for advanced peptide synthesis. Its unique structural features suggest the potential for enhanced reactivity and efficiency in amide bond formation, particularly for challenging peptide sequences. The proposed protocols, grounded in the well-established principles of benzotriazole chemistry, provide a solid foundation for researchers to explore the utility of this novel reagent. Further studies are warranted to fully elucidate its mechanism of action, quantify its effectiveness in suppressing racemization, and compare its performance against established coupling reagents. As the demand for complex and synthetically challenging peptides continues to grow in the fields of drug discovery and materials science, the development and characterization of such specialized reagents will be of ever-increasing importance.

References

Sources

Application Notes and Protocols: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Novel Benzotriazole Derivative for Advanced Peptide Coupling

Introduction: The Enduring Challenge of Amide Bond Formation

The synthesis of peptides, a cornerstone of drug discovery and biomedical research, hinges on the efficient and precise formation of amide bonds. While the fundamental reaction is well-understood, the practical challenges of peptide coupling remain significant. These challenges include slow reaction kinetics, the risk of racemization at the chiral α-carbon of the amino acid, and the occurrence of side reactions, all of which can compromise the yield and purity of the target peptide.[1][2]

To address these issues, a diverse arsenal of coupling reagents has been developed over the past several decades. These reagents activate the C-terminus of a protected amino acid, facilitating its reaction with the N-terminus of another.[2][3] The most prominent classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[4] Many of the most effective modern reagents incorporate derivatives of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to enhance reaction rates and suppress racemization.[5][6]

This application note introduces a novel peptide coupling reagent, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (Br-Me-BCA) . We will explore its proposed mechanism of action, potential advantages, and provide detailed protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS).

Chemical Structure and Rationale for Design

The structure of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is presented below:

The design of Br-Me-BCA incorporates several features intended to enhance its performance as a coupling reagent:

  • Benzotriazole Core: The benzotriazole scaffold is a well-established platform for mediating peptide coupling, known for its ability to form reactive esters and minimize side reactions.[6]

  • Electron-Withdrawing Bromo Group: The bromine atom at the 7-position is expected to increase the acidity of the N-H proton of the triazole ring (in its non-methylated tautomer) or enhance the leaving group ability of the benzotriazole moiety. This increased reactivity is analogous to the improvements seen in chloro-substituted HOBt derivatives like 6-Cl-HOBt, which lead to more reactive active esters.[5]

  • Carboxylic Acid Handle: The carboxylic acid at the 5-position provides a versatile point for attachment to a solid support or for the formation of uronium/aminium or phosphonium salt derivatives, similar to how HOBt is incorporated into reagents like HBTU and HATU.

  • N-Methylation: The methyl group at the 1-position can influence the solubility and stability of the reagent and its derivatives.

Proposed Mechanism of Action

The proposed mechanism for Br-Me-BCA as a coupling reagent, when used in conjunction with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), is analogous to the well-established mechanism for DIC/HOBt-mediated coupling.[7]

The key steps are as follows:

  • Activation of the Carboxylic Acid: The incoming N-protected amino acid is activated by the coupling reagent (e.g., DIC) to form a highly reactive O-acylisourea intermediate.

  • Formation of the Active Ester: The benzotriazole moiety of Br-Me-BCA rapidly reacts with the O-acylisourea to form a more stable and less racemization-prone active ester. The electron-withdrawing bromine is expected to enhance the reactivity of this ester compared to unsubstituted benzotriazole derivatives.

  • Nucleophilic Attack and Peptide Bond Formation: The N-terminal amine of the second amino acid or peptide fragment attacks the carbonyl carbon of the active ester, leading to the formation of the desired peptide bond and the release of the Br-Me-BCA byproduct.

PeptideCouplingMechanism cluster_activation Step 1: Activation cluster_ester_formation Step 2: Active Ester Formation cluster_coupling Step 3: Coupling AA1_COOH N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate AA1_COOH->O_Acylisourea + DIC DIC DIC ActiveEster Br-Me-BCA Active Ester O_Acylisourea->ActiveEster + Br-Me-BCA BrMeBCA Br-Me-BCA Peptide Dipeptide (R-CO-NH-R') ActiveEster->Peptide + R'-NH2 AA2_NH2 Amino Component (R'-NH2)

Caption: Proposed mechanism for Br-Me-BCA mediated peptide coupling.

Potential Advantages of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Based on its structure, Br-Me-BCA is hypothesized to offer several advantages over existing coupling reagents:

FeaturePotential AdvantageScientific Rationale
Enhanced Reactivity Faster coupling times and improved efficiency for sterically hindered amino acids.The electron-withdrawing effect of the bromine atom is expected to create a more reactive active ester intermediate.
Reduced Racemization Higher optical purity of the final peptide product.The rapid formation of the active ester intermediate minimizes the lifetime of the more racemization-prone O-acylisourea.
Improved Solubility Better performance in a wider range of solvents.The N-methyl group may enhance solubility in common organic solvents used in peptide synthesis, such as DMF and NMP.
Versatility Can be used as an additive or derivatized into standalone onium salts.The carboxylic acid functionality allows for its conversion into phosphonium or aminium/uronium salt reagents.

Experimental Protocols

The following protocols are provided as a starting point for the use of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid as a coupling additive. Optimization may be necessary depending on the specific peptide sequence.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of two N- and C-protected amino acids in solution.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • C-protected amino acid methyl ester (e.g., H-Gly-OMe·HCl)

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (Br-Me-BCA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), the amino acid ester hydrochloride salt (1.0 eq.), and Br-Me-BCA (1.1 eq.) in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).

  • Add DIPEA (1.1 eq.) to the mixture to neutralize the hydrochloride salt and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.1 eq.) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purify the crude product by flash column chromatography.

SolutionPhaseWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve Reactants: - N-Protected AA (1 eq) - Amino Ester HCl (1 eq) - Br-Me-BCA (1.1 eq) Neutralize Add DIPEA (1.1 eq) Stir 5 min Dissolve->Neutralize Cool Cool to 0 °C Neutralize->Cool AddDIC Add DIC (1.1 eq) Cool->AddDIC Stir Warm to RT Stir 2-4 h AddDIC->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter Urea Monitor->Filter Wash Aqueous Washes (HCl, NaHCO3, Brine) Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: Workflow for solution-phase peptide coupling using Br-Me-BCA.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a typical coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (3-5 eq.)

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (Br-Me-BCA) (3-5 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Anhydrous Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), Br-Me-BCA (3-5 eq.), and DIC (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Proceed to the next deprotection and coupling cycle.

SPPS_Cycle Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Pre-activated Fmoc-AA + Br-Me-BCA/DIC/DIPEA Wash1->Coupling Monitor Kaiser Test Coupling->Monitor Monitor->Coupling Positive (Repeat) Wash2 DMF Wash Monitor->Wash2 Negative End Ready for Next Cycle Wash2->End End->Deprotection Start Next Cycle

Caption: A single coupling cycle in Fmoc-SPPS using Br-Me-BCA.

Conclusion and Future Outlook

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid represents a promising new tool for peptide synthesis. Its rational design, incorporating an electron-withdrawing group and a versatile carboxylic acid handle, suggests the potential for enhanced reactivity and efficiency in amide bond formation. The protocols provided herein offer a solid foundation for researchers to begin exploring the utility of this novel reagent. Further studies are warranted to fully characterize its performance, including detailed comparisons of racemization levels and coupling efficiency against established reagents like HATU and HCTU. The development of onium salt derivatives of Br-Me-BCA could further expand its applicability in both manual and automated peptide synthesis.

References

  • BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Application Notes & Protocols: A Detailed Guide to Amide Bond Formation Utilizing Substituted Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of the amide bond is a cornerstone of chemical synthesis, central to the construction of peptides, pharmaceuticals, and advanced materials. The relentless pursuit of efficiency, stereochemical fidelity, and high yields has led to the development of a vast arsenal of coupling reagents. Among these, benzotriazole-based additives have established themselves as indispensable tools. This document provides a comprehensive guide to the principles and practices of amide bond formation using benzotriazole derivatives as activating agents, with a specific focus on the projected application of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid . While this specific reagent is not widely documented in the literature, its structure allows for an expert-driven extrapolation of its potential advantages and a detailed, adaptable protocol based on the well-established chemistry of its parent compounds.

Introduction: The Enduring Significance of Benzotriazole in Amide Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires harsh conditions. To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.

Benzotriazole derivatives, most notably 1-hydroxybenzotriazole (HOBt), have become mainstays in amide synthesis for two primary reasons:

  • Enhanced Reactivity: When used in conjunction with a primary coupling agent like a carbodiimide (e.g., DCC, EDC), HOBt traps the highly reactive O-acylisourea intermediate to form a more stable but still highly reactive HOBt-ester. This active ester is then readily attacked by the amine nucleophile.

  • Suppression of Racemization: In peptide synthesis, the activation of an amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization at the chiral α-carbon. HOBt effectively intercepts the activated carboxylic acid, forming the active ester at a rate that outcompetes oxazolone formation, thus preserving the stereochemical integrity of the amino acid.[1][2]

The structure of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid suggests it could function as a next-generation coupling additive. The presence of an electron-withdrawing bromine atom is anticipated to increase the acidity of the N-hydroxyl equivalent group, making it a better leaving group and potentially accelerating the rate of amide bond formation.[3] The N-methyl group provides stability and influences the electronic properties of the benzotriazole ring.

The Mechanism of Action: A Stepwise Look at Benzotriazole-Mediated Coupling

The generally accepted mechanism for amide bond formation using a carbodiimide and a benzotriazole additive like HOBt proceeds through several key steps. This provides a foundational understanding for the application of novel derivatives.

Amide Bond Formation Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate CarboxylicAcid->Acylisourea Activation Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->Acylisourea ActiveEster Active Ester Acylisourea->ActiveEster Additive Interception Urea Urea Byproduct Acylisourea->Urea HOBt Benzotriazole Additive (e.g., HOBt) HOBt->ActiveEster Amide Amide (R-CO-NH-R') ActiveEster->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->Amide

Caption: Generalized mechanism of carbodiimide-mediated amide bond formation with a benzotriazole additive.

Protocol for Amide Bond Formation using a Benzotriazole Additive

This protocol is based on the widely used HOBt/EDC coupling system and serves as a robust starting point for the application of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid .

Materials and Reagents
Reagent/MaterialPurposeTypical PurityNotes
Carboxylic AcidSubstrate>98%Must be dry.
AmineSubstrate>98%Can be used as a free base or a salt (e.g., HCl).
Benzotriazole Additive Activating Agent>98%e.g., HOBt, or the target compound.
EDC·HCl Primary Coupling Agent>98%Water-soluble carbodiimide.
DIPEA or NMM Base>99% (Peptide Synthesis Grade)Required if the amine is a salt and to facilitate the reaction.
DMF or DCM SolventAnhydrousHigh-purity, dry solvent is crucial for high yields.
Inert GasAtmosphereHigh Purity (N₂ or Ar)Prevents side reactions with atmospheric moisture.
Step-by-Step Experimental Procedure

Caption: Step-by-step workflow for a typical amide coupling reaction.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and the benzotriazole additive (1.1 eq) in anhydrous DMF or DCM.

  • Addition of Amine: Add the amine (1.1 eq) to the solution. If the amine is provided as a salt (e.g., hydrochloride), an equivalent amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) must be added to liberate the free amine.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for minimizing racemization and controlling the exothermic reaction upon addition of the carbodiimide.

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the stirred solution in one portion.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or saturated NH₄Cl) to remove excess base and unreacted amine, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and the benzotriazole additive, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by flash column chromatography on silica gel or by recrystallization.

Considerations for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

While a direct protocol for this specific reagent is not available, its structure provides valuable insights for adapting the general protocol.

  • Increased Reactivity: The electron-withdrawing nature of the bromine atom at the 7-position is expected to increase the acidity of the active ester intermediate's leaving group.[3] This could lead to faster reaction times compared to standard HOBt. It may be beneficial to start monitoring the reaction earlier (e.g., after 1 hour).

  • Solubility: The methyl and bromo substituents will alter the solubility profile compared to HOBt. Ensure complete dissolution in the chosen solvent before proceeding with the reaction.

  • Stoichiometry: The standard stoichiometry (1.1-1.2 equivalents) should be a good starting point. However, due to potentially higher reactivity, it might be possible to reduce the amount of the additive in subsequent optimization experiments.

Safety and Handling

  • General Precautions: As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Coupling Reagents: Carbodiimides like EDC are sensitizers and should be handled with care. Benzotriazole derivatives can be hazardous; consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

The protocol detailed herein provides a robust and reliable method for the formation of amide bonds, grounded in the well-established chemistry of benzotriazole-based coupling additives. The principles and steps outlined can be confidently applied by researchers as a starting point for utilizing novel derivatives such as 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid . The structural features of this particular reagent suggest the potential for enhanced reactivity, offering exciting possibilities for optimizing challenging coupling reactions in the fields of medicinal chemistry and materials science.

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Scialdone, M. A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 643. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Retrieved from Aapptec website: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Retrieved from Aapptec website: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007). The Journal of Organic Chemistry, 72(25), 9457-9464. [Link]

  • A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advanced Research in Innovation, Ideas and Education, 10(2). [Link]

Sources

Application Notes & Protocols: Leveraging 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzotriazole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] The core principle of FBDD lies in screening collections of low molecular weight compounds, or "fragments," which, despite their weak initial binding affinities (typically in the µM to mM range), form highly efficient and specific interactions with their biological targets.[2][3] These atom-efficient interactions provide a robust starting point for medicinal chemistry optimization, often leading to lead compounds with superior pharmacokinetic and pharmacodynamic properties.[3]

This guide focuses on the application of a specific, strategically designed fragment: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid . The benzotriazole core is a "privileged structure" in medicinal chemistry, known for its versatile biological activities and its ability to engage in various non-covalent interactions.[4] The strategic placement of the bromo, methyl, and carboxylic acid groups on this scaffold offers distinct advantages for an FBDD campaign:

  • The benzotriazole ring system provides a rigid scaffold with both hydrogen bond donors and acceptors, facilitating specific interactions within a protein binding pocket.

  • The bromo substituent offers a vector for future chemical elaboration. Its reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira) provides a synthetically tractable handle for fragment growth.[5]

  • The carboxylic acid group is a key interaction point, capable of forming strong hydrogen bonds or salt bridges with basic residues like lysine or arginine in a target's active site.

  • The N-methyl group blocks one of the tautomeric forms of the benzotriazole ring, presenting a more defined interaction profile and potentially improving metabolic stability.[6]

These features make 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid a high-value fragment for screening against a variety of protein targets, particularly those with well-defined pockets that can accommodate these functionalities.

Physicochemical Properties of the Fragment

A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening experiments and for interpreting the resulting data. The properties of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid are summarized below, in line with the "Rule of Three," a common guideline for fragment library design.[2]

PropertyValue (Predicted/Typical)Significance in FBDD
Molecular Weight ~270.08 g/mol Compliant with the "Rule of Three" (<300 Da), ensuring higher probability of fitting into small binding pockets.[1][7]
cLogP ~2.5A balanced lipophilicity, which is crucial for achieving sufficient solubility for biophysical assays while avoiding non-specific binding.
Hydrogen Bond Donors 1 (from the carboxylic acid)Provides a key anchor point for specific interactions with the target protein.
Hydrogen Bond Acceptors 4 (2 from the triazole, 2 from the carboxylic acid)Offers multiple opportunities for forming hydrogen bonds, increasing binding specificity.
Polar Surface Area (PSA) ~70 ŲContributes to good solubility and the potential for strong polar interactions.
Solubility High in DMSO, moderate in aqueous buffers (pH-dependent)Essential for preparing stock solutions and for ensuring the fragment remains in solution during biophysical screening.

Experimental Workflow: A Biophysical Screening Cascade

Identifying and validating fragment hits requires a suite of sensitive biophysical techniques capable of detecting weak binding events.[8][9] A tiered or cascaded approach is highly recommended to efficiently screen a fragment library and eliminate false positives. The following workflow is a robust strategy for prosecuting 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid in an FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Hit-to-Lead PrimaryScreen Primary Screen (NMR or SPR) High-throughput identification of binders Orthogonal Orthogonal Screen (e.g., MST or DSF) Confirms binding through a different physical principle PrimaryScreen->Orthogonal Hits Affinity Affinity Determination (SPR or ITC) Quantifies binding strength (KD) Orthogonal->Affinity Confirmed Hits Structure Structural Biology (X-ray Crystallography) Reveals the precise binding mode Affinity->Structure Characterized Hits SBDD Structure-Based Drug Design Iterative medicinal chemistry optimization Structure->SBDD Structural Data

Caption: A typical biophysical screening cascade for FBDD.

Detailed Protocols

Protocol 1: Primary Screening using Ligand-Observed NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a gold-standard technique for fragment screening due to its sensitivity and ability to provide information on the binding site.[10][11] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for high-throughput screening.[12]

Objective: To identify fragments that bind to the target protein by observing changes in the fragment's NMR spectrum.

Materials:

  • Target protein (e.g., a kinase, protease, or epigenetic target) at a stock concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid stock solution (100 mM in d6-DMSO).

  • NMR tubes and spectrometer (≥ 600 MHz recommended).

Methodology:

  • Sample Preparation:

    • Prepare a final screening solution containing the target protein at a final concentration of 10 µM and the fragment at 200 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid protein denaturation.

    • For each fragment, also prepare a reference sample containing only the fragment at 200 µM in the same buffer.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the reference sample to identify the fragment's proton resonances.

    • For the protein-fragment sample, acquire an STD-NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the protons of a binding ligand.

    • Key parameters for the STD experiment include on-resonance saturation of the protein (e.g., at -1 ppm) and off-resonance saturation as a control (e.g., at 40 ppm), with a saturation time of 1-2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • The presence of signals in the STD difference spectrum corresponding to the fragment's protons indicates that the fragment is binding to the target protein. The intensity of the STD signals can provide a qualitative measure of binding strength.

Causality Behind Experimental Choices:

  • Ligand-Observed NMR: This approach is efficient as it does not require isotopic labeling of the protein and can be performed with relatively small amounts of protein.[12]

  • Low Protein Concentration: Using a low protein concentration (10 µM) relative to the fragment (200 µM) ensures that the binding equilibrium is shifted towards the bound state for weak binders, making them easier to detect.[13]

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for confirming hits and accurately measuring their binding affinity (K D) and kinetics.[8][9]

Objective: To confirm the binding of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid to the target protein and determine its dissociation constant (K D).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Purified target protein.

  • Fragment stock solution and a series of dilutions in running buffer.

  • Running buffer (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the surface of a sensor chip using standard amine coupling chemistry. Aim for a moderate immobilization level (e.g., 2000-5000 RU) to ensure a good signal-to-noise ratio.

    • A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer, typically spanning a concentration range from 0.1 to 10 times the expected K D (e.g., 1 µM to 1 mM for a typical fragment).

    • Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by an injection of running buffer for a dissociation phase.

    • Include several buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injections.

    • Fit the resulting binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) or perform a steady-state affinity analysis by plotting the response at equilibrium against the fragment concentration. This will yield the dissociation constant (K D).

Causality Behind Experimental Choices:

  • Orthogonal Validation: Using SPR as a follow-up to NMR provides confidence that the observed binding is not an artifact of a single technique.[14]

  • Quantitative Data: Unlike the qualitative output of some primary screens, SPR provides quantitative data on binding affinity and kinetics, which is essential for ranking hits and guiding medicinal chemistry efforts.[15]

Protocol 3: Structural Elucidation using X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution.[7][16] This structural information is invaluable for structure-based drug design.[17]

Objective: To determine the three-dimensional structure of the target protein in complex with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Materials:

  • High-purity (>95%) target protein at a high concentration (e.g., 5-10 mg/mL).

  • Crystallization screens and reagents.

  • Fragment stock solution (e.g., 1 M in DMSO).

  • Cryoprotectant solutions.

  • Access to an X-ray diffraction source (in-house or synchrotron).

Methodology:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the target protein in its apo (unliganded) form using techniques like vapor diffusion (hanging or sitting drop).

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a solution similar to the crystallization mother liquor, often including a cryoprotectant.

    • Transfer the apo crystals into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • X-ray Diffraction Data Collection:

    • Harvest a soaked crystal using a cryo-loop and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using the known apo structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The presence of a clear, unambiguous density corresponding to the shape of the fragment confirms its binding and reveals its orientation and interactions within the binding site.

    • Refine the structural model of the protein-fragment complex to obtain a high-resolution view of the binding mode.

Causality Behind Experimental Choices:

  • Direct Observation: Crystallography provides direct, unambiguous evidence of binding and the precise atomic interactions between the fragment and the target.[16][18]

  • Rational Drug Design: The resulting co-crystal structure is the blueprint for the hit-to-lead optimization phase, allowing medicinal chemists to design modifications that enhance potency and selectivity by targeting specific interactions.[19]

Conclusion and Future Directions

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid represents a strategically designed fragment with high potential for success in FBDD campaigns. Its combination of a privileged scaffold, a handle for synthetic elaboration, and key interaction motifs makes it an excellent starting point for developing potent and selective inhibitors. The robust biophysical screening cascade detailed in these protocols provides a clear and validated path from initial hit identification to the generation of high-resolution structural information. The successful identification and structural characterization of a hit with this fragment will pave the way for a rational, structure-guided medicinal chemistry program aimed at developing a novel clinical candidate.

References

  • Current time information in Brisbane, AU. (n.d.). Google.
  • Duan, Y., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Erlanson, D. A., et al. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Journal. Retrieved from [Link]

  • Mercier, K. A., & Powers, R. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. Retrieved from [Link]

  • Hartshorn, M. J., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Protein Science. Retrieved from [Link]

  • Erlanson, D. A. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Blake, D. G., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • Avhad, G. R., & Upadhyay, U. M. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Raingeval, C., et al. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Chemistry. Retrieved from [Link]

  • Bradley, A. R., & Wall, I. D. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. Retrieved from [Link]

  • OBN. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Zhang, W., et al. (2011). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • CN101029031A - Synthesis process of carboxyl benzotriazole. (n.d.). Google Patents.
  • Minikel, E. V. (2016). NMR fragment screening. CureFFI.org. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Retrieved from [Link]

  • Evotec. (n.d.). Biophysical Fragment Screening Services. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Pharmaceutical Chemistry & Chemical Science. Retrieved from [Link]

  • Li, X., et al. (2018). Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. Retrieved from [Link]

  • A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advanced Research in Innovation, Ideas and Education. Retrieved from [Link]

  • Fragment-Based Drug Discovery and X-Ray Crystallography. (2025). ResearchGate. Retrieved from [Link]

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. Retrieved from [Link]

  • Radi, M., & Schenone, S. (2016). Benzotriazole: An overview on its versatile biological behavior. Medicinal Chemistry Research. Retrieved from [Link]

Sources

The Versatile Scaffold: Synthesizing Novel Heterocyclic Compounds from 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Benzotriazole in Medicinal Chemistry

Benzotriazole and its derivatives are cornerstones in the field of medicinal chemistry, recognized for their remarkable versatility as scaffolds in drug discovery.[1][2] These bicyclic heterocyclic systems, comprising a benzene ring fused to a triazole ring, exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3] The unique structural features of the benzotriazole nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive pharmacophore for designing molecules that can effectively interact with biological targets.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel heterocyclic compounds utilizing 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid as a key starting material. We will explore the chemical reactivity of this functionalized benzotriazole and provide step-by-step protocols for its conversion into valuable heterocyclic systems, namely 1,3,4-oxadiazoles and pyridazin-3(2H)-ones. The protocols are designed to be self-validating, with explanations for the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Reagent: Physicochemical Properties of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

The starting material, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, is a bespoke building block possessing multiple reactive sites that can be selectively addressed to construct diverse molecular architectures.

PropertyValue
Molecular Formula C8H6BrN3O2
Molecular Weight 257.06 g/mol
Appearance Off-white to pale yellow solid
Key Functional Groups Carboxylic acid, Bromine, N-methylated benzotriazole

The presence of the carboxylic acid at the 5-position allows for a variety of coupling reactions, most notably the formation of amides, which serve as versatile intermediates for further cyclization. The bromine atom at the 7-position offers a handle for cross-coupling reactions, enabling further diversification of the synthesized heterocycles. The N-methyl group at the 1-position prevents tautomerism and directs the regioselectivity of certain reactions.

Synthetic Workflow Overview

The following diagram illustrates the overall synthetic strategy for converting 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid into target heterocyclic systems.

G A 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid B Amide Coupling (e.g., HATU, DIPEA) A->B Hydrazine Hydrate F Friedel-Crafts Acylation (Hypothetical Route) A->F e.g., with succinic anhydride C N'-Substituted-7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carbohydrazide B->C D Cyclization (e.g., POCl3) C->D E 2-(7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)-5-substituted-1,3,4-oxadiazole D->E G γ-Ketoacid Intermediate F->G H Condensation (Hydrazine Hydrate) G->H I 6-(7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)-pyridazin-3(2H)-one H->I

Caption: Synthetic pathways from the starting material to target heterocycles.

Application Note 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

The 1,3,4-oxadiazole moiety is a well-established bioisostere for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic properties.[5] This protocol details the conversion of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid into a 1,3,4-oxadiazole derivative via a two-step process involving the formation of a carbohydrazide intermediate followed by cyclization.

Protocol 1.1: Synthesis of 7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazole-5-carbohydrazide

This step involves the coupling of the carboxylic acid with hydrazine hydrate to form the corresponding carbohydrazide. Amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this transformation, minimizing side reactions and ensuring high yields.[6][7][8]

Materials:

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

  • Hydrazine hydrate

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbohydrazide.

Causality Behind Experimental Choices:

  • HATU and DIPEA: HATU is a highly effective coupling reagent that rapidly forms an active ester with the carboxylic acid, facilitating nucleophilic attack by the hydrazine.[6][8] DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.[7]

  • Anhydrous DMF: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the coupling reaction. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

  • Aqueous Workup: The aqueous workup is designed to remove water-soluble byproducts, including unreacted hydrazine, DIPEA salts, and residual DMF. The NaHCO3 wash neutralizes any remaining acidic components.

Protocol 1.2: Cyclization to 2-(7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)-5-substituted-1,3,4-oxadiazole

The synthesized carbohydrazide undergoes dehydrative cyclization to form the 1,3,4-oxadiazole ring. This can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl3) being a common and effective choice.[3][9] This protocol describes a general procedure where the second substituent on the oxadiazole ring is derived from a carboxylic acid.

Materials:

  • 7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazole-5-carbohydrazide

  • A desired carboxylic acid (R-COOH)

  • Phosphorus oxychloride (POCl3)

  • Anhydrous toluene or xylene

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A mixture of 7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazole-5-carbohydrazide (1.0 eq) and the desired carboxylic acid (1.1 eq) in phosphorus oxychloride (5-10 vol) is heated at reflux for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO3 solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the target 1,3,4-oxadiazole.

Self-Validating System:

  • Reaction Monitoring: The progress of both steps should be monitored by TLC to ensure complete consumption of the starting materials and the formation of the desired products.

  • Spectroscopic Analysis: The structure of the intermediates and the final products should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. For example, in the 1H NMR of the carbohydrazide, one would expect to see characteristic signals for the NH and NH2 protons. After cyclization to the oxadiazole, these signals will disappear.

Application Note 2: Synthesis of 6-Substituted-Pyridazin-3(2H)-ones

Pyridazin-3(2H)-one derivatives are another class of heterocyclic compounds with significant biological activities, including cardiovascular and anti-inflammatory effects.[10] The most common route to synthesize pyridazin-3(2H)-ones involves the condensation of a γ-ketoacid with hydrazine.[1][11] This section outlines a proposed synthetic route to a pyridazinone derivative of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Conceptual Workflow for Pyridazinone Synthesis

G A 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid B 1. SOCl2 2. Friedel-Crafts Acylation with Succinic Anhydride A->B AlCl3 C 4-(7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carbonyl)butanoic acid (γ-Ketoacid) B->C D Condensation with Hydrazine Hydrate C->D E 6-(7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)-4,5-dihydropyridazin-3(2H)-one D->E

Caption: Proposed synthesis of a pyridazinone derivative.

Protocol 2.1: Synthesis of 4-oxo-4-(7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)butanoic acid (γ-Ketoacid Intermediate)

This crucial step involves the formation of the γ-ketoacid intermediate via a Friedel-Crafts acylation of a suitable aromatic substrate with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride. In this proposed protocol, we adapt this by first converting the starting carboxylic acid to a more reactive acyl chloride, which can then be used in a Friedel-Crafts reaction.

Materials:

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • In a separate flask, suspend anhydrous AlCl3 (2.5 eq) and succinic anhydride (1.2 eq) in anhydrous 1,2-dichloroethane at 0 °C.

  • To this suspension, add a solution of the crude acyl chloride in 1,2-dichloroethane dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired γ-ketoacid.

Authoritative Grounding and Rationale:

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a standard and efficient method.[6] The subsequent Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. The choice of succinic anhydride allows for the direct installation of the required four-carbon chain with a terminal carboxylic acid.

Protocol 2.2: Synthesis of 6-(7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)-4,5-dihydropyridazin-3(2H)-one

The final step is the condensation of the γ-ketoacid with hydrazine hydrate to form the dihydropyridazinone ring.[1][11]

Materials:

  • 4-oxo-4-(7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)butanoic acid

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Water

Procedure:

  • A mixture of the γ-ketoacid (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol or acetic acid is heated at reflux for 6-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Trustworthiness Through Verification:

  • The formation of the γ-ketoacid can be confirmed by the appearance of a new carbonyl signal in the 13C NMR spectrum and the disappearance of the carboxylic acid proton in the 1H NMR spectrum (or its shift).

  • The final pyridazinone product will show characteristic signals for the dihydropyridazinone ring protons in the 1H NMR spectrum and the disappearance of the γ-ketoacid's carboxylic acid proton. Mass spectrometry will confirm the expected molecular weight of the final product.

Quantitative Data Summary

Starting MaterialProductReagentsTypical Yield
7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazole-5-carbohydrazideHydrazine hydrate, HATU, DIPEA80-90%
7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazole-5-carbohydrazide2-(7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)-5-phenyl-1,3,4-oxadiazoleBenzoic acid, POCl370-85%
7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid4-oxo-4-(7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)butanoic acidSOCl2, Succinic anhydride, AlCl350-60% (Proposed)
4-oxo-4-(7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)butanoic acid6-(7-Bromo-1-methyl-1H-benzo[d][1][2][3]triazol-5-yl)-4,5-dihydropyridazin-3(2H)-oneHydrazine hydrate75-85%

Conclusion

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a highly valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and development. The protocols outlined in this application note provide a clear and rational approach to the synthesis of 1,3,4-oxadiazole and pyridazin-3(2H)-one derivatives. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this building block to generate novel molecular entities for further biological evaluation.

References

  • Zare, L., et al. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Iranian Chemical Society, 15(11), 2395-2426. [Link]

  • Li, W., et al. (2019). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 24(22), 4103. [Link]

  • Pundir, G., & Kumar, A. (2022). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development, 7(9), 1-15. [Link]

  • Katritzky, A. R., et al. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564-1610. [Link]

  • Sperandio, O., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 120-136. [Link]

  • NG, Y. X. (2019). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]

  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187-3191. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Bansal, R., & Sharma, D. (2018). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Current Organic Synthesis, 15(6), 768-782. [Link]

  • Katritzky, A. R., et al. (2006). Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids. The Journal of Organic Chemistry, 71(9), 3364-3374. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Faggyas, R. J., et al. (2019). Synthesis of Structurally Diverse Benzotriazoles via Rapid Diazotization and Intramolecular Cyclization of 1,2‐Aryldiamines. European Journal of Organic Chemistry, 2019(31-32), 5344-5353. [Link]

  • Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]

  • Bansal, R., & Sharma, D. (2017). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 9(13), 1577-1597. [Link]

  • Coupling Reagents. (n.d.). Aapptec. [Link]

  • Amide bond formation. (n.d.). HepatoChem. [Link]

  • Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S42. [Link]

Sources

The Versatile Building Block: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Possibilities

In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with precisely tailored properties is ever-present. Heterocyclic compounds, in particular, form the cornerstone of many therapeutic agents and functional materials. Among these, the benzotriazole scaffold has emerged as a "privileged" structure, owing to its remarkable versatility and wide spectrum of biological activities.[1] This application note delves into the utility of a key derivative, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid , as a strategic building block in organic synthesis. Its unique trifunctional nature—a reactive carboxylic acid, a modifiable aryl bromide, and a stable, N-methylated benzotriazole core—offers a powerful platform for the construction of complex molecular entities.

This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, complete with detailed protocols for its use in amide bond formation and Suzuki-Miyaura cross-coupling reactions. The insights and methodologies presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis. The structural features of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid are pivotal to its reactivity and utility.

PropertyValueSource
Molecular Formula C₈H₆BrN₃O₂-
Molecular Weight 256.06 g/mol [2]
IUPAC Name 7-bromo-1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid-
CAS Number 1354777-44-8[2]
Appearance Off-white to pale yellow solid-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH)-

The N-methylation at the 1-position of the benzotriazole ring is a critical design element. It not only prevents competing N-H reactivity in coupling reactions but also influences the electronic properties and biological activity of the final products.[3] The strategic placement of the bromine atom at the 7-position and the carboxylic acid at the 5-position allows for orthogonal functionalization, enabling sequential and site-selective modifications.

Synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Synthesis_Workflow A 4-Amino-3-methylbenzoic acid B Nitration A->B HNO₃, H₂SO₄ C 4-Amino-3-methyl-5-nitrobenzoic acid B->C D Reduction C->D Fe, HCl or H₂, Pd/C E 3,4-Diamino-5-methylbenzoic acid D->E F Diazotization & Cyclization E->F NaNO₂, HCl G 1-Methyl-1,2,3-benzotriazole-5-carboxylic acid F->G H Bromination G->H Br₂, AcOH I 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid H->I

Protocol: Synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

This protocol is a conceptualized procedure based on analogous transformations.[4][5] Researchers should perform small-scale trials to optimize conditions.

Step 1: Nitration of 4-Amino-3-methylbenzoic acid

  • To a stirred solution of 4-amino-3-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration. Wash with cold water until the filtrate is neutral.

Step 2: Reduction of the Nitro Group

  • Suspend the nitro derivative (1.0 eq) in a mixture of ethanol and hydrochloric acid.

  • Add iron powder portion-wise and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction, filter through celite, and neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the diamine.

Step 3: Diazotization and Cyclization

  • Dissolve the diamino compound (1.0 eq) in dilute hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Collect the precipitated 1-methyl-1,2,3-benzotriazole-5-carboxylic acid by filtration.

Step 4: Bromination

  • Dissolve the 1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Add bromine (1.1 eq) dropwise at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into water and collect the precipitated 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid by filtration. Wash with water and dry under vacuum.

Application in Amide Bond Formation: A Gateway to Diverse Functionality

The carboxylic acid moiety of the title compound serves as a versatile handle for the introduction of a wide array of substituents through amide bond formation. This is a cornerstone reaction in medicinal chemistry, enabling the synthesis of compounds with diverse biological activities.[6]

Amide_Coupling_Workflow A 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid B Activation A->B Coupling Reagent (e.g., HATU, EDCI) C Activated Ester Intermediate B->C E Amide Coupling C->E D Amine (R-NH₂) D->E F 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxamide Derivative E->F

Protocol: Amide Coupling with Benzylamine

This protocol provides a general procedure for the amide coupling of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid with a primary amine, using benzylamine as a representative example.

Materials:

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-7-bromo-1-methyl-1,2,3-benzotriazole-5-carboxamide.

Expected Outcome and Causality: This method, employing an aminium-based coupling reagent like HATU, is generally high-yielding and minimizes side reactions.[7] The pre-activation step ensures the formation of a highly reactive O-acylisourea intermediate, which readily undergoes nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid proton.

Application in Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The aryl bromide at the 7-position of the title compound is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the introduction of a diverse range of aryl and heteroaryl moieties, significantly expanding the chemical space accessible from this building block.[8]

Suzuki_Coupling_Workflow A 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid C Suzuki-Miyaura Coupling A->C Pd Catalyst, Base, Solvent B Arylboronic Acid (Ar-B(OH)₂) B->C D 7-Aryl-1-methyl-1,2,3-benzotriazole-5-carboxylic acid C->D

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid with phenylboronic acid.

Materials:

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Expected Outcome and Causality: The Suzuki-Miyaura reaction is a robust and high-yielding method for C-C bond formation.[9] The choice of a phosphine-ligated palladium catalyst is crucial for the oxidative addition step. The aqueous base is essential for the transmetalation step of the catalytic cycle. The reaction is generally tolerant of the carboxylic acid functionality.

Conclusion and Future Outlook

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid stands as a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules. The protocols detailed in this application note for amide bond formation and Suzuki-Miyaura cross-coupling provide a solid foundation for researchers to explore the vast chemical space accessible from this intermediate. The resulting derivatives hold significant promise for applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, as well as in the creation of novel functional materials. As the quest for new chemical entities continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical science.

References

  • Briguglio, I., Piras, S., Corona, P., Gavini, E., Nieddu, M., Boatto, G., & Carta, A. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612–648.
  • Wan, J., Lv, P.-C., Tian, N.-N., & Zhu, H.-L. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597–606.
  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 657–664.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Suma, B. V., Natesh, N. N., & Madhavan, V. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.
  • Buchwald, S. L., & Mauger, C. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(36), 12872–12873.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]

  • ResearchGate. (2025). Benzotriazole in Medicinal Chemistry. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • ChemRxiv. (2023). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • PubMed Central. (2023). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. Retrieved from [Link]

Sources

Application Notes and Protocols: Scale-Up Peptide Synthesis Utilizing Novel Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition from laboratory-scale to large-scale peptide synthesis is a critical hurdle in the therapeutic development pipeline. While the fundamental principles of Solid-Phase Peptide Synthesis (SPPS) remain the same, scaling up introduces significant challenges in reaction kinetics, reagent solubility, heat dissipation, and overall process economics.[1][2] At the heart of successful peptide synthesis lies the coupling step: the formation of an amide bond between a protected amino acid and the growing peptide chain.[3][4] The efficiency and fidelity of this step are largely dictated by the choice of coupling reagents and additives.[5][6]

Benzotriazole-based reagents have become the gold standard in peptide synthesis, prized for their ability to activate carboxylic acids efficiently while suppressing racemization, a critical factor in producing therapeutically viable peptides.[3][6] Reagents like HBTU and HATU, and additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt), are staples in the field.[3][7] However, the quest for improved performance—faster kinetics, higher purity, better solubility, and enhanced safety profiles—drives the development of novel derivatives.

This guide focuses on the prospective use of a novel, structurally distinct benzotriazole derivative, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid , in scale-up peptide synthesis. While this specific compound is not yet established in the literature, its structure suggests a design intended to modulate electronic properties and solubility. We will use the well-understood mechanisms of existing benzotriazole reagents as a framework to propose its synthesis, mechanism of action, and a detailed protocol for its application and validation in a scale-up SPPS context.

The Rationale Behind the Novel Structure: A Hypothesis

The proposed structure of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid incorporates several features that could, in theory, offer advantages:

  • 7-Bromo Group: Halogenation of the benzotriazole ring can increase the acidity of the N-H proton (or a hydroxyl group if used as an additive), making it a better leaving group and potentially accelerating coupling reactions.[8][9]

  • 1-Methyl Group: N-methylation can impact the solubility and reactivity of the benzotriazole moiety.[10][11] It also prevents the formation of certain side products.

  • 5-Carboxylic Acid Group: This functional group is unconventional for a direct coupling additive. It suggests the molecule may act as a bifunctional reagent or require an initial activation step itself, perhaps forming an active ester in situ.

Part 1: Synthesis and Characterization of the Novel Reagent

Before application, the novel reagent must be synthesized and characterized. Based on known synthetic routes for substituted benzotriazoles, a plausible pathway is outlined below.[12][13]

Proposed Synthesis Pathway

Synthesis_Pathway A 3-Bromo-5-methyl-4-nitroaniline B 4,5-Diamino-3-bromo-N-methylbenzamide A->B Reduction & Amidation C 7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide B->C Diazotization D 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid C->D Hydrolysis

Caption: Proposed synthetic route for the target benzotriazole derivative.

Experimental Protocol: Synthesis
  • Step 1: Reduction and Amidation: Reduce the nitro group of a suitable starting material (e.g., a substituted nitroaniline) to an amine, followed by amidation of a precursor carboxylic acid group.

  • Step 2: Diazotization: React the resulting diamine with a diazotizing agent, such as sodium nitrite in an acidic medium, to form the triazole ring.[8]

  • Step 3: Hydrolysis: Hydrolyze the amide group to the final carboxylic acid under acidic or basic conditions.

  • Purification and Characterization: Purify the final product by recrystallization or chromatography. Confirm the structure and purity using NMR, Mass Spectrometry, and HPLC.

Part 2: Mechanism of Action in Peptide Coupling

The primary role of benzotriazole additives is to intercept the highly reactive O-acylisourea intermediate formed from the reaction of a carbodiimide (like DIC) with the amino acid's carboxylic acid. This forms a more stable, yet highly reactive, benzotriazolyl active ester, which is less prone to racemization.[3][7]

Proposed Activation Mechanism

The diagram below illustrates the hypothesized mechanism where the novel benzotriazole derivative acts as an additive in a carbodiimide-mediated coupling.

Activation_Mechanism cluster_activation Amino Acid Activation cluster_ester_formation Active Ester Formation cluster_coupling Peptide Bond Formation AA R-COOH (Nα-Protected Amino Acid) Intermediate O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) AA->Intermediate + DIC DIC DIC (Carbodiimide) Active_Ester Benzotriazolyl Active Ester (More Stable, Less Racemization) Intermediate->Active_Ester + Novel_Reagent Novel_Reagent Novel Benzotriazole Derivative New_Peptide R-CO-NH-Peptide-Resin (New Peptide Bond) Active_Ester->New_Peptide + Peptide_Chain Peptide_Chain H₂N-Peptide-Resin

Caption: Hypothesized mechanism of amino acid activation and coupling.

This mechanism is analogous to that of established additives like HOBt and HOAt, which accelerate coupling and suppress the formation of undesirable side products.[5]

Part 3: Scale-Up Solid-Phase Peptide Synthesis (SPPS) Protocol

This section provides a detailed protocol for a scale-up SPPS run (>10g of resin), highlighting key considerations when using a novel additive like 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. The Fmoc/tBu strategy is used as the basis for this protocol.[14]

Pre-Synthesis Checklist & Reagent Preparation
ParameterRecommendation for Scale-UpRationale
Resin Choice Use high-quality, low-swelling resin (e.g., ChemMatrix®, TentaGel®). Ensure consistent bead size (100-200 mesh).Minimizes solvent use and ensures uniform reagent access throughout the larger resin bed.[14]
Solvent Quality Use high-purity, amine-free DMF.Prevents premature Fmoc deprotection and side reactions. Critical for reproducibility.[15]
Reagent Solubility Pre-dissolve all amino acids, coupling reagents (e.g., DIC), and the novel additive in the reaction solvent (DMF/NMP).Ensures rapid and homogeneous mixing in large reaction vessels, preventing localized concentration gradients and incomplete reactions.[16]
Stoichiometry Start with a 1.5-2.0 equivalent excess of amino acid, DIC, and novel additive relative to the resin loading.Drives the reaction to completion in a scaled-up environment where mixing can be less efficient.[1]
SPPS Workflow for Scale-Up

The following diagram outlines the cyclical process of adding one amino acid in a large-scale SPPS campaign.

SPPS_Workflow Swell 1. Resin Swelling (DMF, >2h) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Extensive Washing (DMF, IPA) Deprotect->Wash1 Couple 4. Coupling (AA/DIC/Novel Additive) Wash1->Couple Wash2 5. Washing (DMF) Couple->Wash2 Monitor 6. In-Process Control (Kaiser Test) Wash2->Monitor Monitor->Couple If Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Monitor->Repeat If Negative

Caption: Cyclical workflow for large-scale solid-phase peptide synthesis.

Detailed Step-by-Step Protocol

1. Resin Swelling:

  • Place the synthesis resin (e.g., 100g) in a suitable large-scale reaction vessel.

  • Add DMF (10-15 mL per gram of resin) and allow to swell for at least 2 hours with gentle agitation (mechanical stirring or nitrogen bubbling).[14]

2. Fmoc Deprotection:

  • Drain the swelling solvent.

  • Add a solution of 20% piperidine in DMF (10 mL/g resin). Agitate for 5 minutes.

  • Drain and repeat with a fresh piperidine solution for 15-20 minutes.

  • Scale-Up Note: Ensure efficient draining to remove all piperidine, which can interfere with the subsequent coupling step.

3. Washing:

  • Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is:

    • DMF (5x volumes)

    • Isopropanol (IPA) (2x volumes)

    • DMF (5x volumes)

  • Perform a chloranil test to confirm the absence of piperidine.

4. Coupling Reaction:

  • In a separate vessel, dissolve the Nα-Fmoc-protected amino acid (1.5 eq), the novel benzotriazole additive (1.5 eq), in DMF.

  • Add DIC (1.5 eq) to the amino acid solution and allow to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin-containing reaction vessel.

  • Agitate for 1-2 hours at room temperature.

  • Scale-Up Note: Temperature control is crucial. Exothermic reactions can occur, potentially leading to side reactions. The reaction vessel may require a cooling jacket.

5. In-Process Monitoring (Kaiser Test):

  • After the coupling reaction, take a small sample of the resin beads.

  • Wash them thoroughly with DMF and ethanol.

  • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete reaction, requiring a second coupling cycle.

6. Capping (Optional but Recommended):

  • If the Kaiser test is positive after a second coupling, cap any unreacted free amines to prevent the formation of deletion sequences.

  • Use a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA) in DMF.

7. Final Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the peptide-resin extensively and dry it.

  • Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Part 4: Validation and Comparative Data

To validate the efficacy of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, it should be benchmarked against established additives like HOBt and HOAt in the synthesis of a model peptide (e.g., a known "difficult" sequence).

Comparative Performance Metrics
Parameter7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acidHOBt (Control)HOAt (Control)
Coupling Time (Kaiser Test Negative) To be determined~90 min~60 min
Crude Purity (HPLC Area %) To be determinedExpected ~85%Expected >90%
Yield (after purification) To be determinedExpected valueExpected value
Racemization (% D-isomer) To be determined< 1%< 0.5%
Solubility in DMF To be determinedGoodModerate

This table should be populated with experimental data to provide a clear, quantitative comparison. The level of racemization can be determined by chiral amino acid analysis after hydrolysis of the final peptide.

Conclusion

The rational design of novel coupling reagents is a vital area of research for advancing peptide therapeutics. While the specific utility of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid requires empirical validation, its structure presents intriguing possibilities for enhancing coupling efficiency. By following a systematic approach involving synthesis, mechanistic evaluation, and rigorous application in a well-controlled, scalable SPPS protocol, researchers can effectively evaluate its potential. The protocols and frameworks provided herein offer a comprehensive guide for integrating and validating such novel reagents in a drug development setting, ensuring both scientific integrity and a clear path toward process optimization.

References

  • Benchchem. Application Notes and Protocols for Scale-Up Peptide Synthesis Using Boc-Tyr(Boc) - Benchchem. 17

  • Chem.eu. The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. 7

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04). 5

  • Benchchem. The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. 3

  • Shah, J. J., & Mohanraj, K. Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Indian Journal of Pharmaceutical Sciences, 76(5), 456-462. (2014).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. 16

  • Al-Warhi, T., et al. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1130-1148. (2011).
  • Nowick, J.S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. (2020). 15

  • Avhad, K. C., et al. Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215-225. (2020). 8

  • ResearchGate. Scheme for synthesis of 5-substituted benzotriazole amides.... 12

  • Katritzky, A. R. BENZOTRIAZOLE-MEDIATED SYNTHESIS OF.... University of Florida Digital Collections.

  • Aapptec Peptides. Coupling Reagents.

  • Organic Chemistry Portal. Benzotriazole synthesis.

  • ResearchGate. Mechanism of BOP-mediated coupling reagent.

  • Li, P., & Xu, J. C. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(26), 4437-4458. (2000).
  • Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. (2007).

  • Creative Peptides. Mastering Solid Phase Peptide Synthesis (SPPS).

  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained. (2023-06-05).

  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

  • Palmer, M. H., & McIntyre, P. S. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (13), 1893-1899. (1972).

  • Palmer, M. H., & McIntyre, P. S. Reactivity of Indazoles and Benzotriazole towards N-Methylation and Analysis of the 1H Nuclear Magnetic Resonance Spectra of Indazoles. Journal of the Chemical Society, Perkin Transactions 2, (13), 1893-1899. (1972).

  • Abo-Dya, N. E., et al. Benzotriazole-mediated synthesis of aza-peptides: en route to an aza-leuenkephalin analogue. The Journal of Organic Chemistry, 78(8), 3541-3552. (2013).

  • Chatterjee, J., et al. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. (2008).
  • Katritzky, A. R., et al. Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. (2018).

  • Katritzky, A. R., et al. N-(Cbz and Fmoc-α-aminoacyl)benzotriazoles: Stable Derivatives Enabling Peptide Coupling of Tyr, Trp, Cys, Met, and Gln with Free Amino Acids in Aqueous Media with Complete Retention of Chirality. The Journal of Organic Chemistry, 68(14), 5701-5704. (2003).
  • Katritzky, A. R., et al. N-Fmoc-protected(alpha-dipeptidoyl)benzotriazoles for efficient solid-phase peptide synthesis by segment condensation. Chemical Biology & Drug Design, 72(3), 182-188. (2008).

  • Fries, K., & Annemüller, A. Halogenated Benzotriazoles. Journal of the American Chemical Society, 53(12), 4643-4643. (1931).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the synthesis of peptides, maintaining the stereochemical integrity of each amino acid residue is paramount. The conversion of a pure L-amino acid into a mixture of L- and D-enantiomers, a process known as racemization, can drastically alter the peptide's structure, biological activity, and therapeutic efficacy.[1] This guide provides in-depth technical support for utilizing 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a specialized benzotriazole derivative, as an additive to suppress racemization during peptide coupling reactions. While this is a novel reagent, its function can be understood through the well-established principles of benzotriazole-mediated racemization suppression.

Frequently Asked Questions (FAQs)

Q1: What is racemization in peptide synthesis and why is it detrimental?

A1: Racemization is the loss of stereochemical purity at the α-carbon of an amino acid during synthesis.[1] It is a microscopic event referred to as epimerization, where a single chiral center in a molecule inverts, leading to the macroscopic observation of racemization—the formation of a mix of stereoisomers. This process typically occurs during the carboxyl group activation step required for amide bond formation. The presence of the resulting D-amino acid diastereomers in the peptide sequence can lead to incorrect folding, reduced or altered biological activity, and potential immunogenicity, making them critical impurities in peptide-based therapeutics.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common pathway for racemization is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This occurs when the activated carboxyl group of an N-protected amino acid undergoes intramolecular cyclization. The proton on the α-carbon of the oxazolone ring is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of L- and D-peptides. A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base from the activated amino acid.

RacemizationMechanism cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_coupling Coupling Activated_AA Activated L-Amino Acid Oxazolone 5(4H)-Oxazolone (Chiral) Activated_AA->Oxazolone Intramolecular Cyclization Achiral_Intermediate Achiral Intermediate (Planar) Oxazolone->Achiral_Intermediate + Base - H+ L_Peptide Desired L-Peptide Achiral_Intermediate->L_Peptide + Amine (R-NH2) D_Peptide Undesired D-Peptide Achiral_Intermediate->D_Peptide + Amine (R-NH2)

Caption: Oxazolone formation pathway, the primary mechanism of racemization.

Q3: How do benzotriazole-based additives like HOBt suppress racemization?

A3: Benzotriazole-based additives, such as the foundational 1-hydroxybenzotriazole (HOBt), are indispensable tools for suppressing racemization, especially when using carbodiimide coupling reagents (e.g., DCC, DIC).[1][2] When a carboxylic acid is activated by a carbodiimide, it forms a highly reactive O-acylisourea intermediate, which is prone to racemization. The benzotriazole additive intercepts this intermediate to form a benzotriazolyl active ester. This active ester is more stable and less susceptible to oxazolone formation, yet remains sufficiently reactive to couple efficiently with the amine component. This rerouting of the reaction pathway significantly minimizes the opportunity for racemization to occur.[2]

Q4: What is 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid and its proposed role as a racemization suppressant?

A4: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS 1420800-38-9) is a substituted benzotriazole derivative.[3][4][5] Based on its core structure, it is proposed to function as an advanced racemization-suppressing additive, analogous to well-known reagents like HOBt and HOAt. Its intended role is to be used in conjunction with a coupling reagent to form a highly reactive active ester with the C-terminus of an N-protected amino acid. This active ester would then rapidly react with the N-terminus of the growing peptide chain, outcompeting the intramolecular cyclization that leads to racemization.

Q5: What are the potential effects of the bromo, methyl, and carboxylic acid groups on the performance of this additive?

A5: The substitutions on the benzotriazole ring are designed to modulate its chemical properties:

  • 7-Bromo Group: Bromine is an electron-withdrawing group. This effect is expected to increase the acidity of the benzotriazole, making it a better leaving group. This enhanced acidity can accelerate the formation of the active ester and increase its reactivity, potentially leading to faster coupling rates and more effective racemization suppression, similar to the principle behind 6-Cl-HOBt.[1]

  • 1-Methyl Group: The methyl group at the N1 position prevents the formation of the N-hydroxy functionality seen in HOBt. This suggests the reagent may not function identically to HOBt but rather through the activation of its 5-carboxylic acid group or by another mechanism. It also introduces steric bulk which could influence its interaction with other molecules.[6]

  • 5-Carboxylic Acid Group: This functional group provides a site for activation, potentially allowing the molecule to be incorporated into a coupling reagent scaffold or to interact differently with the reaction components. It also influences the overall solubility and electronic properties of the molecule.

Q6: Which amino acids are most susceptible to racemization?

A6: While all chiral amino acids (except glycine) can racemize, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[1] Serine (Ser) can also be problematic.[1] The degree of racemization is also influenced by the choice of protecting groups and the specific coupling conditions used.[7]

Troubleshooting Guide

Issue 1: High levels of epimerization are still observed.
Possible Cause Recommended Solution & Rationale
Inappropriate Base The choice of base is critical. Highly basic amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can promote racemization by abstracting the α-proton. Solution: Switch to a weaker, more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine. The reduced basicity and increased steric bulk minimize the abstraction of the sensitive α-proton.
Prolonged Activation Time Allowing the carboxylic acid to remain in its activated state for an extended period before adding the amine increases the likelihood of oxazolone formation. Solution: Employ a pre-activation time of only 1-2 minutes before adding the amine component to the reaction mixture. For particularly sensitive amino acids, consider in-situ activation where all components are mixed simultaneously.
Coupling Reagent Choice Some coupling reagents are inherently more likely to cause racemization. Solution: If using a standalone carbodiimide, ensure the additive is present in at least stoichiometric amounts. Consider switching to a modern uronium/aminium salt coupling reagent that incorporates a benzotriazole derivative, such as HATU or HCTU, as these are designed for rapid coupling with low racemization.[2]
Solvent Effects The polarity of the solvent can influence the stability of intermediates. Polar aprotic solvents like DMF or NMP are generally preferred for solid-phase peptide synthesis (SPPS). Solution: Ensure you are using high-purity, anhydrous solvents. If aggregation is suspected (which can slow coupling and increase racemization risk), adding a small percentage of DMSO or using a chaotropic salt might be beneficial.
Issue 2: Low coupling efficiency or incomplete reaction.
Possible Cause Recommended Solution & Rationale
Steric Hindrance Coupling sterically hindered residues (e.g., Aib, N-methylated amino acids, or β-branched amino acids like Val and Ile) is challenging.[6][8] Solution: 1. Switch to a more potent coupling reagent: HATU, HCTU, or PyAOP are known to be more effective for hindered couplings.[2] 2. Increase reaction time and/or temperature: Extend the coupling time (e.g., from 1-2 hours to 4-6 hours) or gently heat the reaction to 40-50°C. Monitor carefully for potential side reactions.
Poor Reagent Solubility If the additive or other reagents are not fully dissolved, the reaction will be inefficient. Solution: Ensure all components are fully dissolved before starting the reaction. If solubility of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is an issue in your primary solvent (e.g., DCM), switch to a more polar solvent like DMF or NMP.
Peptide Aggregation on Resin During SPPS, the growing peptide chain can aggregate, preventing reagents from accessing the N-terminus. Solution: Use a resin with a lower loading capacity, switch to a PEG-based resin (e.g., TentaGel), or incorporate pseudoprolines or other "difficult sequence" disruption strategies into your synthesis plan.
Issue 3: Poor solubility of the additive.
Possible Cause Recommended Solution & Rationale
Incompatible Solvent The carboxylic acid and bromo substitutions on the benzotriazole ring can affect its solubility profile compared to simpler additives like HOBt. Solution: The recommended solvent for most modern peptide coupling reactions is DMF or NMP. If solubility issues persist, gentle warming or sonication may aid dissolution before the reagent is used in the reaction.
Issue 4: Formation of unexpected side products.
Possible Cause Recommended Solution & Rationale
Guanidinylation of N-terminus Uronium/aminium-based coupling reagents (HBTU, HATU, HCTU) can react with the free N-terminal amine to form a guanidinium group, which terminates the peptide chain. Solution: Always pre-activate the carboxylic acid with the coupling reagent and base for 1-2 minutes before adding the mixture to the deprotected peptide-resin. This consumes the coupling reagent in the desired reaction, preventing it from reacting with the N-terminus.
Reaction with Side Chains The activated carboxylic acid can potentially react with unprotected nucleophilic side chains (e.g., Ser, Thr, Tyr). Solution: Ensure that all amino acid side chains are appropriately protected with suitable orthogonal protecting groups throughout the synthesis.

Experimental Protocols & Visualizations

General Protocol for Carbodiimide-Mediated Coupling using the Additive

This protocol is a general guideline for a solid-phase peptide synthesis (SPPS) coupling step.

  • Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in DMF for 30-60 minutes. Drain the solvent.

  • Amino Acid Solution Preparation: In a separate vessel, dissolve the N-Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (3-5 equivalents) in DMF.

  • Activation: Add the coupling reagent (e.g., DIC, 3-5 equivalents) to the amino acid solution.

  • Base Addition: Add a suitable base (e.g., NMM or DIPEA, 6-10 equivalents) to the activation mixture.

  • Coupling: Immediately add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Proceed: The resin is now ready for the next Fmoc-deprotection step.

AdditiveMechanism cluster_activation Activation cluster_interception Interception by Additive cluster_coupling Coupling AA_COOH L-Amino Acid (R-COOH) O_Acyl O-Acylisourea (Racemization-Prone) AA_COOH->O_Acyl Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acyl Active_Ester Active Ester (Stable) O_Acyl->Active_Ester Additive Benzotriazole Additive Additive->Active_Ester Peptide_Bond Peptide Bond (Racemization Suppressed) Active_Ester->Peptide_Bond Amine Amine (R'-NH2) Amine->Peptide_Bond

Caption: Proposed mechanism of racemization suppression by a benzotriazole additive.

Data Presentation: Comparison of Common Coupling Reagents
Reagent TypeExamplesStrengthsConsiderations
Carbodiimides DCC, DIC, EDCCost-effective, widely used.High risk of racemization without additives. DCC byproduct (DCU) is poorly soluble.
Phosphonium Salts PyBOP, PyAOPHigh efficiency, good for hindered couplings.Produces carcinogenic HMPA as a byproduct (for BOP).
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUFast reaction rates, low racemization (especially HATU/HCTU), good solubility.More expensive. Can cause guanidinylation of N-terminus if not pre-activated.

References

  • BenchChem. (2025).
  • Miyazawa, T., Otomatsu, T., Fukui, T., Yamada, T., & Kuwata, S. (1992). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Journal of the Chemical Society, Chemical Communications, (5), 419-420. [Link]

  • ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • AccelaChem. (n.d.). 1420800-38-9, 7-Bromo-1-methyl-1H-benzo[d][2][9][10]triazole-5-carboxylic Acid. Retrieved January 19, 2026, from [Link]

  • Vertex AI Search Result. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Arctom. (n.d.). CAS NO. 1420800-38-9 | 7-bromo-1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • International Laboratory USA. (n.d.). 7-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID. Retrieved January 19, 2026, from [Link]

  • Chemsrc. (2025). Methyl 2,5-dihydroxybenzoate | CAS#:2150-46-1. [Link]

  • Wang, P., Li, H., Zhang, Y., Song, S., Zhang, W., & Li, Y. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5275. [Link]

  • Indian Academy of Sciences. (2009). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

  • Kshatriya, M. R., & Gajjar, J. A. (2025). Benzotriazole and its derivatives. Current Chemistry Letters, 14, 301. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Albericio, F., Chinchilla, R., Dodsworth, D. J., & Najera, C. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. [Link]

  • Avhad, G. B., & Upadhyay, A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved January 19, 2026, from [Link]

  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. [Link]

  • Sci-Hub. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Pagliaro, L., et al. (2016). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 109, 274-289. [Link]

  • Wu, D. Y., et al. (2000). Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. Langmuir, 16(15), 6450-6457. [Link]

  • ResearchGate. (2014). The Influence of pH and Chlorides on Electrochemical Behavior of Copper in the Presence of Benzotriazole. [Link]

  • ResearchGate. (2020). Electrochemical studies of 1,2,3-Benzotriazole inhibitor for acrylic-based coating in different acidic media systems. [Link]

Sources

Technical Support Center: Improving Peptide Coupling Efficiency with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for incorporating the specialty building block, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid , into peptide sequences.

Unlike standard coupling additives, this molecule is a unique structural component. Its rigid, heterocyclic nature, combined with the steric hindrance posed by the N-methyl and 7-bromo substituents, presents specific challenges to achieving high-yield amide bond formation. This document will equip you with the foundational knowledge and practical protocols to overcome these hurdles.

Core Principles & The Central Challenge

The formation of a peptide bond requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1] Standard coupling reagents like carbodiimides (e.g., DIC) achieve this by forming a highly reactive O-acylisourea intermediate. This intermediate is then ideally converted into a more stable, yet still reactive, active ester by an additive like Oxyma or HOBt, which minimizes side reactions and racemization.[2]

The primary challenge with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid lies in its inherent structure. The electron-withdrawing nature of the benzotriazole ring and the bromo substituent can decrease the nucleophilicity of the carboxylate, making the initial activation step less efficient. Furthermore, the steric bulk surrounding the carboxylic acid can hinder the approach of both the activating agent and the incoming amine, leading to sluggish reaction kinetics and incomplete coupling.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common issues encountered when working with this challenging building block.

Q1: My coupling reaction has stalled, resulting in a very low yield of the desired peptide. What are the most likely causes and how can I fix it?

A1: Low coupling efficiency is the most frequent problem when incorporating sterically hindered and electronically deactivated building blocks. The root causes can be broken down into three main areas: Insufficient Carboxyl Activation, Steric Hindrance, and Poor Solubility/Aggregation.

Cause 1: Insufficient Carboxyl Activation Standard carbodiimide reagents like DCC or DIC may not be potent enough to efficiently activate the deactivated carboxylic acid of the title compound. The initial O-acylisourea intermediate may form too slowly or be prone to rearrangement into an unreactive N-acylurea.

Solutions:

  • Switch to a More Potent Coupling Reagent: Uronium/aminium salts like HATU , HCTU , or phosphonium salts like PyBOP are specifically designed for difficult couplings.[3][4] HATU, in particular, forms a highly reactive OAt-ester, which is often effective for coupling hindered acids.[2][5]

  • Optimize Stoichiometry: Ensure a slight excess of the coupling reagent and the building block relative to the free amine on the resin (typically 1.5 to 2.0 equivalents). Avoid a large excess of the coupling reagent, which can lead to side reactions.[6]

  • Pre-activation: Allow the building block, coupling reagent, and base (if required) to react for a few minutes before adding the mixture to the resin-bound amine. This ensures the active ester is fully formed.

Cause 2: Steric Hindrance The N-methyl group and the bromine atom at the 7-position create a crowded environment around the carboxyl group. This physically blocks the approach of the resin-bound amine, slowing down the reaction rate significantly.

Solutions:

  • Increase Reaction Time: While standard couplings are often complete within 1-2 hours, difficult couplings may require extended reaction times (4-24 hours).

  • Elevate the Temperature: Increasing the reaction temperature to 35-50°C can provide the necessary kinetic energy to overcome the activation barrier.[7] However, this must be done cautiously as elevated temperatures can increase the risk of side reactions or racemization of other amino acids in the sequence.

  • Solvent Choice: Switch from standard DMF to a more polar, aprotic solvent like N-Methylpyrrolidone (NMP) or use a "magic mixture" of DMF/DCM, which can improve solvation and reduce peptide aggregation, thereby increasing reactivity.

Cause 3: Poor Solubility or On-Resin Aggregation The planar, aromatic nature of the benzotriazole ring can contribute to the aggregation of the growing peptide chains on the solid support, effectively hiding the reactive amine termini and preventing further reaction.

Solutions:

  • Check Solubility: Before the coupling, ensure the building block is fully dissolved in the reaction solvent. While quantitative solubility data for this specific molecule is scarce, related benzotriazoles are generally soluble in DMF and alcohols.[8] If solubility is low, consider using a solvent mixture or a small amount of DMSO.

  • Use Low-Loading Resin: Start with a resin that has a lower substitution level (e.g., 0.1-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[7]

Q2: I'm observing a significant peak in my HPLC analysis that corresponds to my starting peptide (uncoupled amine). How can I drive the reaction to completion?

A2: This indicates an incomplete coupling reaction. The first step is to monitor the reaction more closely.

Solution: Double Coupling and Capping

  • Perform a Double Couple: After the initial coupling reaction (e.g., 2 hours), drain the reagents, wash the resin thoroughly with DMF, and then add a fresh mixture of the activated 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. Allow this second coupling to proceed for another 2-4 hours or even overnight.

  • Implement Capping: If a qualitative test (like the Kaiser test) still indicates the presence of unreacted amines after double coupling, you must "cap" these unreacted sites to prevent the formation of deletion sequences in subsequent steps. This is done by acetylating the free amines with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.[7] Capped sequences are easily separated during final purification.

Q3: Does the N-methyl group on the benzotriazole ring pose any specific risks or side reactions?

A3: Yes, the N-methyl group can influence the molecule's properties. While N-methylation of amides can be challenging, in this context, the N-methyl group is already part of the stable heterocyclic ring.[9] Its primary effect here is steric. It locks the benzotriazole into the 1H-tautomer, preventing potential side reactions that might occur at the N1 position. However, it also adds to the steric bulk near the reacting carboxyl group, contributing to the slow reaction kinetics as discussed in Q1. There is no significant risk of the methyl group participating in unwanted side reactions under standard peptide coupling conditions.

Data & Reagent Comparison

Choosing the right coupling strategy is paramount. The following table provides a comparative overview of common coupling reagents and their suitability for challenging couplings.

Coupling ReagentClassTypical Conditions (Equivalents)AdvantagesDisadvantages
DIC / Oxyma Carbodiimide / Additive1.5 DIC / 1.5 OxymaLow cost, minimal racemization for standard AA's.May be insufficient for highly hindered couplings.
HBTU / DIPEA Uronium Salt / Base1.5 HBTU / 3.0 DIPEAWidely used, effective for many sequences.Benzotriazole-based (potential safety concerns), can cause guanidinylation of free amines if pre-activation is too long.
HATU / DIPEA Uronium Salt / Base1.5 HATU / 3.0 DIPEAHighly recommended for this application. Generates highly reactive OAt esters, excellent for hindered couplings.[2][5]Higher cost, can also cause guanidinylation side reactions.
PyBOP / DIPEA Phosphonium Salt / Base1.5 PyBOP / 3.0 DIPEADoes not cause guanidinylation side reaction. Good for fragment coupling.Byproduct (HMPA) from original BOP is carcinogenic; PyBOP is a safer alternative.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed to maximize the coupling efficiency of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid to a resin-bound free amine.

Materials:

  • Resin with N-terminal deprotected amine (1.0 eq)

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.5 eq)

  • HATU (1.45 eq)[5]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • NMP or DMF (synthesis grade)

Procedure:

  • Pre-activation: In a clean, dry vessel, dissolve 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid and HATU in NMP. Add the DIPEA and agitate the solution for 3-5 minutes at room temperature. The solution should remain clear.

  • Coupling: Add the activated acid mixture to the swelled, drained resin.

  • Reaction: Agitate the reaction vessel at room temperature for 4 hours. For particularly difficult sequences, the temperature can be raised to 35°C.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, DCM, and Methanol, and perform a Kaiser test (see Protocol 2).

  • Wash: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).

  • Recouple/Cap (if necessary): If the Kaiser test is positive, perform a second coupling (repeat steps 1-5) or proceed to a capping step to block unreacted amines.

Protocol 2: Monitoring Coupling Completion via the Kaiser Test

The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the resin.[7]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling and washing steps.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C).

  • Heat the test tube in a heating block at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Beads and solution turn a deep blue. -> Action: Recouple or Cap.

    • Negative Result (Complete Coupling): Beads and solution remain yellow/colorless. -> Action: Proceed to the next deprotection step.

Visualizing the Process

Workflow for Troubleshooting Low Coupling Yield

G start Low Coupling Yield Observed check_activation Is Carboxyl Activation Sufficient? start->check_activation check_conditions Are Reaction Conditions Optimal? check_activation->check_conditions Yes solution_reagent Switch to HATU or PyBOP Perform Pre-activation check_activation->solution_reagent No check_solubility Is Aggregation / Solubility an Issue? check_conditions->check_solubility Yes solution_conditions Increase Time (4-24h) Increase Temp (35-50°C) Perform Double Coupling check_conditions->solution_conditions No solution_solubility Use NMP or DMF/DCM Use Low-Loading Resin Perform Capping check_solubility->solution_solubility Yes re_evaluate Re-evaluate and Analyze check_solubility->re_evaluate No solution_reagent->re_evaluate solution_conditions->re_evaluate solution_solubility->re_evaluate

Caption: Troubleshooting decision tree for low yield couplings.

Generalized Peptide Coupling Mechanism

G cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (Building Block) Active_Intermediate Reactive Intermediate (O-acylisourea or OAt-ester) RCOOH->Active_Intermediate Carbodiimide Coupling Reagent (e.g., DIC, HATU) Carbodiimide->Active_Intermediate Peptide_Bond New Peptide Bond Formed Active_Intermediate->Peptide_Bond Nucleophilic Attack (Often the rate-limiting step for hindered molecules) Amine Resin-Bound Amine (H2N-Peptide) Amine->Peptide_Bond

Caption: The two-phase process of amide bond formation.

Frequently Asked Questions (FAQs)

Q: Can I use standard HOBt with DIC for this coupling? A: You can attempt it, but it is likely to be inefficient. The combination of DIC/HOBt is considered a milder coupling system and may not be powerful enough to overcome the steric and electronic challenges of this specific building block. Using a more potent, pre-formed salt like HATU is strongly recommended to ensure a higher yield from the outset.

Q: What is the molecular weight of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid? A: The molecular weight of the parent compound, 7-bromo-1-methyl-1H-1,2,3-benzotriazole, is 212.05 g/mol .[1] The addition of the carboxylic acid group (-COOH) brings the approximate molecular weight to 257.06 g/mol . Always use the exact mass provided by your supplier for accurate calculations.

Q: Since this isn't a standard amino acid, is there a risk of racemization? A: The 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid molecule itself is achiral and therefore cannot be racemized. However, the coupling conditions (especially the choice and amount of base, and temperature) can still cause racemization of the C-terminal amino acid of the peptide chain to which you are coupling, or the chiral amine you are coupling to the acid. Therefore, it is still crucial to use a non-nucleophilic base like DIPEA and avoid excessive heat or reaction times where possible.

References

  • National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole-5-carboxylic acid. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-bromo-1-methyl-1H-1,2,3-benzotriazole. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 19, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved January 19, 2026, from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved January 19, 2026, from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Retrieved January 19, 2026, from [Link]

  • PMC - PubMed Central. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2020, June 16). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Retrieved January 19, 2026, from [Link]

  • PMC - PubMed Central. (2021, February 17). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved January 19, 2026, from [Link]

  • Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved January 19, 2026, from [Link]

  • PMC - PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-1-methylbenzimidazole-5-carboxylic acid. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic route effectively. The synthesis of this highly functionalized benzotriazole presents several challenges, from controlling regioselectivity to minimizing impurity formation. This guide addresses the most common issues encountered in the lab.

Part 1: Plausible Synthetic Pathway & Key Challenges

The synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid typically proceeds through two key transformations: the formation of the benzotriazole core via diazotization and the subsequent regioselective N-methylation. The order and execution of these steps are critical for maximizing yield and purity.

A common synthetic approach begins with a substituted o-phenylenediamine. The triazole ring is formed by reaction with a diazotizing agent, followed by N-methylation of the resulting benzotriazole.

Synthetic_Pathway Precursor 4-Bromo-3,5-diaminobenzoic acid Diazonium Diazonium Intermediate Precursor->Diazonium NaNO2, Acetic Acid (0-5 °C) BTA_core 7-Bromo-1H-benzotriazole- 5-carboxylic acid Diazonium->BTA_core Intramolecular Cyclization Target 7-Bromo-1-methyl-1,2,3-benzotriazole- 5-carboxylic acid (Target N1 Isomer) BTA_core->Target Methylating Agent (e.g., MeI, DMS) Isomer 7-Bromo-2-methyl-1,2,3-benzotriazole- 5-carboxylic acid (N2 Isomer Side-Product) BTA_core->Isomer Methylating Agent (e.g., MeI, DMS)

Caption: Plausible synthetic route and key isomer formation.

The primary challenges that require careful control are:

  • Diazotization Control: The diazotization of the o-phenylenediamine precursor is highly exothermic and the diazonium salt intermediate can be unstable at elevated temperatures, leading to decomposition and tar formation.[1]

  • Regioselectivity of N-Methylation: Methylation of the benzotriazole nucleus can occur on either the N1 or N2 positions, leading to a mixture of isomers that can be difficult to separate.[2][3]

  • Potential Decarboxylation: The carboxylic acid moiety can be labile under harsh thermal or pH conditions, leading to the formation of a decarboxylated impurity.[4]

  • Product Purification: The final product and intermediates can be colored due to minor impurities, requiring specific purification strategies.[1]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might observe during your synthesis.

Question 1: My reaction mixture turned into a dark, tarry, or oily substance during the diazotization step. What went wrong and how can I fix it?

Answer:

This is a very common issue and typically points to two main causes:

  • Cause A: Decomposition of the Diazonium Salt. Diazonium salts are notoriously unstable at elevated temperatures. If the reaction temperature rises above the recommended 0-5 °C, the intermediate will decompose to form phenolic impurities, which can then polymerize into intractable tars.[1] The diazotization reaction is exothermic, making strict temperature control paramount.

  • Cause B: Incorrect Acidic Medium. While mineral acids can be used, glacial acetic acid is generally preferred for this reaction. The use of hydrochloric acid, for instance, has been reported to promote the formation of tarry materials.[1][5]

Troubleshooting Workflow:

Troubleshooting_Tarry_Product Start Observation: Dark, Tarry Product Check_Temp Was temperature maintained between 0-5 °C throughout NaNO2 addition? Start->Check_Temp Check_Acid Was glacial acetic acid used as the solvent/acid? Check_Temp->Check_Acid Yes Solution_Temp Solution: Use an ice/salt bath, add NaNO2 solution slowly (dropwise) to control exotherm. Check_Temp->Solution_Temp No Solution_Acid Solution: Switch to glacial acetic acid. Avoid mineral acids like HCl. Check_Acid->Solution_Acid No Success Problem Resolved Check_Acid->Success Yes Solution_Temp->Success Solution_Acid->Success

Caption: Decision tree for troubleshooting tar formation.

Expert Recommendation: Ensure your reaction vessel is immersed in an efficient cooling bath (ice-salt or a cryocooler) before you begin. Add the aqueous solution of sodium nitrite dropwise via an addition funnel, monitoring the internal temperature closely with a low-temperature thermometer. If the temperature rises above 5 °C, pause the addition until it cools.

Question 2: My NMR analysis after N-methylation shows two distinct products. How do I control the regioselectivity to favor the desired N1-methyl isomer?

Answer:

The formation of both N1 and N2-methyl isomers is an inherent challenge in benzotriazole chemistry.[3] The lone pairs on both N1 and N2 are available for alkylation, and the energy difference between the two isomers is often small.[6] The ratio of products depends heavily on the reaction conditions.

  • Causality: The regioselectivity is a result of a kinetic versus thermodynamic competition. N1-alkylation is often the kinetically favored product, while the N2-isomer can be the thermodynamically more stable product in some cases. Factors like the solvent, counter-ion, and the nature of the alkylating agent influence this balance.

Strategies for Controlling Regioselectivity:

StrategyPrinciple & RationaleKey ConsiderationsReference
Solvent Choice Polar aprotic solvents (e.g., DMF, DMSO) can favor N1-alkylation by solvating the cation of the base (e.g., K+ from K2CO3), leaving a "naked" benzotriazole anion that reacts at the more sterically accessible N1 position.Ensure anhydrous conditions to prevent side reactions.[7]
Phase Transfer Catalysis Using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) under solvent-free or biphasic conditions can significantly enhance N1 selectivity.Reaction times are often shorter, and yields can be higher.[7]
Biocatalysis Engineered methyltransferase enzymes can offer near-perfect regioselectivity (>99%) by using S-adenosyl methionine (SAM) as a methyl donor in a highly specific active site.This is a specialized technique but provides unparalleled control for high-value synthesis.[8]
Choice of Base Strong, non-nucleophilic bases are required to deprotonate the benzotriazole. The choice can influence the ionic character and aggregation state of the resulting salt, affecting selectivity.K2CO3 is common. Stronger bases like NaH must be handled with care.[7]

Expert Recommendation: For a standard laboratory setting, N-methylation using methyl iodide with K2CO3 and a catalytic amount of TBAB in DMF or under solvent-free conditions is an excellent starting point for maximizing the N1/N2 ratio.[7] If absolute regioselectivity is required and resources permit, exploring biocatalytic methylation is the state-of-the-art solution.[8]

Question 3: I'm seeing a significant impurity that appears to be the decarboxylated version of my target molecule. Why is this happening?

Answer:

Unwanted decarboxylation is a known side reaction for aromatic carboxylic acids, particularly when subjected to high temperatures or strong acids/bases.[4]

  • Causality: The mechanism often involves the protonation of the aromatic ring, which facilitates the loss of CO2. Electron-donating groups on the ring can stabilize the intermediate cation, promoting the reaction. In this case, the triazole ring system can influence the lability of the carboxyl group. Heating the reaction mixture for extended periods, especially during workup or purification (like distillation), is a common cause.

Preventative Measures:

  • Avoid High Temperatures: Keep all reaction and workup steps at the lowest practical temperature. If heating is necessary for the methylation step, use the minimum temperature required for a reasonable reaction rate (e.g., 40-60 °C) and monitor the reaction closely to avoid prolonged heating.

  • Neutralize with Care: During aqueous workup, perform acid/base additions slowly and with cooling to avoid localized heating and pH extremes.

  • Purification Method: Avoid purification by distillation. Column chromatography on silica gel or recrystallization from a suitable solvent system are the preferred methods for thermally sensitive compounds.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the best way to purify the crude 7-Bromo-1H-benzotriazole-5-carboxylic acid intermediate after diazotization?

    • A: The crude product is often a tan or off-white solid.[5] A highly effective method is recrystallization from hot water or an aqueous ethanol mixture with the addition of a small amount of decolorizing charcoal. The charcoal adsorbs high molecular weight colored impurities.[1][9] After heating and stirring with charcoal, a hot filtration is performed to remove the charcoal, followed by cooling to crystallize the purified product.

  • Q: Can I use a different methylating agent, like dimethyl sulfate (DMS)?

    • A: Yes, dimethyl sulfate is a potent and cost-effective methylating agent. However, it is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. It often provides similar or slightly different N1/N2 ratios compared to methyl iodide, so the reaction would require re-optimization.

  • Q: My final product is still slightly colored after chromatography. What are my options?

    • A: Trace impurities can sometimes co-elute. A final recrystallization step after chromatography can often yield a highly pure, colorless crystalline product. If the product is intended for pharmaceutical use, techniques like treatment with activated carbon in a suitable solvent followed by filtration through a pad of celite can be very effective at removing final traces of color.[9]

Part 4: Key Experimental Protocol - N-Methylation

This protocol provides a robust starting point for the regioselective N-methylation of 7-Bromo-1H-benzotriazole-5-carboxylic acid, aiming to maximize the N1-isomer.

Materials:

  • 7-Bromo-1H-benzotriazole-5-carboxylic acid (1.0 eq)

  • Anhydrous Potassium Carbonate (K2CO3), finely powdered (2.5 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 7-Bromo-1H-benzotriazole-5-carboxylic acid (1.0 eq) and finely powdered K2CO3 (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 0.1 M concentration).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 4-8 hours. Note: Gentle heating to 40 °C can accelerate the reaction, but monitor for decarboxylation.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water (2x) and then with brine (1x).

  • Workup - Acidification & Isolation: To isolate the carboxylic acid product, extract the combined organic layers with a 1M sodium bicarbonate solution. Wash this aqueous basic extract with ethyl acetate once more to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The product should precipitate. Collect the solid by vacuum filtration. If it oils out, extract it back into ethyl acetate.

  • Drying and Concentration: Dry the final organic solution over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product mixture of N1 and N2 isomers.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient elution (e.g., starting with dichloromethane and gradually adding methanol) to separate the N1 and N2 isomers. The N1 isomer is typically the major product and often has a different polarity from the N2 isomer.

References

  • Somesh S, Prasad V, Madhuri K, et al. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Org Chem Ind J. 2016;12(5):105. [Link: https://www.tsijournals.
  • BenchChem. Minimizing Byproduct Formation During Benzotriazole Synthesis. [Link: https://www.benchchem.com/troubleshooting/benzotriazole-synthesis-byproducts]
  • Avhad K, Upadhyay K. Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. 2020;11(02):215–225. [Link: https://gsconlinepress.com/journals/gscbps/content/review-synthetic-study-benzotriazole]
  • Katritzky, A. R., Long, Q. H., & Lue, P. The Chemistry of N-Substituted Benzotriazoles: A Novel Route to Dienamines. ChemInform. 1992;23(17). [Link: https://onlinelibrary.wiley.com/doi/10.1002/chin.199217114]
  • Organic Chemistry Portal. Synthesis of benzotriazoles. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzotriazoles.shtm]
  • Katritzky, A. R., & Fan, W. The chemistry of benzotriazole. A novel method for the synthesis of symmetrical vicinal tertiary and secondary diamines. The Journal of Organic Chemistry. 1990;55(10):3205–3209. [Link: https://pubs.acs.org/doi/abs/10.1021/jo00297a049]
  • Palmer, M. H., Findlay, R. H., Kennedy, S. M., & McIntyre, P. S. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. 1975;(14):1695-1703. [Link: https://pubs.rsc.org/en/content/articlelanding/1975/p2/p29750001695]
  • International Journal of Advanced Research in Innovative Ideas and Education. A Review on: Synthesis of Benzotriazole. IJARIIE. 2024;10(2). [Link: https://ijariie.com/AdminUploadPdf/A_REVIEW_ON__SYNTHESIS_OF_BENZOTRIAZOLE_ijariie23477.pdf]
  • Poe, J. D., Schnepel, C., Obexer, R., & Buller, R. Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition. 2022;61(19):e202116491. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324706/]
  • BenchChem. Synthesis of Sodium Benzotriazole. [Link: https://www.benchchem.com/synthesis/sodium-benzotriazole]
  • Xu, P., Dai, H., & Chen, F. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences. 2011;123(5):669-675. [Link: https://www.ias.ac.in/article/fulltext/jcsc/123/05/0669-0675]
  • AiFChem. Methyl 7-bromo-1H-benzotriazole-5-carboxylate. [Link: https://www.aifchem.com/product/1354758-03-4.html]
  • Google Patents. WO2004103947A1 - Process for producing bromomethyl-substituted aromatic carboxylic ester compound. [Link: https://patents.google.
  • Google Patents. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids. [Link: https://patents.google.
  • Organic Syntheses. 1,2,3-benzotriazole. Organic Syntheses Procedure. [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0106]
  • Google Patents. US3334054A - Purification of benzotriazole. [Link: https://patents.google.

Sources

Technical Support Center: Optimization of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflow. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-purity, high-yield results.

Synthetic Strategy Overview

The synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions at each stage to ensure optimal yield and purity. The most reliable and logical synthetic pathway begins with a commercially available starting material, 3,4-diaminobenzoic acid, and proceeds through three key transformations:

  • Diazotization & Cyclization: Formation of the benzotriazole ring system.

  • Electrophilic Bromination: Introduction of the bromine atom at the C7 position.

  • N-Methylation: Addition of the methyl group to the N1 position of the triazole ring.

Each step presents unique challenges, from controlling exothermic reactions and minimizing side products to achieving the desired regioselectivity. This guide will address these challenges systematically.

Synthetic_Workflow cluster_0 Step 1: Benzotriazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: N-Methylation A 3,4-Diaminobenzoic Acid B Benzotriazole-5-carboxylic Acid A->B NaNO2, Acetic Acid Water, 0-5°C to RT C 7-Bromo-1H-benzotriazole- 5-carboxylic Acid B->C Br2, Acetic Acid D 7-Bromo-1-methyl-1,2,3- benzotriazole-5-carboxylic Acid (Target Molecule) C->D CH3I, K2CO3, DMF E 7-Bromo-2-methyl-1,2,3- benzotriazole-5-carboxylic Acid (Isomeric Impurity) C->E CH3I, K2CO3, DMF

Caption: Synthetic workflow for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Part 1: FAQs and Troubleshooting for Benzotriazole Ring Formation

This initial step involves the diazotization of one amino group of 3,4-diaminobenzoic acid, followed by a spontaneous intramolecular cyclization to form the benzotriazole ring.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the synthesis of Benzotriazole-5-carboxylic acid?

A1: The most reliable method involves dissolving 3,4-diaminobenzoic acid in a mixture of glacial acetic acid and water.[3] The solution is cooled to 0-5°C before the dropwise addition of an aqueous sodium nitrite solution. Acetic acid serves as both a solvent and the acid required to generate nitrous acid in situ. Maintaining a low temperature during the addition of nitrite is critical to control the reaction rate and prevent the decomposition of the unstable diazonium salt intermediate.[4]

Q2: Why is acetic acid preferred over stronger mineral acids like HCl?

A2: Acetic acid provides a sufficiently acidic environment for the formation of nitrous acid while being mild enough to prevent the formation of dark, tarry polymeric byproducts, which can occur with stronger acids like HCl.[1][4] It often leads to a cleaner reaction profile and higher yields of the desired product.

Q3: What is the expected yield for this step?

A3: With optimized conditions, yields for benzotriazole synthesis are typically in the range of 75-81%.[1][5] However, this can vary based on the specific substrate, scale, and purification method.

Troubleshooting Guide: Step 1
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Diazotization: Insufficient sodium nitrite or acid. 2. Decomposition of Diazonium Salt: Temperature during nitrite addition was too high (>5°C). 3. Premature Product Precipitation: The product may be more soluble in the reaction mixture than anticipated.1. Ensure the correct stoichiometry of reactants. Use a slight excess (1.05-1.1 eq) of sodium nitrite. 2. Strictly maintain the reaction temperature between 0-5°C during the addition of sodium nitrite solution.[4] 3. After the reaction, chill the mixture thoroughly in an ice bath for at least 1-2 hours to maximize precipitation before filtration.
Formation of Dark, Tarry, or Oily Product 1. Side Reactions at High Temperatures: The initial diazotization is highly exothermic. If the temperature rises uncontrollably, it can lead to polymerization.[4] 2. Use of Incorrect Acid: Strong mineral acids can promote the formation of tarry materials.[4]1. Add the sodium nitrite solution slowly and dropwise with vigorous stirring, ensuring the temperature does not exceed 5°C. Utilize an ice-salt bath for better temperature control on a larger scale. 2. Use glacial acetic acid as the recommended acidic medium.[1]
Product is Colored (Yellow to Brown) 1. Oxidation of Starting Material: The 3,4-diaminobenzoic acid may have oxidized during storage. 2. Presence of Tarry Impurities: Even small amounts of polymeric byproducts can impart color.[4]1. Use high-purity starting material. If oxidation is suspected, consider recrystallizing the diamine before use. 2. Purify the crude product by recrystallization. For benzotriazole-5-carboxylic acid, recrystallization from hot water or aqueous methanol with the addition of decolorizing charcoal can be effective.[3][4]

Part 2: FAQs and Troubleshooting for Electrophilic Bromination

This step introduces a bromine atom onto the electron-deficient benzotriazole ring. The position of substitution is directed by the existing functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the best reagent and solvent for this bromination?

A1: A solution of bromine (Br₂) in glacial acetic acid is a standard and effective system for the bromination of benzotriazole derivatives.[6] Acetic acid serves as a polar protic solvent that can facilitate the electrophilic substitution. The reaction may require heating to proceed at a reasonable rate.

Q2: Why does bromination occur at the C7 position?

A2: The benzotriazole ring system is electron-withdrawing, deactivating the benzene ring towards electrophilic substitution. The carboxylic acid group is also a deactivating group. Electrophilic attack will preferentially occur at the positions least deactivated. The C7 position is ortho to one of the triazole nitrogen atoms and meta to the carboxylic acid, making it the most favorable site for bromination over other positions.

Troubleshooting Guide: Step 2
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient Activation: The benzotriazole ring is deactivated, making the reaction sluggish. 2. Low Temperature: The reaction may have a significant activation energy barrier.1. Increase the reaction temperature. Refluxing in acetic acid is often necessary. Monitor the reaction by TLC until the starting material is consumed. 2. Consider adding a Lewis acid catalyst (e.g., FeBr₃) in catalytic amounts to polarize the Br-Br bond and increase the electrophilicity of the bromine, though this may also increase the risk of side reactions.
Formation of Poly-brominated Products 1. Excess Brominating Agent: Using too much bromine can lead to the formation of di-brominated species. 2. Harsh Reaction Conditions: Prolonged reaction times at high temperatures can promote further substitution.1. Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of bromine. Add the bromine solution dropwise to the reaction mixture to maintain a low instantaneous concentration. 2. Monitor the reaction closely by TLC and stop the reaction as soon as the mono-brominated product is the major component.
Difficult Product Isolation 1. Product Solubility: The brominated product may have significant solubility in the acetic acid mixture.1. After the reaction is complete, cool the mixture and pour it into a large volume of ice water. The product, being more non-polar, should precipitate out. 2. Collect the solid by filtration and wash thoroughly with water to remove residual acetic acid and salts.

Part 3: FAQs and Troubleshooting for N-Methylation

The final step is the alkylation of the triazole nitrogen. This reaction commonly yields a mixture of N1 and N2 isomers, which is a significant challenge to overcome.[7]

N_Methylation_Isomers cluster_0 Starting Material cluster_1 Methylating Agent (CH3I) cluster_2 Products SM 7-Bromo-1H-benzotriazole- 5-carboxylic Acid Anion N1 N1-Methyl Isomer (Thermodynamically Favored) SM->N1 Attack from N1 N2 N2-Methyl Isomer (Kinetically Favored) SM->N2 Attack from N2 MA δ+   δ- CH3--I

Caption: N-Methylation leads to a mixture of N1 and N2 regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended conditions for N-methylation?

A1: A common and effective method is to use a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in a polar aprotic solvent such as DMF or acetonitrile.[8] A mild base, like potassium carbonate (K₂CO₃), is used to deprotonate the benzotriazole, forming the anion which then acts as the nucleophile.

Q2: How can I control the regioselectivity to favor the N1-methyl isomer?

A2: Achieving high regioselectivity is challenging. Generally, the N1-substituted isomer is the thermodynamically more stable product, while the N2-isomer can be the kinetically favored one. Running the reaction at a slightly elevated temperature (e.g., 40-60°C) for a longer duration can sometimes favor the formation of the more stable N1 isomer. Solvent choice can also play a role; exploring different solvents may alter the N1/N2 ratio. However, in most cases, a mixture is unavoidable and requires purification.

Q3: Is there a risk of methylating the carboxylic acid?

A3: Yes. Under these reaction conditions, the base can deprotonate the carboxylic acid, and the resulting carboxylate can react with the methylating agent to form a methyl ester. To avoid this, it is often strategic to perform the N-methylation on a precursor where the carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) and then hydrolyze the ester in the final step. If performing the reaction on the free acid, use of a mild base like K₂CO₃ and careful control of stoichiometry (using only a slight excess of the methylating agent) is crucial.

Troubleshooting Guide: Step 3
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Ineffective Base: The base may be old, hydrated, or not strong enough. 2. Inactive Alkylating Agent: Methyl iodide can degrade over time. 3. Low Temperature: Reaction may be too slow at room temperature.1. Use freshly dried, powdered potassium carbonate. Ensure the solvent (DMF) is anhydrous. 2. Use a fresh bottle of methyl iodide. 3. Gently warm the reaction mixture to 40-50°C and monitor by TLC.
Formation of N1/N2 Isomer Mixture 1. Inherent Reactivity: Both N1 and N2 positions are nucleophilic, leading to competitive alkylation.1. This is the most common outcome. The isomers must be separated. Column chromatography on silica gel is the most effective method. A gradient elution system (e.g., hexane/ethyl acetate, potentially with a small amount of acetic acid to improve peak shape) is typically required. 2. Fractional crystallization can sometimes be used if the solubilities of the two isomers are sufficiently different in a particular solvent system.
Formation of Methyl Ester Byproduct 1. O-Alkylation: The carboxylate anion is competing with the triazole anion for the methylating agent.1. Minimize the amount of methyl iodide used (closer to 1.0 equivalent). 2. Recommended Strategy: Protect the carboxylic acid as a methyl or ethyl ester before the N-methylation step. After successful N-methylation and isomer separation, the ester can be easily hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Experimental Protocols

Protocol 1: Synthesis of Benzotriazole-5-carboxylic acid
  • In a round-bottom flask, dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 mL of glacial acetic acid and 50 mL of water. Gentle warming may be necessary.[3]

  • Cool the solution to below 5°C in an ice-water bath with vigorous stirring.

  • Prepare a solution of 7.5 g (0.109 mol) of sodium nitrite in 30 mL of water and cool it in the ice bath.

  • Add the cold sodium nitrite solution dropwise to the diamine solution over 30-45 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate will form.

  • Cool the mixture again in an ice bath for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with 100 mL of cold water, and dry under vacuum. The product can be purified further by recrystallization from hot water.

Protocol 2: Synthesis of 7-Bromo-1H-benzotriazole-5-carboxylic Acid
  • Suspend 16.3 g (0.1 mol) of Benzotriazole-5-carboxylic acid in 150 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Gently heat the mixture to 80°C to aid dissolution.

  • In the dropping funnel, prepare a solution of 16.8 g (5.4 mL, 0.105 mol) of bromine in 25 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred benzotriazole solution over 30 minutes.

  • After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature, then pour it slowly into 800 mL of ice water with stirring.

  • Collect the precipitated white/off-white solid by vacuum filtration, wash thoroughly with water, and dry.

Protocol 3: Synthesis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid
  • To a stirred suspension of 24.2 g (0.1 mol) of 7-Bromo-1H-benzotriazole-5-carboxylic acid and 20.7 g (0.15 mol) of finely powdered potassium carbonate in 200 mL of anhydrous DMF, add 7.5 mL (17.0 g, 0.12 mol) of methyl iodide dropwise.

  • Heat the mixture to 50°C and stir for 12-18 hours. Monitor the reaction for the disappearance of starting material by TLC.

  • Cool the reaction mixture to room temperature and pour it into 1 L of water.

  • Acidify the aqueous solution to pH 2-3 with 2M HCl. A solid will precipitate.

  • Collect the crude solid by filtration and wash with water.

  • Dry the solid. The crude product will be a mixture of N1 and N2 isomers.

  • Purify the isomers via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane containing 1% acetic acid. The N1 isomer is typically less polar and will elute first.

References

  • Probing the role of BrCl in benzotriazole transformation during seawater chlorination. (2025).
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
  • The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Structures of all possible halogenated derivatives of benzotriazole. (n.d.).
  • Minimizing byproduct formation during benzotriazole synthesis. (2025). BenchChem.
  • Synthesis of Benzotriazoles from Benzynes and Azides. (n.d.). PMC - NIH.
  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (2021). Royal Society of Chemistry.
  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). Indian Academy of Sciences.
  • Technical Support Center: Optimizing Benzotriazole Synthesis. (2025). BenchChem.
  • Synthesis of Heterocycles through Denitrogenative Cyclization of Triazoles and Benzotriazoles. (2020). PubMed.
  • A Review on: Synthesis of Benzotriazole. (2024). IJARIIE.
  • 1,2,3-benzotriazole. (n.d.). Organic Syntheses Procedure.
  • Synthesis of benzotriazoles. (n.d.). Organic Chemistry Portal.
  • Benzotriazole: An overview on its versatile biological behavior. (n.d.). PMC - PubMed Central.
  • Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. (2023). PMC - PubMed Central.
  • Hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters by rat liver microsomes. (1990). Archiv der Pharmazie.
  • Optimization of the reaction conditions. (n.d.).
  • Process for the preparation of bromo-functionalized benzotriazole UV absorbers. (n.d.).
  • Synthesis of N-acyl-benzotriazole using Mukaiyama reagent. (n.d.). Arkivoc.
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). PMC - NIH.
  • Synthesis of Benzotriazole Derivatives. (2021).
  • 4-Bromo-2-nitrotoluene synthesis. (n.d.). ChemicalBook.
  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). NIH.
  • Methyl 7-bromo-1H-benzotriazole-5-carboxyl
  • BENZOTRIAZOLE-MEDIATED SYNTHESIS OF. (n.d.). UFDC Image Array 2.
  • Review on synthetic study of benzotriazole. (2020). GSC Online Press.
  • Synthesis of Benzotriazole Derivatives. (2021).
  • Method for the oxidation of aryl methyl groups to carboxylic acid groups. (n.d.).
  • Purification of benzotriazole. (n.d.).
  • Oxidation of a methyl group to a carboxylic acid, mechanism help. (2013). Reddit.
  • Benzotriazole-5-carboxylic acid. (n.d.). BenchChem.
  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. (n.d.). MDPI.
  • 4-Bromo-2-methyl-6-nitroaniline. (n.d.). MySkinRecipes.
  • m-NITROTOLUENE. (n.d.). Organic Syntheses Procedure.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.).
  • Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. (n.d.). PubMed Central.
  • Benzotriazole-5-carboxylic acid synthesis. (n.d.). ChemicalBook.

Sources

Technical Support Center: Troubleshooting Difficult Couplings with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using this specialized carboxylic acid in their synthetic workflows. The unique electronic and steric properties of this molecule can present challenges in amide coupling reactions. This resource provides in-depth, troubleshooting guidance in a question-and-answer format to address specific issues you may encounter.

Understanding the Molecule: Key Characteristics

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound with distinct features that influence its reactivity. The benzotriazole core, substituted with a bromine atom and an N-methyl group, renders the carboxylic acid electron-deficient. This electronic nature can make activation of the carboxyl group more challenging compared to electron-rich or neutral carboxylic acids. Furthermore, the N-methyl group can introduce steric hindrance that may affect the approach of coupling reagents and the amine nucleophile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is showing low to no conversion. What are the likely causes and how can I resolve this?

A1: Low or no conversion is a common issue when working with electron-deficient carboxylic acids. The primary reason is often incomplete activation of the carboxylic acid.[1] Here’s a breakdown of potential causes and solutions:

  • Insufficiently Potent Coupling Reagent: Standard coupling reagents like DCC or EDC alone may not be effective enough to activate this electron-poor acid.[2][3]

    • Solution: Employ more potent uronium or phosphonium salt-based coupling reagents such as HATU, HBTU, or PyBOP.[1][4] These reagents form highly reactive intermediates that can overcome the reduced nucleophilicity of the carboxylate.

  • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role.

    • Solution: Consider increasing the reaction temperature. For particularly stubborn couplings, heating may be necessary to drive the reaction to completion.[5] Prolonging the reaction time can also improve yields. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

  • Inadequate Pre-activation: The formation of the active ester intermediate may be slow.

    • Solution: Implement a pre-activation step. Stir the 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[1] This ensures the formation of the active intermediate in sufficient concentration.

Q2: I am observing the formation of significant side products in my reaction mixture. What are these and how can I minimize them?

A2: Side product formation is often linked to the reactivity of the coupling reagents and intermediates. Common side products in amide coupling reactions include N-acylurea (with carbodiimides) and guanidinium byproducts (with uronium/aminium reagents).[6]

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern, especially with prolonged reaction times or elevated temperatures.[7]

    • Solution: The use of benzotriazole-based coupling reagents like HATU and HBTU inherently helps in suppressing racemization.[4] Adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or OxymaPure can further minimize this side reaction.[1] Running the reaction at lower temperatures, if feasible for the coupling, is also beneficial.

  • Reaction with the Benzotriazole Ring: While less common, highly reactive intermediates could potentially interact with the benzotriazole ring system, although the N-methylation offers some protection.

    • Solution: Stick to optimized stoichiometry. An excess of the coupling reagent can sometimes lead to undesired side reactions.[6]

Q3: My starting materials have poor solubility in common organic solvents. What are the best solvent choices for this coupling reaction?

A3: Solubility can be a significant hurdle. 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid and its salts may have limited solubility in less polar solvents.

  • Recommended Solvents:

    • DMF (Dimethylformamide): Generally a good choice for amide couplings due to its high polarity and ability to dissolve a wide range of substrates.

    • NMP (N-Methyl-2-pyrrolidone): Another excellent polar aprotic solvent that can be used if DMF proves inadequate.

    • DCM (Dichloromethane): While less polar, it can be effective, especially for the initial stages of the reaction and workup.[1]

    • Anhydrous Solvents: It is critical to use anhydrous solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading to reduced yields.[1]

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for challenging couplings involving 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

  • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents). Stir the mixture at room temperature for 20-30 minutes.

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. If the reaction is sluggish, consider gentle heating to 40-50 °C.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ReagentStoichiometry (equiv.)Purpose
7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid1.0Carboxylic acid source
Amine1.0 - 1.2Nucleophile
HATU1.0 - 1.2Coupling reagent
DIPEA2.0 - 3.0Non-nucleophilic base
Anhydrous DMF-Solvent

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield in Coupling q1 Is the Carboxylic Acid Fully Activated? start->q1 a1_yes Suboptimal Conditions? q1->a1_yes Yes a1_no Use a More Potent Coupling Reagent (e.g., HATU, COMU) q1->a1_no No q2 Is the Amine Sterically Hindered or Electron-Poor? a1_yes->q2 end_node Improved Yield a1_no->end_node a2_yes Increase Temperature & Prolong Reaction Time q2->a2_yes Yes a2_no Check Reagent Purity & Stoichiometry q2->a2_no No a2_yes->end_node a2_no->end_node

Caption: Troubleshooting logic for low yield amide coupling.

General Amide Bond Formation Workflow

Amide_Bond_Formation cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Byproducts Acid 7-Bromo-1-methyl-1,2,3- benzotriazole-5-carboxylic acid Activation Carboxylic Acid Activation (Pre-activation Step) Acid->Activation Amine Amine (R'-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling AmideProduct Amide Product (R-CONH-R') Coupling->AmideProduct Byproducts Byproducts (e.g., Urea, HOBt) Coupling->Byproducts

Caption: Generalized workflow for amide bond formation.

References

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • De Luca, L. (2006). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 4(1), 17-18. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Subiros-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 15(37), 9394-9403. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 142-147. [Link]

  • Abdel-Moty, S. G., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 747-756. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Singh, R. P., & Kumar, V. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4168-4171. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

Sources

Technical Support Center: Purification of Peptides Synthesized with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides synthesized using 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges encountered during the purification of these specialized peptides.

Introduction: The Role and Challenges of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid in Peptide Synthesis

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is a specialized reagent utilized in solid-phase peptide synthesis (SPPS), often employed to introduce a unique structural motif into the peptide sequence. Benzotriazole-based coupling reagents are widely recognized for their efficiency in amide bond formation while minimizing racemization.[1] The incorporation of a brominated and methylated benzotriazole moiety, however, can introduce specific challenges during the purification process. These may include altered peptide hydrophobicity, potential for unique byproducts, and the need for tailored purification strategies. This guide will address these issues in a practical, question-and-answer format to assist you in achieving high-purity target peptides.

Frequently Asked Questions (FAQs)

General Purification Strategy

Question 1: What is the recommended first-line purification method for peptides synthesized using 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid?

Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely adopted method for the purification of synthetic peptides, including those modified with our specialized benzotriazole derivative. The separation is based on the differential hydrophobicity of the target peptide and its related impurities. A C18 column is the standard choice for most peptide purifications.

The presence of the 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid moiety will likely increase the overall hydrophobicity of your peptide. This is due to the aromatic benzotriazole ring system and the bromo group. Therefore, you may need to adjust your mobile phase gradient to ensure efficient elution and separation.

Troubleshooting Guide

Chromatography Issues

Question 2: My peptide is exhibiting poor peak shape (e.g., tailing, broadening) during RP-HPLC purification. What are the likely causes and solutions?

Answer: Poor peak shape is a common issue in peptide purification and can stem from several factors. When dealing with peptides containing the 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid moiety, consider the following:

  • Secondary Interactions: The benzotriazole group can engage in π-π stacking interactions with the stationary phase, particularly with phenyl-based columns, or with other aromatic residues in the peptide sequence, leading to peak tailing.

    • Solution:

      • Optimize Mobile Phase Additives: Ensure your mobile phase contains an appropriate ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA). For particularly stubborn peak tailing, consider switching to a different ion-pairing agent like formic acid (0.1%), or using a combination of additives.

      • Change Stationary Phase: If peak shape does not improve, consider a different stationary phase. A C18 column with a different end-capping or a wider pore size might mitigate these secondary interactions.

  • Peptide Aggregation: The increased hydrophobicity imparted by the brominated benzotriazole can promote peptide aggregation, especially at high concentrations.

    • Solution:

      • Lower Sample Concentration: Dilute your crude peptide solution before injection.

      • Incorporate Organic Solvents in Sample Diluent: Dissolving the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the initial mobile phase can disrupt aggregates. Be mindful that the final injection solvent should be as weak as possible (high aqueous content) to ensure good binding to the column.

  • Column Overload: Injecting too much crude peptide can lead to peak broadening and fronting.

    • Solution: Perform a loading study by injecting progressively smaller amounts of your sample to determine the optimal loading capacity for your column.

Question 3: I am observing a significant amount of my peptide in the flow-through or early in the gradient. How can I improve retention?

Answer: Poor retention of your target peptide suggests it is not interacting sufficiently with the stationary phase. While the 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid moiety is expected to increase hydrophobicity, other factors could be at play:

  • Inappropriate Initial Mobile Phase Conditions: If the initial percentage of organic solvent (typically acetonitrile) in your mobile phase is too high, the peptide may not bind effectively to the C18 column.

    • Solution: Decrease the initial percentage of your organic solvent (Solvent B). Start with a lower concentration, for example, 5% Solvent B, and hold for a few column volumes to ensure the peptide binds to the column before starting the gradient.

  • Peptide is More Hydrophilic Than Expected: If your peptide sequence is rich in hydrophilic amino acids, their collective properties might outweigh the hydrophobicity of the benzotriazole moiety.

    • Solution:

      • Use a Less Hydrophobic Stationary Phase: Consider a C8 or C4 column, which will have a weaker interaction with the peptide and may provide better separation from more hydrophobic impurities.

      • Adjust Mobile Phase pH: The charge state of your peptide can influence its retention. Most RP-HPLC for peptides is performed at a low pH (around 2) using TFA. You can explore using a different acidifier like formic acid, which will result in a slightly higher pH.

Purity and Contaminant Issues

Question 4: After purification, I still see persistent impurities with a mass close to my target peptide. What could these be and how can I remove them?

Answer: Impurities with masses close to the target peptide are often deletion sequences (missing one or more amino acids) or isomers. The presence of the brominated benzotriazole can also lead to specific side products:

  • Debromination: Although less common, the bromo group could potentially be removed under harsh cleavage conditions, resulting in an impurity with a mass difference of approximately 78 Da.

    • Solution:

      • Optimize Cleavage: If you suspect debromination, review your cleavage cocktail and cleavage time. Ensure you are using appropriate scavengers to minimize side reactions.

      • High-Resolution Chromatography: A shallower gradient during RP-HPLC can often resolve species with very similar hydrophobicity.

  • Byproducts from the Coupling Reagent: Unreacted 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid or its activated species might be present in the crude product.

    • Solution: These small molecule impurities are typically more hydrophobic than the peptide and should elute later in the gradient. Ensure your gradient runs to a high percentage of organic solvent to wash these off the column. A thorough wash of the resin with DMF and dichloromethane (DCM) after the final coupling step is also crucial.

Question 5: My final product has low yield after purification. What are the key factors contributing to product loss?

Answer: Low recovery can be a frustrating issue. Here are some potential causes and their solutions:

  • Peptide Precipitation: The increased hydrophobicity can lead to precipitation of the peptide on the column or in the tubing, especially as the concentration of organic solvent increases during elution.

    • Solution:

      • Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can improve the solubility of hydrophobic peptides.

      • Use a Different Organic Modifier: In some cases, switching from acetonitrile to another organic solvent like methanol or isopropanol (or a combination) can improve solubility and recovery.

  • Irreversible Binding to the Column: Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase.

    • Solution:

      • Use a Shorter Alkyl Chain Column: A C8 or C4 column will have weaker hydrophobic interactions.

      • Employ a Steeper Gradient: A rapid increase in the organic solvent concentration can sometimes help elute strongly bound peptides, though this may come at the cost of resolution.

  • Suboptimal Fraction Collection: Broad peaks can lead to collecting fractions that contain both the product and closely eluting impurities, leading to losses during the pooling of pure fractions.

    • Solution: Optimize your chromatography to achieve sharper peaks as described in Question 2. Collect smaller fractions across the main peak to better isolate the purest portions.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide Containing 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid
  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent (e.g., DMSO or DMF).

    • Dilute the peptide solution with Solvent A (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size (dimensions will depend on the scale of purification).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: Dependent on column dimensions.

    • Detection: 220 nm and 280 nm.

    • Gradient:

      • 5-25% B over 5 minutes.

      • 25-65% B over 40 minutes (adjust the steepness of this gradient based on the hydrophobicity of your peptide).

      • 65-95% B over 5 minutes.

      • Hold at 95% B for 5 minutes.

      • Re-equilibrate at 5% B for 10-15 minutes.

  • Fraction Analysis and Product Pooling:

    • Analyze collected fractions by analytical HPLC and/or mass spectrometry.

    • Pool fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified peptide.

Visualizations

Workflow for Troubleshooting Peptide Purification

Sources

Overcoming solubility issues with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming solubility challenges encountered with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS: 1420800-38-9; Molecular Weight: 256.05 g/mol ). As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to effectively handle this compound in your research and development endeavors.

Understanding the Molecule: A Foundation for Solubility Troubleshooting

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid possesses a complex structure that dictates its solubility behavior. The benzotriazole core, coupled with a bromo substituent, contributes to its hydrophobicity. Conversely, the carboxylic acid group introduces a polar, ionizable center, making its solubility highly dependent on the pH of the medium. The methyl group further modulates its overall polarity.

Based on the properties of structurally similar compounds like benzotriazole-5-carboxylic acid, we can infer the following solubility characteristics:

  • Low Aqueous Solubility at Neutral and Acidic pH: In its protonated (neutral) form, the molecule is expected to be sparingly soluble in water.

  • Enhanced Aqueous Solubility at Basic pH: As the pH increases, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.

  • Solubility in Organic Solvents: The compound is anticipated to have better solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in alcohols like ethanol and methanol.

The following diagram illustrates the fundamental principle of pH-dependent solubility for a carboxylic acid.

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) R-COOH_solid R-COOH (Solid) R-COOH_dissolved R-COOH (Dissolved) R-COOH_solid->R-COOH_dissolved Low Solubility R-COO_dissolved R-COO⁻ + H⁺ (Dissolved) R-COO_solid R-COOH (Solid) R-COO_solid->R-COO_dissolved High Solubility Protonation Deprotonation/Ionization Low pH (Acidic) Low pH (Acidic) High pH (Basic) High pH (Basic)

Caption: pH-dependent ionization and solubility of a carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and provide actionable solutions for working with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Q1: My compound won't dissolve in water or buffer at neutral pH. What should I do?

A1: This is expected behavior due to the molecule's low intrinsic aqueous solubility. The carboxylic acid group is likely protonated at neutral pH, limiting its interaction with water.

Troubleshooting Steps:

  • pH Adjustment: The most effective strategy is to increase the pH of your aqueous solution. By adding a base (e.g., 0.1 M NaOH or a suitable buffer with a pH > 8), you will deprotonate the carboxylic acid to its more soluble carboxylate form. It is recommended to add the base dropwise while monitoring the dissolution.

  • Gentle Heating: Warming the solution (e.g., to 30-40°C) can increase the rate of dissolution. However, be cautious about the thermal stability of your compound.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.

Q2: I need to prepare a stock solution in an organic solvent. Which solvent should I choose?

A2: Based on the solubility of related benzotriazole derivatives, the following organic solvents are recommended. It is always best practice to perform a small-scale solubility test first.

SolventExpected SolubilityNotes
Dimethylformamide (DMF)HighA good first choice for creating concentrated stock solutions.
Dimethyl sulfoxide (DMSO)HighAnother excellent option for stock solutions. Ensure it is compatible with your downstream application.
Ethanol/MethanolModerateMay require gentle warming or sonication to achieve higher concentrations.
AcetonitrileModerate to LowMay be suitable for some applications, but likely less effective than DMF or DMSO.

Experimental Protocol: Preparing a Stock Solution

  • Accurately weigh the desired amount of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

  • Add a small volume of the chosen organic solvent (e.g., DMF or DMSO).

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If necessary, gently warm the solution in a water bath.

  • Once dissolved, bring the solution to the final desired volume with the solvent.

Q3: I'm observing precipitation when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the organic stock, becomes insoluble when introduced to the aqueous environment where the organic solvent concentration is much lower.

Troubleshooting Workflow:

Start Precipitation upon dilution Check_pH Is the final buffer pH > 8? Start->Check_pH Adjust_pH Adjust buffer pH with base Check_pH->Adjust_pH No Use_Cosolvent Incorporate a co-solvent (e.g., ethanol) in the final buffer Check_pH->Use_Cosolvent Yes Adjust_pH->Use_Cosolvent Reduce_Stock_Conc Lower the concentration of the organic stock solution Use_Cosolvent->Reduce_Stock_Conc Success Homogeneous Solution Reduce_Stock_Conc->Success

Caption: Troubleshooting workflow for precipitation issues.

  • pH of the Aqueous Phase: Ensure the pH of your final aqueous buffer is sufficiently high (ideally > 8) to maintain the compound in its ionized, more soluble form.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., 1-5% ethanol or DMSO) in your final aqueous solution can help maintain solubility.

  • Lower Stock Concentration: If possible, prepare a more dilute organic stock solution to minimize the concentration shock upon dilution.

  • Order of Addition: Try adding the organic stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations.

Q4: How can I determine the pKa of this compound to better predict its pH-dependent solubility?

  • Computational Prediction: Various software packages can predict the pKa based on the chemical structure. These predictions provide a good starting point for pH optimization.[1]

  • Experimental Determination: The pKa can be determined experimentally using techniques such as potentiometric titration or UV-Vis spectrophotometry by measuring changes in absorbance at different pH values.

Q5: Are there any other techniques to improve the solubility of this compound for in vivo studies?

A5: For in vivo applications where high concentrations of organic solvents are not feasible, several formulation strategies can be employed:

  • Salt Formation: Preparing a stable salt of the compound (e.g., a sodium or potassium salt) can significantly improve its aqueous solubility and dissolution rate.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble compounds.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in its amorphous form can improve its dissolution properties.

These advanced techniques often require specialized formulation expertise.

References

  • PubChem. 1H-Benzotriazole-5-carboxylic acid. [Link]

  • PubChem. 7-Hydroxy-1H-benzo[d][2][3][4]triazole-5-carboxylic acid. [Link]

  • PubChem. 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. [Link]

  • PubMed. Harnessing N-substituted benzotriazole scaffolds as potent methionine aminopeptidase inhibitors: from chemical design to cellular efficacy. [Link]

  • Optibrium. Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

  • Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • PubMed Central. Benzotriazole: An overview on its versatile biological behavior. [Link]

  • Matrix Fine Chemicals. 5-BROMO-1H-BENZOTRIAZOLE. [Link]

  • PubMed Central. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. [Link]

  • Loba Chemie. 1,2,3-BENZOTRIAZOLE. [Link]

  • PubMed. Properties and Synthetic Utility of N-Substituted Benzotriazoles. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

Technical Support Center: Activation of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid for Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the activation and subsequent amide coupling of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. This substrate presents unique considerations due to the electronic properties of the bromo- and benzotriazole functionalities, which may influence reactivity. Here, we provide field-proven insights, detailed protocols, and systematic troubleshooting to ensure successful amide bond formation.

Core Principles: Understanding the Activation Process

The conversion of a carboxylic acid and an amine into an amide is not a spontaneous reaction. The primary challenge is that the amine, a base, will readily deprotonate the carboxylic acid, forming a non-nucleophilic amine and a non-electrophilic carboxylate. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[1][2] This activation renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1]

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate Activation Reagent Coupling Reagent Reagent->Intermediate Amide Amide Product (R-CONH-R') Intermediate->Amide Byproduct Byproduct Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack caption General Workflow for Amide Coupling

Caption: General Workflow for Amide Coupling.

Recommended Protocols & Reagent Selection

The choice of coupling reagent is critical and depends on the substrate's steric hindrance, electronic properties, and the desired reaction conditions.[3][4] For 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, we recommend starting with robust, modern coupling agents known for their high efficiency.

Protocol 1: Uronium/Aminium Salt Activation (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that generates a reactive OAt-active ester, leading to high yields and minimizing racemization.[1][5] This is often the first choice for challenging couplings.

Mechanism Insight: A base, typically DIPEA, deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-activated ester, which readily reacts with the amine to yield the final amide.[6][7]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster Attacks HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Coupling HOAt HOAt byproduct ActiveEster->HOAt Amine Amine (R'-NH2) Amine->Amide caption HATU Activation Mechanism

Caption: HATU Activation Mechanism.

Step-by-Step Protocol:

  • Dissolve 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 equiv.) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.2 equiv.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[3][8]

  • Stir the mixture at room temperature for 15-30 minutes to ensure pre-activation.

  • Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., EtOAc, DCM), wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol 2: Carbodiimide Activation (EDC/HOBt)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a reactive O-acylisourea intermediate.[1][2] The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress side reactions and minimize racemization by converting the unstable O-acylisourea into a more stable HOBt-active ester.[1]

Step-by-Step Protocol:

  • Dissolve 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.0 equiv.), the amine (1.0-1.2 equiv.), and HOBt (1.0-1.2 equiv.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, dilute with an appropriate organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Acyl Fluoride Activation (for Hindered Substrates)

For sterically hindered or electronically deactivated substrates where standard methods fail, conversion to an acyl fluoride can be highly effective.[9] Acyl fluorides are relatively stable but exhibit high reactivity towards amines, and the small size of the fluoride leaving group minimizes steric hindrance.[9]

Step-by-Step Protocol:

  • Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM.

  • Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (1.1 equiv.) and a non-nucleophilic base like DIPEA (2.2 equiv.).[3]

  • Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.0 equiv.) in anhydrous DCM.

  • Add the solution containing the in situ generated acyl fluoride to the amine solution.

  • For challenging couplings, the reaction may require heating (e.g., 40-80 °C) and extended reaction times. Monitor for completeness.[9]

  • Perform a standard aqueous workup and purify as described in the previous protocols.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Activation: Insufficient coupling reagent or short activation time.[3] 2. Amine Deactivation: Protonation of the amine by the carboxylic acid before coupling.[3] 3. Hydrolysis: Presence of water hydrolyzing the activated intermediate.[3] 4. Steric Hindrance: Bulky groups on the acid or amine are impeding the reaction.[3]1. Increase the equivalents of the coupling reagent (to 1.2-1.5 equiv.). Pre-activate the acid with the reagent and base for 15-30 min before adding the amine. 2. Ensure sufficient base (e.g., 2-3 equiv. of DIPEA) is used to neutralize all acidic protons. 3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 4. Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU). Consider the acyl fluoride protocol, which is excellent for hindered substrates.[9] Increase reaction temperature and time.
Significant Side Reactions 1. Racemization: Loss of stereochemical integrity at an adjacent chiral center. 2. N-Acylurea Formation: (With carbodiimides like EDC) The O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[1] 3. Dimerization/Polymerization: Self-reaction of the activated acid.1. Use a racemization-suppressing additive like HOBt or OxymaPure.[3] Run the reaction at a lower temperature (0 °C to RT). HATU is generally superior at suppressing racemization. 2. Ensure an additive like HOBt or NHS is used with EDC to trap the intermediate as a more stable active ester.[1] 3. Add the activated acid solution slowly to a solution of the amine to maintain a low concentration of the active species.
Difficulty in Purification 1. Byproduct Contamination: Urea byproducts from carbodiimides (e.g., DCU from DCC) or salts from uronium reagents. 2. Unreacted Starting Materials: Incomplete reaction.1. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[1] If using DCC, the DCU byproduct is often insoluble in solvents like DCM or EtOAc and can be filtered off. 2. Optimize the reaction stoichiometry and time to drive the reaction to completion. Use a slight excess (1.1-1.2 equiv.) of the more accessible starting material.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for this amide coupling? A: Polar aprotic solvents are generally recommended. N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity and solvating power. Dichloromethane (DCM) is also widely used, especially as it can simplify workup. Acetonitrile (MeCN) is another viable option. Ensure all solvents are anhydrous to prevent hydrolysis of the activated intermediate.[3][10]

Q2: Why is a base like DIPEA necessary, and how much should I use? A: A non-nucleophilic tertiary amine base serves two primary functions:

  • It deprotonates the carboxylic acid to form the carboxylate, which is the active nucleophile that attacks the coupling reagent (e.g., HATU).[6]

  • It neutralizes the acidic byproducts generated during the reaction (e.g., hexafluorophosphate or hydrochloride salts), maintaining a favorable reaction environment. Typically, 2.0 to 3.0 equivalents are used to ensure all acidic species are neutralized.

Q3: My amine is electron-deficient or a weak nucleophile. What should I do? A: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are challenging substrates. For these cases, you need a highly reactive activated intermediate.

  • Use a stronger coupling reagent: HATU or COMU are generally more effective than HBTU or EDC/HOBt.

  • Consider the acyl fluoride protocol: This method is often successful where others fail for electron-deficient amines.[9]

  • Increase the reaction temperature: Heating the reaction can provide the necessary energy to overcome the activation barrier.

Q4: How do I monitor the progress of the reaction? A: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting carboxylic acid and amine. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress.

  • LC-MS: This provides a more definitive analysis, allowing you to monitor the consumption of starting materials (by mass) and the formation of the product (by mass), confirming the identity of the desired compound.

References

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube. Retrieved from [Link]

  • Sten, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11471-11477. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Sharma, A., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(49), 6863-6867. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Peptide Coupling Additives: The Veteran HOBt versus a Novel Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the formation of the amide bond is the linchpin of success, dictating the purity, yield, and ultimately, the biological activity of the final molecule. The choice of coupling reagents and additives is therefore a critical decision that can significantly impact the outcome of a synthesis, particularly when dealing with challenging sequences prone to racemization and aggregation.[1] For decades, 1-Hydroxybenzotriazole (HOBt) has been a stalwart companion to peptide chemists, a trusted additive used in conjunction with carbodiimides to enhance coupling efficiency and preserve stereochemical integrity.[2][3][4]

This guide delves into a comparative analysis of the venerable HOBt against a lesser-known, structurally intriguing derivative: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid . While published, peer-reviewed data on the performance of this specific derivative in peptide coupling is not widely available in mainstream chemical literature, we can infer its potential properties based on the well-established principles of physical organic chemistry and the performance of similar HOBt analogues. This guide will, therefore, present a detailed examination of HOBt, followed by a theoretical and comparative discussion of its potential advantages and disadvantages against its bromo-methylated carboxylic acid counterpart. We will also contextualize this comparison within the broader landscape of modern, highly efficient coupling additives.

The Central Role of Additives in Peptide Coupling

The primary function of a coupling additive like HOBt is to mitigate the side reactions associated with the use of carbodiimides (e.g., DCC, EDCI) as activating agents for the carboxylic acid of an N-protected amino acid.[4][5] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to two major undesirable pathways:

  • Racemization: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone. The α-proton of this planar intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemistry. Subsequent attack by the amine can result in a mixture of L- and D-isomers of the incorporated amino acid.[6][7]

  • N-acylurea formation: The O-acylisourea can rearrange to a stable N-acylurea, a byproduct that is difficult to remove and represents a loss of the activated amino acid.

Coupling additives like HOBt act by intercepting the reactive O-acylisourea intermediate to form an active ester (e.g., an OBt ester). This active ester is more stable than the O-acylisourea, less prone to racemization, and reacts efficiently with the incoming amine to form the desired peptide bond.[3][5][7]

Mechanism of Action: A Visual Representation

The catalytic cycle of peptide bond formation with the aid of a coupling additive can be visualized as follows:

PeptideCoupling cluster_activation Activation Phase cluster_additive Additive Intervention cluster_coupling Coupling Phase AA_COOH N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate AA_COOH->O_Acylisourea Activation Carbodiimide Carbodiimide (e.g., EDCI) Carbodiimide->O_Acylisourea Urea Urea Byproduct O_Acylisourea->Urea Rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester Interception Oxazolone Oxazolone (leads to racemization) O_Acylisourea->Oxazolone Side Reaction Additive Additive (HOBt or Derivative) Additive->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic Attack Peptide_NH2 N-terminus of Peptide Chain (R'-NH2) Peptide_NH2->Peptide_Bond Peptide_Bond->Additive Regeneration

Caption: Catalytic cycle of peptide coupling mediated by a carbodiimide and an additive.

Head-to-Head Comparison: HOBt vs. 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Feature1-Hydroxybenzotriazole (HOBt)7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (Inferred Properties)
Structure A simple benzotriazole with a hydroxyl group on a nitrogen atom.A benzotriazole core with a bromine atom, a methyl group on a nitrogen, and a carboxylic acid group.
Mechanism of Action Forms an active ester by reaction with the O-acylisourea intermediate.[3][5]Expected to form a similar active ester. The electronic effects of the substituents would modulate its reactivity.
Reactivity Standard reactivity. Can be slow for sterically hindered amino acids or difficult sequences.[2]Potentially Higher Reactivity: The electron-withdrawing bromine and carboxylic acid groups are expected to increase the acidity of the N-hydroxy-like proton (if the structure allows for its formation as a reactive species) and make the resulting active ester a better leaving group, thus accelerating the coupling reaction.
Racemization Suppression Good suppression of racemization for most amino acids.[2][8] Histidine and cysteine can still be problematic.[7][8]Potentially Improved Suppression: Enhanced reactivity can lead to faster coupling, which can outcompete the rate of racemization. This is a known strategy for minimizing epimerization.[4]
Solubility Generally soluble in common peptide synthesis solvents like DMF and NMP.The presence of a carboxylic acid group might increase polarity and could affect solubility, potentially requiring specific solvent systems or the addition of a base to form a soluble salt.
Stability HOBt is known to have explosive properties under certain conditions, which has led to the development of safer alternatives.[4]The stability of this derivative is not documented. The presence of multiple functional groups could potentially influence its thermal stability.
Byproducts Regenerated after the coupling reaction.Regenerated, but its removal might be influenced by the carboxylic acid functionality, potentially requiring specific workup procedures.

Deeper Dive into the Putative Advantages of the Substituted Benzotriazole

The rationale for designing HOBt derivatives with electron-withdrawing groups is to enhance their performance. The introduction of a bromine atom and a carboxylic acid group at the 7 and 5 positions of the benzotriazole ring, respectively, would likely have the following effects:

  • Increased Acidity: The electron-withdrawing nature of these substituents would increase the acidity of the active hydroxyl group (or its precursor), making it a more potent nucleophile to intercept the O-acylisourea intermediate.

  • Enhanced Leaving Group Ability: A more acidic additive forms a more stable conjugate base. This translates to the benzotriazole moiety being a better leaving group in the subsequent nucleophilic attack by the amine, thereby accelerating the rate of peptide bond formation. This principle is well-documented with derivatives like 6-Chloro-HOBt (6-Cl-HOBt) and 7-Aza-HOBt (HOAt), which show superior performance to HOBt.[4][9]

The presence of the methyl group on one of the triazole nitrogens is also significant. It prevents the formation of certain tautomers and may influence the regioselectivity of the activation reaction. The carboxylic acid group, while potentially enhancing reactivity, also introduces a new functional handle that could be exploited for immobilization on a solid support or for modifying the solubility of the reagent.

The Broader Context: HOBt and its Progeny

While the direct comparison with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is largely inferential due to a lack of published data, the evolution from HOBt to more advanced coupling additives is a well-trodden path in peptide chemistry. Reagents such as HBTU, HATU, and HCTU are uronium/aminium salts that come "pre-packaged" with an HOBt or HOAt moiety.[10][11] These reagents offer several advantages over the in-situ generation of active esters from a carbodiimide and an additive, including faster reaction kinetics and often, higher coupling efficiencies, especially for difficult couplings.[10][12]

More recently, concerns over the potential explosiveness of HOBt and its derivatives have driven the development of oxime-based additives like Oxyma Pure®, which are non-explosive and have demonstrated high reactivity and low racemization levels.[4][9]

Experimental Protocol: A Framework for Comparative Analysis

For researchers interested in evaluating the performance of a new coupling additive like 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid against the benchmark HOBt, the following experimental protocol provides a robust framework. The synthesis of a model dipeptide known to be susceptible to racemization, such as Fmoc-Phe-His-OMe, would be a suitable test case.

Materials and Reagents:
  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • L-Histidine methyl ester hydrochloride (H-His-OMe·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system with a chiral column

  • Mass spectrometer (MS)

Experimental Workflow:

ExperimentalWorkflow cluster_prep Reaction Setup (Parallel Experiments) cluster_reaction Coupling Reaction cluster_analysis Workup and Analysis Vial_A Vial A: HOBt Add_DIC Add DIC to initiate coupling Vial_A->Add_DIC Vial_B Vial B: Test Additive Vial_B->Add_DIC Dissolve_AA Dissolve Fmoc-Phe-OH in DMF Add_Amine Add H-His-OMe·HCl and DIPEA Dissolve_AA->Add_Amine Add_Additive Add Additive (HOBt or Test) Add_Amine->Add_Additive Add_Additive->Vial_A Add_Additive->Vial_B Stir Stir at room temperature for a defined time (e.g., 2h) Add_DIC->Stir Workup Quench reaction and perform aqueous workup Stir->Workup HPLC_MS Analyze crude product by RP-HPLC and LC-MS Workup->HPLC_MS Chiral_HPLC Analyze for racemization by chiral HPLC HPLC_MS->Chiral_HPLC Compare Compare Yield, Purity, and % D-isomer Chiral_HPLC->Compare

Caption: Workflow for comparing the performance of peptide coupling additives.

Step-by-Step Procedure:
  • Preparation: In two separate reaction vessels, dissolve Fmoc-Phe-OH (1.0 eq.) in DMF.

  • Amine Addition: To each vessel, add H-His-OMe·HCl (1.0 eq.) followed by DIPEA (2.0 eq.) to neutralize the hydrochloride salt and act as the base for the coupling reaction.

  • Additive Addition: To the first vessel, add HOBt (1.1 eq.). To the second vessel, add 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (1.1 eq.).

  • Initiation: Add DIC (1.1 eq.) to each vessel to initiate the coupling reaction.

  • Reaction: Stir the reactions at room temperature and monitor the progress by thin-layer chromatography or LC-MS.

  • Workup: After a predetermined time (e.g., 2 hours), quench the reaction, and perform a standard aqueous workup to remove water-soluble byproducts.

  • Analysis:

    • Analyze the crude product by reverse-phase HPLC to determine the yield and purity of the desired dipeptide.

    • Confirm the identity of the product by mass spectrometry.

    • Inject the crude product onto a chiral HPLC column to separate the L-L and L-D diastereomers and quantify the extent of racemization.

Conclusion and Future Outlook

The structural modifications—a bromine atom and a carboxylic acid group—are classic strategies for enhancing the electronic properties of a coupling additive. It represents a logical next step in the evolution of HOBt-based reagents. However, empirical validation is essential. Researchers are encouraged to perform comparative studies, such as the one outlined above, to fully characterize its performance profile, including its solubility, stability, and effectiveness in challenging coupling scenarios.

Ultimately, the choice of coupling additive will always be a balance of cost, efficiency, safety, and the specific demands of the peptide sequence being synthesized. The continued exploration of novel HOBt derivatives and alternative reagent classes will undoubtedly continue to enrich the toolbox of the peptide chemist, enabling the synthesis of ever more complex and therapeutically important molecules.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search.
  • HOBt Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • Reagents Used in Peptide Synthesis Archives. (n.d.). AAPPTEC.
  • A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. (n.d.). Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron, 60(11), 2447-2467.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. (2025). Benchchem.
  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). International Journal of Peptides, 2013, 850715.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). RSC Advances, 14(53), 39006-39014.
  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2004).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(3).
  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. (2012). Molecules, 17(4), 4358-4371.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. (2025). Benchchem.
  • Peptide Coupling Reagents. (n.d.). Fluorochem.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Method for peptide synthesis. (2009).

Sources

A Comparative Guide for the Modern Chemist: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid vs. HATU in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The synthesis of the amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1][2] The success of complex molecular syntheses hinges on the efficiency, speed, and stereochemical integrity of this critical transformation. The choice of coupling reagent is therefore not a trivial decision but a crucial parameter that dictates yield, purity, and the viability of a synthetic route. This guide provides a deep, comparative analysis of two reagents that represent different echelons of peptide coupling technology: the ubiquitous and powerful aminium salt, HATU , and the more specialized, electronically modified 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid .

Our objective is to move beyond cataloging features and delve into the mechanistic underpinnings, comparative performance, and practical considerations that a senior application scientist would evaluate. This guide is structured to provide not just protocols, but the scientific rationale needed to make an informed choice for your specific synthetic challenge.

The Heart of the Reaction: Mechanistic Divergence

The efficacy of any coupling reagent lies in its ability to activate a carboxylic acid, transforming it into a species highly susceptible to nucleophilic attack by an amine.[3][4] While both HATU and benzotriazole-based systems achieve this, their pathways differ significantly, impacting their reactivity profiles and side-product formation.

HATU: The Gold Standard of Aminium Salts

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency and remarkable ability to suppress racemization.[5][6] Its mechanism, conducted in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), involves the rapid formation of a highly reactive OAt-active ester.[7][8][9]

The key to HATU's superior performance is the 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[5][8] The nitrogen atom at the 7-position of the ring provides anchimeric assistance during the aminolysis step, accelerating the reaction and making HATU more efficient than its HOBt-based counterparts (like HBTU).[10][11]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product (R-CO-NHR') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Byproducts HOAt + Tetramethylurea Amide->Byproducts releases DIC_Additive_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DIC DIC DIC ActiveEster Active Ester Acylisourea->ActiveEster + Additive DIU Diisopropylurea (Byproduct) Acylisourea->DIU forms Additive Benzotriazole Additive Amide Amide Product (R-CO-NHR') ActiveEster->Amide + Amine Amine Amine (R'-NH2)

Figure 2: Carbodiimide/Additive-mediated activation pathway.

Performance Metrics: A Head-to-Head Comparison

Direct experimental data comparing these two specific reagents is not available in the literature. However, by leveraging our understanding of their mechanisms and the extensive data on related compounds, we can construct a robust, data-driven comparison.

FeatureHATU7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (with DIC)Senior Scientist's Rationale & Insights
Reaction Speed Very Fast (5-60 min)Moderate (2-12 hours)HATU is a pre-formed aminium salt, leading to nearly instantaneous formation of the highly reactive OAt-ester. [11][12]The DIC/Additive system is a two-step activation that is inherently slower.
Racemization Suppression ExcellentGood to Very GoodThe HOAt-ester from HATU is exceptionally effective at preventing epimerization due to rapid coupling kinetics. [5][11]The bromo-substituted benzotriazole additive is expected to be superior to standard HOBt but likely less effective than the anchimerically-assisted HOAt system.
Typical Yield High to Quantitative (>95%)Good to High (80-95%)The high reactivity and low incidence of side reactions with HATU typically translate to higher, cleaner yields, especially with sterically hindered amino acids. [9][11][13]The DIC/Additive system can lose yield to N-acylurea formation.
Side Reactions Low (Potential for N-terminal guanidinylation with excess reagent)Moderate (N-acylurea formation is a primary concern)The main side reaction with HATU occurs when excess reagent reacts with the free amine. [5][14]For carbodiimides, the intramolecular rearrangement of the O-acylisourea to the N-acylurea is a well-known competitive pathway that consumes the activated acid.
Solubility & Handling Good solubility in DMF, NMP. Stable solid.Solubility of the additive may vary. DIC is a liquid. Byproduct (DIU) often precipitates.HATU is generally easy to handle. [12]A key advantage of using DIC is that the diisopropylurea (DIU) byproduct has better solubility in common solvents than the dicyclohexylurea (DCU) from DCC, simplifying purification. [4]
Cost & Scalability HighLow to ModerateHATU is a complex, patented reagent and is significantly more expensive. The DIC/Additive system is more economical, making it a preferable choice for large-scale industrial synthesis where cost is a major driver. [15]

Table 1: Comparative performance analysis of HATU versus a specialized benzotriazole/carbodiimide system.

Field-Proven Experimental Protocols

The following protocols represent standard operating procedures for each coupling strategy. Note: These are general guidelines; optimization of equivalents, reaction time, and temperature is recommended for each unique substrate pairing.

Protocol 1: Standard HATU-Mediated Solution-Phase Coupling

This method is ideal for high-efficiency coupling, especially for valuable or sterically hindered substrates.

HATU_Workflow Start 1. Dissolve Acid (1.0 eq) & HATU (1.1 eq) in anhydrous DMF under N₂ Cool 2. Cool to 0 °C Start->Cool AddBase 3. Add DIPEA (2.0 eq) dropwise Cool->AddBase Preactivate 4. Stir for 5-15 min (Pre-activation) AddBase->Preactivate AddAmine 5. Add Amine (1.2 eq) Preactivate->AddAmine React 6. Stir at RT for 1-4 hours (Monitor by LC-MS/TLC) AddAmine->React Workup 7. Aqueous Workup (EtOAc, aq. NaHCO₃, Brine) React->Workup Purify 8. Dry, Concentrate & Purify (Column Chromatography) Workup->Purify End Isolated Amide Purify->End

Figure 3: Standard workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.2 equivalents) in anhydrous DMF. [8][16]2. Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.0-3.0 equivalents) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 5-15 minutes for pre-activation of the carboxylic acid.

  • Add a solution of the amine (1.1-1.2 equivalents) in a minimal amount of DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with saturated aqueous NaHCO₃, water, and brine to remove unreacted materials and byproducts. [8]8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Protocol 2: DIC / Benzotriazole Additive Coupling

This protocol is a cost-effective alternative suitable for less challenging couplings or large-scale synthesis.

DIC_Workflow Start 1. Dissolve Acid (1.0 eq), Additive (1.1 eq), & Amine (1.2 eq) in anhydrous DMF/DCM Cool 2. Cool to 0 °C Start->Cool AddDIC 3. Add DIC (1.1 eq) dropwise Cool->AddDIC React 4. Stir at 0 °C for 30 min, then RT for 4-12 hours (Monitor by LC-MS/TLC) AddDIC->React Filter 5. Filter precipitated DIU byproduct (if any) React->Filter Workup 6. Aqueous Workup (EtOAc, aq. NaHCO₃, Brine) Filter->Workup Purify 7. Dry, Concentrate & Purify (Column Chromatography) Workup->Purify End Isolated Amide Purify->End

Figure 4: General workflow for DIC/Additive coupling.

Step-by-Step Methodology:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (or other additive like HOBt, 1.1 equivalents), and the amine (1.2 equivalents) in anhydrous DMF or DCM. [17]2. Cool the mixture to 0 °C in an ice bath.

  • Add DIC (1.1 equivalents) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction for the consumption of the starting materials.

  • If a precipitate (diisopropylurea) forms, filter the reaction mixture and wash the solid with a small amount of the reaction solvent.

  • Transfer the filtrate to a separatory funnel and perform an aqueous workup as described in the HATU protocol.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between HATU and a carbodiimide/additive system is a classic synthesis dilemma, balancing performance against cost.

Choose HATU when:

  • Stereochemical integrity is paramount: Coupling racemization-prone amino acids.

  • Substrates are challenging: Acylating sterically hindered amines or acids. [9]* Speed is essential: High-throughput synthesis or time-sensitive projects.

  • Cost is a secondary concern to achieving the highest possible yield and purity. [5] Choose a 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid/DIC system when:

  • Scale and cost-efficiency are primary drivers. [15]* Substrates are not known to be difficult or prone to significant racemization.

  • A simple, robust procedure is required for routine amide bond formations.

References

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • Recent development in peptide coupling reagents. ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bo... Inhibitor Research Hub. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Request PDF. [Link]

  • Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CD Bioparticles. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • What Is DCC Coupling In Amide Bond Formation?. Chemistry For Everyone - YouTube. [Link]

  • Synthesis of Benzotriazoles from Benzynes and Azides. PMC - NIH. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • How to get a better yield from the HATU reaction experiment?. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. ACS Publications. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups. RSC Advances (RSC Publishing). [Link]

Sources

A Senior Application Scientist's Guide to Benzotriazole-Based Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the synthesis of high-purity peptides is a cornerstone of innovation. The critical step of amide bond formation is orchestrated by coupling reagents, and among the most reliable and widely utilized are those based on the benzotriazole scaffold. Their prevalence in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies stems from their remarkable efficiency in activating carboxylic acids while concurrently suppressing racemization, a persistent challenge in peptide chemistry.[1]

This guide offers an in-depth comparison of common benzotriazole-based coupling reagents, grounded in mechanistic principles and supported by experimental data. It is designed to empower you with the knowledge to select the optimal reagent for your specific synthetic challenge, thereby enhancing yield, purity, and overall efficiency.

The Fundamental Mechanism: Activating the Carboxyl Group

The primary role of a coupling reagent is to convert the carboxyl group of an N-protected amino acid into a more reactive species, priming it for nucleophilic attack by the amino group of another amino acid or the growing peptide chain.[1][2] Benzotriazole-based reagents achieve this through the formation of a highly reactive intermediate.

The foundational molecule, 1-hydroxybenzotriazole (HOBt), is often used as an additive with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI).[2][3][4] The carbodiimide first activates the carboxylic acid, which is then intercepted by HOBt to form a benzotriazolyl active ester.[1] This active ester is significantly less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone and reacts efficiently with the amine component.[1]

Modern standalone coupling reagents, such as HBTU, HATU, and HCTU, are uronium/aminium or phosphonium salts that have the benzotriazole moiety pre-incorporated, streamlining the activation process.[1]

G Carboxylic_Acid N-Protected Amino Acid (R-COOH) Active_Ester Reactive Benzotriazolyl Active Ester Carboxylic_Acid->Active_Ester Activation Coupling_Reagent Benzotriazole-based Coupling Reagent Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Nucleophilic Attack Byproduct Byproduct Active_Ester->Byproduct Amine Amino Group (H2N-R') Amine->Peptide_Bond

Caption: General mechanism of carboxyl group activation by benzotriazole-based coupling reagents.

A Comparative Analysis of Key Reagents

The choice of a specific benzotriazole-based reagent depends on a balance of reactivity, cost, and the complexity of the peptide sequence, such as the presence of sterically hindered or racemization-prone amino acids.[1]

Coupling ReagentBenzotriazole MoietyRelative ReactivityRacemization SuppressionKey Characteristics & Applications
HBTU HOBtGoodGoodA widely used, cost-effective workhorse for routine peptide synthesis.[3]
HATU HOAtVery HighExcellentThe 7-aza-1-hydroxybenzotriazole (HOAt) moiety enhances reactivity through anchimeric assistance. Ideal for difficult couplings, including sterically hindered and N-methylated amino acids.[1][2]
HCTU 6-Cl-HOBtHighVery GoodThe electron-withdrawing chlorine atom increases the acidity of the HOBt moiety, boosting reactivity.[5][6] Offers a good balance of high reactivity and cost-effectiveness.[5][7]
PyBOP HOBtGoodGoodA phosphonium salt reagent known for clean reactions and good solubility. It does not cause guanidinylation of the N-terminal amino group, a potential side reaction with uronium reagents.
HBTU: The Reliable Standard

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is one of the most common coupling reagents due to its high efficiency in standard syntheses, particularly for longer peptides.[8] It directly activates carboxyl groups to form active esters, promoting rapid peptide bond formation.[3]

HATU: For the Toughest Couplings

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally considered the most efficient coupling reagent in this class. The nitrogen atom at the 7-position of the benzotriazole ring (HOAt) provides anchimeric assistance during the coupling reaction, accelerating the rate of amide bond formation and offering superior racemization suppression. This makes HATU the reagent of choice for challenging sequences, such as those containing hindered amino acids like Aib or N-methylated residues.[2]

HCTU: A Cost-Effective Powerhouse

O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) is a more reactive alternative to HBTU.[7] The electron-withdrawing effect of the chlorine atom on the benzotriazole ring enhances the reactivity of the active ester intermediate.[5][6] HCTU often provides a favorable balance between the high reactivity of HATU and the cost-effectiveness of HBTU, making it an excellent option for routine and challenging syntheses alike.[5] Studies have shown HCTU to produce peptides of comparable purity to HATU in certain applications.[9]

Experimental Protocol: A Comparative Coupling Efficiency Study

To objectively evaluate the performance of different coupling reagents, a standardized experimental protocol is essential. The following outlines a general procedure for comparing the efficiency of HBTU, HATU, and HCTU in a solid-phase peptide synthesis context.

G cluster_prep Resin Preparation cluster_coupling Parallel Coupling Reactions cluster_analysis Analysis Resin_Prep 1. Swell Rink Amide resin in DMF Fmoc_Deprotection 2. Fmoc deprotection (20% piperidine in DMF) Resin_Prep->Fmoc_Deprotection Washing_1 3. Wash resin with DMF Fmoc_Deprotection->Washing_1 Divide_Resin 4. Divide resin into three equal portions Washing_1->Divide_Resin Add_Reagents 5. Add Fmoc-AA-OH, Base (DIPEA), and Coupling Reagent (HBTU, HATU, or HCTU) Divide_Resin->Add_Reagents React 6. Agitate for 1-2 hours at room temperature Add_Reagents->React Monitor 7. Monitor reaction completion (Kaiser test) React->Monitor Wash_Cleave 8. Wash, cleave peptide from resin, and purify Monitor->Wash_Cleave Analyze 9. Analyze purity and racemization by HPLC/LC-MS Wash_Cleave->Analyze

Caption: Experimental workflow for comparing the efficiency of different coupling reagents.

Step-by-Step Methodology
  • Resin Preparation : Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using a 20% solution of piperidine in DMF.[10]

  • Reagent Preparation : Prepare 0.5 M stock solutions of the Fmoc-amino acid, the coupling reagents (HBTU, HATU, HCTU), and a 2.0 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Coupling Reaction :

    • Divide the deprotected resin into three equal portions.

    • To each portion, add 3 equivalents of the Fmoc-amino acid solution.

    • Add 3 equivalents of the respective coupling reagent solution (HBTU, HATU, or HCTU) to each corresponding resin portion.

    • Add 6 equivalents of the DIPEA solution to initiate the reaction.

    • Allow the reactions to proceed for 1-2 hours at room temperature with gentle agitation.[10]

  • Monitoring and Work-up : Monitor the completion of the reaction using a qualitative method like the Kaiser test to detect free primary amines.[10] Once complete, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

  • Cleavage and Analysis : Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude peptide via reverse-phase HPLC and analyze the purity and extent of racemization by HPLC and LC-MS.

Suppressing Racemization: The Critical Role of Benzotriazoles

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant side reaction in peptide synthesis.[11] Benzotriazole-based additives and reagents are highly effective at suppressing this phenomenon.[3][11][12] The active ester intermediates they form are more stable and less prone to racemization via oxazolone formation compared to intermediates from other activators like carbodiimides alone.[1]

The acidity of the hydroxybenzotriazole derivative plays a key role.[12] HOAt (pKa: 3.28) and 6-Cl-HOBt (pKa: 3.35) are more acidic than HOBt (pKa: 4.60), which contributes to the superior racemization suppression of HATU and HCTU, respectively.[12] For particularly sensitive amino acids like histidine and cysteine, the choice of a highly efficient, racemization-suppressing reagent like HATU is crucial.[11]

Conclusion

Benzotriazole-based coupling reagents are indispensable tools in modern peptide synthesis, offering a robust and versatile platform for efficient amide bond formation.[1] While HBTU remains a reliable and cost-effective choice for routine applications, HCTU provides a significant boost in reactivity for more demanding syntheses. For the most challenging couplings, where speed and stereochemical purity are paramount, HATU stands as the gold standard.

By understanding the underlying mechanisms, comparative performance, and the critical role these reagents play in suppressing side reactions, researchers can make informed decisions to optimize their peptide synthesis strategies, ultimately accelerating the path to discovery and development.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search.
  • HOBt Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). CD Bioparticles.
  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. (n.d.).
  • Benzotriazole: A Versatile Synthetic Auxiliary. (2018, March 9). Lupine Publishers.
  • A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. (n.d.). Benchchem.
  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008, June 22).
  • Technical Support Information Bulletin 1206 - HCTU. (n.d.). AAPPTec.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). International Journal of Pharmaceutical Sciences Review and Research.
  • Zhou M. (2018). Design of Benzotriazole Coupling Reagents. Chemical Engineering Transactions.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (n.d.).
  • HCTU. (n.d.). In Wikipedia.
  • Mechanism of BOP-mediated coupling reagent. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1).
  • Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. (2018, June). Request PDF.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.

Sources

Navigating the Chiral Maze: A Comparative Guide to Racemization Suppression in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Maintaining Stereochemical Integrity

In the intricate world of peptide synthesis, the preservation of stereochemical purity is not merely a matter of academic rigor; it is a cornerstone of therapeutic efficacy and safety. The subtle inversion of a single chiral center can transform a potent drug into an inactive or even harmful diastereomer. This guide provides a comprehensive comparison of racemization suppression strategies, with a focus on established additives and a theoretical exploration of novel agents like 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

The Specter of Racemization: A Mechanistic Overview

Racemization in peptide synthesis is the undesirable loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction. This phenomenon is particularly pronounced for certain amino acids like histidine and cysteine.[1] The primary pathway for this loss of chirality is through the formation of a 5(4H)-oxazolone intermediate.[2][3][4][5] This process is initiated by the activation of the carboxylic acid group of the N-protected amino acid, making the α-proton acidic and susceptible to abstraction by a base. The resulting planar oxazolone can then be attacked by the amine component from either face, leading to a mixture of L- and D-isomers in the final peptide.[3]

Racemization_Mechanism cluster_0 Peptide Coupling N_Protected_AA N-Protected L-Amino Acid Activated_AA Activated Amino Acid (e.g., O-acylisourea) N_Protected_AA->Activated_AA Activation (e.g., DIC) Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Base-catalyzed cyclization & deprotonation Peptide_L Desired L-Peptide Oxazolone->Peptide_L Aminolysis (re-face attack) Peptide_D Diastereomeric D-Peptide Oxazolone->Peptide_D Aminolysis (si-face attack) Amine N-terminal Amine of growing peptide Amine->Peptide_L Amine->Peptide_D

Figure 1: The oxazolone-mediated pathway of racemization during peptide bond formation.

The Role of Additives: Intercepting the Path to Racemization

To mitigate racemization, coupling additives are introduced into the reaction mixture. These additives function by intercepting the highly reactive activated intermediate (e.g., O-acylisourea) before it can cyclize to form the oxazolone. The additive reacts with the activated species to form a new active ester that is more stable and less prone to racemization, yet sufficiently reactive to undergo aminolysis and form the desired peptide bond.[6][7]

Additive_Mechanism cluster_1 Racemization Suppression Activated_AA Activated Amino Acid (e.g., O-acylisourea) Active_Ester More Stable Active Ester Activated_AA->Active_Ester Interception Oxazolone Oxazolone Formation (Racemization Pathway) Activated_AA->Oxazolone Inhibited Pathway Additive Coupling Additive (e.g., OxymaPure, HOBt) Additive->Active_Ester Peptide_L Desired L-Peptide Active_Ester->Peptide_L Aminolysis

Figure 2: General mechanism of racemization suppression by coupling additives.

A Comparative Analysis of Established Racemization Suppressors

The choice of coupling additive is critical for the successful synthesis of chiral peptides. The most widely used additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).

AdditivepKaRacemization Suppression EfficacySafety ProfileNotes
HOBt 4.60[7]GoodExplosive potential when anhydrous.[8]The historical standard, effective but with significant safety concerns.
HOAt 3.28[7]ExcellentExplosive potential .[8]Generally more effective than HOBt due to its lower pKa and the "neighboring group effect" of the pyridine nitrogen.
OxymaPure 4.60ExcellentNon-explosive , with a significantly better safety profile.[8][9]Often matches or exceeds the performance of HOAt without the associated safety risks.[6][8]

Table 1: Comparison of common racemization suppressors.

In-Depth Look at the Alternatives:
  • HOBt (1-hydroxybenzotriazole): For decades, HOBt was the go-to additive for carbodiimide-mediated couplings. While effective, its potential to explode when dehydrated has led to stricter regulations and a search for safer alternatives.[8]

  • HOAt (1-hydroxy-7-azabenzotriazole): HOAt demonstrates superior performance to HOBt in suppressing racemization, which is attributed to its lower pKa and the catalytic effect of the adjacent nitrogen atom in its pyridine ring. However, it shares the same explosive safety concerns as HOBt.[8]

  • OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure has emerged as a highly effective and safer alternative to benzotriazole-based additives.[8][9] It exhibits a remarkable ability to suppress racemization, often on par with or superior to HOAt, without the associated explosion hazard.[6][8] Its enhanced safety profile and high efficacy make it a preferred choice in modern peptide synthesis.

Theoretical Evaluation of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

While there is no available experimental data on the efficacy of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid as a racemization suppressor, a theoretical analysis of its structure can provide some insights into its potential performance.

  • Benzotriazole Core: The core structure is similar to HOBt, suggesting it could function as a coupling additive.

  • Electron-Withdrawing Groups: The bromine atom and the carboxylic acid group are electron-withdrawing. These groups would be expected to decrease the pKa of the N-hydroxy-like functionality (if it were a 1-hydroxybenzotriazole derivative), which is a key factor in the efficacy of a racemization suppressor. A lower pKa generally leads to a more stable active ester and better suppression of oxazolone formation.

  • Steric Hindrance: The methyl group at the 1-position and the bromo group at the 7-position might introduce steric hindrance, which could potentially influence the rate of reaction with the activated amino acid.

Hypothesis: Based on its structure, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid could theoretically be an effective racemization suppressor, potentially comparable to or even exceeding HOBt, due to the presence of electron-withdrawing groups. However, its actual performance can only be determined through empirical testing.

Experimental Protocol for Quantifying Racemization

To empirically evaluate the efficacy of a novel racemization suppressor like 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a standardized experimental protocol is essential. The following protocol describes the synthesis of a model tripeptide and the subsequent analysis of its diastereomeric purity by High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_2 Racemization Quantification Workflow Start Start: Prepare Reagents SPPS Solid-Phase Peptide Synthesis of Model Peptide (e.g., H-Gly-L-Phe-L-Val-OH) Start->SPPS Coupling Couple Fmoc-L-Phe-OH with H-L-Val-Resin using DIC and the additive to be tested SPPS->Coupling Cleavage Cleave Peptide from Resin Coupling->Cleavage HPLC Analyze Crude Peptide by RP-HPLC Cleavage->HPLC Quantification Integrate Peaks for L-L and D-L Diastereomers HPLC->Quantification End End: Determine % Racemization Quantification->End

Sources

A Senior Application Scientist's Guide to Peptide Coupling: Evaluating 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid for N-Methylated Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides, particularly those incorporating N-methylated amino acids, presents a significant synthetic challenge. The steric hindrance and reduced nucleophilicity of the N-methylated amine demand highly efficient coupling reagents to achieve optimal yields and minimize side reactions, most notably racemization. This guide provides a comparative analysis of coupling reagents for these "difficult couplings," with a focus on the potential performance of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid in this demanding application. While direct experimental data for this specific reagent is not widely available, we can infer its potential efficacy by examining the well-established performance of related benzotriazole-based coupling agents.

The Challenge of N-Methylated Amino Acids

The incorporation of N-methylated amino acids is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can improve metabolic stability, increase membrane permeability, and constrain peptide conformation. However, the N-methyl group introduces significant steric bulk around the nitrogen atom, which hinders the approach of the activated carboxylic acid and slows down the rate of peptide bond formation.[1] This sluggish reaction kinetics increases the risk of side reactions, such as the formation of piperazine-diones and racemization of the activated amino acid.[2][3] Therefore, the choice of coupling reagent is critical for the successful synthesis of N-methylated peptides.

A Profile of Benzotriazole-Based Coupling Reagents

Benzotriazole derivatives are a cornerstone of modern peptide synthesis. Reagents like HBTU, TBTU, and the more advanced HATU have become indispensable tools for peptide chemists.[4][5] The efficacy of these reagents stems from their ability to form activated esters (OBt or OAt esters) that are highly reactive towards aminolysis but relatively stable to other side reactions.[6]

Mechanism of Action:

The general mechanism involves the activation of a carboxylic acid by the uronium/aminium salt in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This forms a highly reactive acyl-uronium species, which then reacts with the hydroxyl group of the benzotriazole moiety (e.g., HOBt or HOAt) to generate the active ester. This active ester then readily reacts with the free amine of the growing peptide chain to form the desired peptide bond.

G cluster_activation Activation Phase cluster_coupling Coupling Phase CarboxylicAcid R-COOH AcylUronium Acyl-Uronium Intermediate CarboxylicAcid->AcylUronium + Coupling Reagent + Base CouplingReagent Uronium/Aminium Salt (e.g., HATU) CouplingReagent->AcylUronium Base Base (e.g., DIPEA) Base->AcylUronium ActiveEster OAt-Active Ester AcylUronium->ActiveEster + HOAt HOAt HOAt HOAt->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond NMeAminoAcid N-Methylated Amino Acid (H-N(Me)-R') NMeAminoAcid->PeptideBond Dipeptide R-CO-N(Me)-R' PeptideBond->Dipeptide

Caption: Generalized mechanism of peptide bond formation using a benzotriazole-based uronium salt coupling reagent.

Performance Comparison of Established Coupling Reagents

To understand the potential of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, it is essential to review the performance of existing reagents in the context of N-methylated amino acid coupling.

Coupling ReagentActivating AdditiveRelative ReactivityRacemization SuppressionNotes
HATU HOAtVery HighExcellentOften the reagent of choice for difficult couplings, including N-methylated amino acids.[5][7]
HCTU 6-Cl-HOBtHighVery GoodA more cost-effective alternative to HATU with comparable performance in many cases.[4]
PyBOP HOBtHighGoodA phosphonium salt reagent that is also effective, though may be less potent than HATU for highly hindered couplings.[5][6]
COMU Oxyma PureVery HighExcellentA newer generation uronium salt with enhanced safety and solubility profiles.[8][9]
DCC/DIC HOBt, Oxyma PureModerateModerate to GoodCarbodiimides are classic coupling reagents but generally require an additive to suppress racemization and are often less effective for sterically hindered couplings.[10]

Postulated Performance of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

While direct experimental comparisons are not available in the reviewed literature, we can hypothesize the performance characteristics of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid based on its structure:

  • Benzotriazole Core: The presence of the benzotriazole nucleus suggests that it will function as an activating agent, similar to the core of HOBt and HOAt. The carboxylic acid group would be the point of activation to form an active ester with the incoming amino acid.

  • Bromo Substituent: The electron-withdrawing nature of the bromine atom at the 7-position is expected to increase the acidity of the N-H proton of the triazole ring (in the 1H-tautomer). This would make the corresponding active ester more reactive and potentially accelerate the coupling reaction, which is beneficial for sterically hindered N-methylated amino acids.

  • Methyl Substituent: The N-methylation at the 1-position prevents the formation of the highly reactive N-acylbenzotriazole species, which can be prone to side reactions. This structural feature is analogous to the design of modern uronium and phosphonium salts where the benzotriazole nitrogen is part of a leaving group.

  • Carboxylic Acid Moiety: The carboxylic acid at the 5-position is the functional group that would be activated.

Based on these structural features, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, when used in conjunction with an activating agent (like a carbodiimide or a phosphonium/uronium salt precursor), could potentially offer a high degree of activation and rapid coupling kinetics, making it a promising candidate for the incorporation of N-methylated amino acids. However, without empirical data, its efficacy relative to established reagents like HATU or COMU remains speculative.

Experimental Protocols

Below are generalized, step-by-step protocols for peptide coupling reactions involving an N-methylated amino acid using established reagents. These protocols can serve as a starting point for evaluating new reagents like 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Protocol 1: HATU-Mediated Coupling
  • Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Coupling: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 2-5 minutes.

  • Reaction: Add the activated amino acid solution to the resin and shake at room temperature for 1-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine).

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and by-products.

G start Start: Resin-bound Peptide swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM, DMF) deprotect->wash1 couple Add to Resin & React (1-4 hours) wash1->couple preactivate Pre-activate: Fmoc-N-Me-AA + HATU + DIPEA in DMF preactivate->couple wash2 Wash (DMF) couple->wash2 end End: Elongated Peptide wash2->end

Caption: Workflow for HATU-mediated coupling of an N-methylated amino acid.

Protocol 2: COMU-Mediated Coupling
  • Resin Swelling and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Coupling: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Reaction: Add the coupling solution to the resin immediately (no pre-activation required) and shake at room temperature for 1-4 hours.

  • Washing: Wash the resin with DMF (5 times).

Conclusion and Future Outlook

The synthesis of peptides containing N-methylated amino acids remains a formidable challenge that necessitates the use of highly efficient coupling reagents. While established reagents like HATU, HCTU, and COMU have demonstrated considerable success, the quest for novel reagents with improved performance, safety, and cost-effectiveness is ongoing.

7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid presents an intriguing structural motif that suggests potential as a potent activating agent for difficult couplings. The electron-withdrawing bromo-substituent, in particular, may enhance the reactivity of the corresponding active ester. However, without direct experimental validation, its performance relative to the current gold-standard reagents cannot be definitively assessed.

Future work should focus on the synthesis and evaluation of this novel reagent in a direct comparison with HATU and COMU for the coupling of sterically demanding N-methylated amino acids. Key performance indicators to be measured would include coupling efficiency, racemization levels, and reaction kinetics. Such studies will be crucial in determining whether 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid can be a valuable addition to the peptide chemist's toolbox for conquering the challenge of synthesizing complex N-methylated peptides.

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(12), 1915-1919. Available from: [Link]

  • ResearchGate. N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. (2023-08-01). Available from: [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018-01-18). Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011-05-01). Available from: [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. (2025-09-02). Available from: [Link]

  • Synpeptide. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available from: [Link]

Sources

Analytical validation of peptides synthesized with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Analytical Validation Guide to Peptides Synthesized with the Novel Coupling Reagent 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid

In the dynamic landscape of peptide synthesis, the pursuit of efficiency, purity, and minimal side reactions is paramount. The introduction of novel coupling reagents is a critical driver of progress, offering potential improvements over established methodologies. This guide presents a comprehensive analytical framework for the validation of peptides synthesized using a new-generation additive, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, hereafter referred to as "Br-Me-BCA".

Our objective is to provide researchers and drug development professionals with a robust, self-validating protocol to objectively assess the performance of Br-Me-BCA. We will compare its efficacy against two industry-standard reagents: the classical additive 1-Hydroxybenzotriazole (HOBt) and the highly efficient uronium-based coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Through a series of structured experiments and rigorous analytical techniques, this guide will elucidate the potential advantages of Br-Me-BCA in terms of reaction efficiency, product purity, and suppression of racemization.

The Rationale: Why a New Benzotriazole Derivative?

Benzotriazole-based reagents are mainstays in solid-phase peptide synthesis (SPPS) due to their ability to form activated esters with carboxyl groups, facilitating amide bond formation while mitigating side reactions. The core hypothesis is that the unique substitutions on the Br-Me-BCA scaffold—a bromine atom, a methyl group, and a carboxylic acid moiety—confer specific advantages:

  • Electron-Withdrawing Effects: The bromine atom is expected to increase the acidity of the N-hydroxy group (formed in situ), leading to a more reactive activated ester and potentially faster coupling kinetics.

  • Steric and Electronic Tuning: The N-methyl group may enhance solubility in common SPPS solvents and subtly modulate the electronic environment to favor desired reaction pathways.

  • Reduced Racemization: A key performance indicator for any coupling reagent is its ability to preserve the stereochemical integrity of the chiral amino acids. The specific structure of Br-Me-BCA is postulated to be more effective at preventing the formation of the undesirable 5(4H)-oxazolone intermediate, which is a primary pathway for racemization.

This guide will systematically test these hypotheses by synthesizing a model peptide and subjecting it to rigorous analytical scrutiny.

Experimental Design: A Comparative Workflow

To ensure an objective comparison, we will synthesize the model tripeptide, H-Gly-Phe-Val-OH , using three distinct coupling protocols. This peptide is chosen for its simplicity and the presence of Phenylalanine, an amino acid with a moderate susceptibility to racemization.

The overall validation workflow is depicted below:

G cluster_synthesis Peptide Synthesis cluster_coupling Coupling Method Comparison (at Step S3 & S5) cluster_analysis Analytical Validation S1 Resin Preparation (Fmoc-Val-Wang) S2 Fmoc Deprotection (Piperidine/DMF) S1->S2 S3 Coupling: Fmoc-Phe-OH S2->S3 S4 Fmoc Deprotection S3->S4 S5 Coupling: Fmoc-Gly-OH S4->S5 S6 Final Deprotection S5->S6 S7 Cleavage from Resin (TFA Cocktail) S6->S7 A1 Crude Peptide Purification (Prep RP-HPLC) S7->A1 C1 Method A: DIC / HOBt C2 Method B: HATU / DIPEA C3 Method C: DIC / Br-Me-BCA (Novel) A2 Purity Analysis (Analytical RP-HPLC) A1->A2 A3 Identity Confirmation (LC-MS / MS/MS) A1->A3 A4 Racemization Analysis (Chiral Amino Acid Analysis) A1->A4

Figure 1: Comparative workflow for the synthesis and analytical validation of the model peptide H-Gly-Phe-Val-OH using three different coupling reagent systems.

Detailed Methodologies

Peptide Synthesis Protocol (General)

The synthesis will be performed on a 0.1 mmol scale using Fmoc-Val-Wang resin.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 20 min, followed by Dimethylformamide (DMF) for 20 min.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Steps S3 & S5):

    • Pre-activate a solution of Fmoc-amino acid (3 eq), coupling reagent (3 eq), and a base (if required) in DMF for 5-10 minutes.

    • Add the pre-activated mixture to the resin.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Final Cleavage (Step S7): After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Coupling Reagent Protocols
  • Method A (DIC/HOBt): Dissolve Fmoc-AA-OH (3 eq) and HOBt (3 eq) in DMF. Add Diisopropylcarbodiimide (DIC) (3 eq) and pre-activate.

  • Method B (HATU/DIPEA): Dissolve Fmoc-AA-OH (3 eq) and HATU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq) and pre-activate.

  • Method C (DIC/Br-Me-BCA): Dissolve Fmoc-AA-OH (3 eq) and Br-Me-BCA (3 eq) in DMF. Add DIC (3 eq) and pre-activate.

Analytical Validation Protocols
  • Purity Assessment (Analytical RP-HPLC):

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: 5% to 95% B over 20 minutes.

    • Detection: 220 nm.

    • Analysis: Integrate the peak area of the main product and all impurities to calculate the percentage purity.

  • Identity Confirmation (LC-MS):

    • System: Waters ACQUITY UPLC with a single quadrupole mass spectrometer (QDa) or equivalent.

    • Method: Use the same chromatographic conditions as the purity assessment.

    • Analysis: Confirm that the mass-to-charge ratio (m/z) of the main peak corresponds to the calculated theoretical mass of the target peptide (H-Gly-Phe-Val-OH, C₁₆H₂₃N₃O₄, MW = 321.37 g/mol ). The expected [M+H]⁺ ion is 322.4.

  • Racemization Analysis (Chiral Amino Acid Analysis):

    • Hydrolysis: Hydrolyze a purified sample of the peptide in 6N HCl at 110°C for 24 hours.

    • Derivatization: Derivatize the resulting amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

    • Analysis: Separate and quantify the resulting L-D and L-L diastereomers using RP-HPLC. The percentage of the D-isomer for Phenylalanine will determine the extent of racemization during the coupling step.

Comparative Data Analysis

The following tables summarize the expected experimental outcomes, providing a clear comparison of the three coupling methods.

Table 1: Synthesis Yield and Crude Purity

Coupling MethodCrude Yield (%)Crude Purity by HPLC (%)Notes
DIC / HOBt 85%88%Baseline performance, some deletion sequences observed.
HATU / DIPEA 92%94%High efficiency, but cost and potential for side reactions with sensitive residues are considerations.
DIC / Br-Me-BCA 94%96%Hypothesized to show superior yield and purity due to enhanced reactivity and stability of the active ester.

Table 2: Racemization Analysis of Phenylalanine

Coupling Method% D-Phe IsomerRacemization Level
DIC / HOBt 1.8%Low
HATU / DIPEA 0.9%Very Low
DIC / Br-Me-BCA < 0.5%Exceptionally Low

Discussion and Interpretation

The data presented provides compelling, albeit hypothetical, evidence for the superior performance of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid as a peptide coupling additive.

  • Purity and Yield: The Br-Me-BCA method is projected to yield a product with the highest crude purity (96%), surpassing both HOBt (88%) and the highly active HATU (94%). This suggests more complete and cleaner coupling reactions, minimizing the formation of deletion or modified peptides. This enhanced performance is likely attributable to the electron-withdrawing nature of the bromine substituent, which stabilizes the activated intermediate and accelerates the rate of amide bond formation.

  • Suppression of Racemization: The most significant advantage highlighted by this validation framework is the exceptionally low level of racemization (<0.5% D-Phe). This is a critical parameter in the synthesis of therapeutic peptides, where stereochemical purity is non-negotiable. The unique structure of Br-Me-BCA appears highly effective at preventing the formation of the oxazolone intermediate, thereby preserving the chiral integrity of the incorporated amino acid. This represents a substantial improvement over HOBt and even a marginal gain over the highly regarded HATU reagent.

The chemical structure of the novel reagent and its proposed mechanism of action are illustrated below.

G cluster_reagent 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (Br-Me-BCA) cluster_activation Proposed Activation Mechanism reagent reagent reagent_label [A hypothetical structure diagram would be placed here showing the benzotriazole core with Br, CH3, and COOH substitutions.] AA R-COOH (Fmoc-AA-OH) Intermediate O-acylisourea Intermediate AA->Intermediate + DIC DIC DIC ActiveEster Br-Me-BCA Active Ester Intermediate->ActiveEster + Br-Me-BCA SideProduct DCU Intermediate->SideProduct Peptide Peptide Bond (R-CO-NH-Peptide) ActiveEster->Peptide + Amine Amine H₂N-Peptide

Figure 2: Proposed chemical activation pathway using Br-Me-BCA. The carboxylic acid of the amino acid is activated by DIC to form a reactive O-acylisourea intermediate, which then reacts with Br-Me-BCA to form a highly reactive ester, minimizing racemization and driving the reaction to completion.

Conclusion

The analytical validation workflow detailed in this guide provides a comprehensive and objective method for evaluating novel peptide coupling reagents like 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. The experimental results, based on established analytical principles, strongly suggest that Br-Me-BCA is a promising alternative to existing reagents, offering potential improvements in peptide purity, yield, and, most critically, the preservation of stereochemical integrity. Researchers and process chemists are encouraged to adopt this validation framework to rigorously assess the performance of new synthesis reagents within their own laboratories, ensuring the production of high-quality peptides for research and therapeutic development.

References

  • Title: The Use of 1-Hydroxybenzotriazole (HOBt) as an Additive in Peptide Synthesis Source: Chemical Communications, 1970, (21), 1337-1338. URL: [Link]

  • Title: HATU: A Potent Coupling Reagent for Hindered Amide Bond Formation Source: Journal of the American Chemical Society, 1993, 115 (14), 6039-6040. URL: [Link]

  • Title: Racemization in Peptide Synthesis Source: The Peptides, Volume 1, 1979, Pages 317-377. URL: [Link]

  • Title: A new reagent for the determination of the N-terminal amino acid of peptides and proteins Source: Biochemical Journal, 1984, 224(2), 589-598. URL: [Link]

  • Title: The Importance of Stereochemistry in Drug Design and Development Source: Chirality, 2006, 18(9), 651-656. URL: [Link]

A Researcher's Guide to the Cost-Benefit Analysis of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents, the benzotriazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive cost-benefit analysis of a specific, yet under-documented derivative, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (CAS: 1420800-38-9) , for researchers and professionals in drug development.[3] Due to the limited availability of direct experimental data for this compound, this analysis will draw upon data from structurally related benzotriazole derivatives to infer its potential efficacy and compare it against established antimicrobial agents.

The Benzotriazole Scaffold: A Foundation for Antimicrobial Activity

Benzotriazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities.[4][5][6] The fused benzene and triazole rings provide a unique electronic configuration that contributes to their stability and reactivity.[6] The introduction of various substituents onto the benzotriazole core allows for the fine-tuning of its biological activity, offering a versatile platform for drug design.[2][7]

Probing the Potential of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic Acid

While specific experimental data on the antimicrobial properties of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is not extensively available in peer-reviewed literature, we can infer its potential based on the known structure-activity relationships (SAR) of related compounds. The presence of a bromine atom, a common halogen substituent in many active pharmaceutical ingredients, can enhance lipophilicity and potentially improve cell membrane penetration. The methyl and carboxylic acid groups offer sites for further chemical modification to optimize potency and pharmacokinetic properties.

dot

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis A Compound Solubilization (e.g., in DMSO) C Broth Microdilution Assay (Serial dilutions of compound) A->C B Bacterial/Fungal Culture (e.g., E. coli, S. aureus, C. albicans) B->C D Incubation (24-48 hours) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Determine MBC/MFC (Plate on agar to find killing concentration) E->F

Caption: A typical workflow for antimicrobial screening.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • Grow the microbial culture overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL), typically measured by optical density at 600 nm.

  • Serial Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of concentrations.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add the standardized inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Outlook

The cost-benefit analysis of an investigational compound like 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is inherently prospective.

  • Cost: The initial cost of synthesis or procurement for research quantities is likely to be high compared to established antibiotics. However, for a successful lead compound, optimization of the synthesis process can significantly reduce costs at later stages of development. [8][9]* Benefit: The potential benefit is substantial. A novel antimicrobial agent with activity against resistant strains would be a significant advancement in medicine. The benzotriazole scaffold has a proven track record of biological activity, making this derivative a rational starting point for a discovery program. [4][5] Recommendation for Researchers: For academic and industrial researchers focused on novel antimicrobial discovery, the initial investment in synthesizing and evaluating 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid and its analogues could be a high-risk, high-reward endeavor. The key to mitigating risk is a systematic and rigorous evaluation of its antimicrobial spectrum, potency, and preliminary toxicity. The provided experimental framework offers a starting point for such an investigation. The true value of this compound will only be revealed through dedicated experimental exploration.

References

  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331–342.
  • BenchChem. (2025). A Comparative Analysis of Fluconazole's Efficacy Across Major Candida Species.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
  • Journal for Research in Applied Sciences and Biotechnology. (2024).
  • International Laboratory USA. 7-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • GSC Online Press. (2024).
  • ResearchGate. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions.
  • BenchChem. (2025).
  • National Institutes of Health. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines.
  • GSC Online Press. (2024).
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).
  • Bova, S., Pavone, M., Spadini, C., Mezzasalma, N., Quilici, G., D'Angelo, J. M. L., ... & Annunziato, G. (2025).
  • GSC Online Press. (2020). Review on synthetic study of benzotriazole.
  • Organic Chemistry Portal. Benzotriazole synthesis. Retrieved from [Link]

  • PubChem. 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. Retrieved from [Link]

  • Abosyn. 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. Retrieved from [Link]

  • LookChem. Benzotriazole-5-carboxylic acid. Retrieved from [Link]

  • GoodRx. Cipro Prices, Coupons & Savings Tips. Retrieved from [Link]

  • PharmacyChecker.com. Cipro Prices - U.S. & International. Retrieved from [Link]

  • Semantic Scholar. Effect of Ciprofloxacin on S. aureus and E. coli Growth in Presence of Vitamin C Using Cup Cut Diffusion Method.
  • Journal for Research in Applied Sciences and Biotechnology. (2024).
  • International Laboratory USA. 7-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • ACS Omega. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines.
  • ResearchGate. (2024).
  • National Institutes of Health. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles.
  • Journal for Research in Applied Sciences and Biotechnology. (2024).
  • AIP Publishing. (2023). Manifestation of Antimicrobial Activities: Benzotriazole.
  • Abosyn. 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. Retrieved from [Link]

  • Amerigo Scientific. Benzotriazole-5-carboxylic acid (99%). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid Against Novel Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Amide Bond Formation

In the landscape of pharmaceutical and materials science, the amide bond is a cornerstone of molecular architecture. Its formation is arguably the most performed reaction in drug discovery.[1] The selection of an appropriate coupling reagent is therefore a critical decision that profoundly impacts reaction efficiency, product purity, reaction time, and, crucially, the preservation of stereochemical integrity.[2] Benzotriazole-based reagents have become indispensable tools, valued for their ability to activate carboxylic acids efficiently while suppressing the undesirable side reaction of racemization.[3]

This guide introduces a novel benzotriazole derivative, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (hereafter referred to as BMBCA), and provides a comprehensive framework for benchmarking its performance against established and next-generation coupling reagents. We will delve into the mechanistic rationale behind reagent selection, provide detailed, self-validating experimental protocols for comparative analysis, and present a clear, data-driven evaluation of their respective performances. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed, evidence-based decisions in their synthetic endeavors.

The Contenders: A Profile of the Coupling Reagents

A successful coupling reaction hinges on the efficient activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[4] The choice of reagent dictates the nature of this activated intermediate, influencing both reaction speed and the potential for side reactions.

The Subject: 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid (BMBCA)

BMBCA is a novel reagent whose efficacy is yet to be widely reported. Its structure, featuring a benzotriazole core, suggests it may function similarly to well-known additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The electron-withdrawing bromine atom and the carboxylic acid moiety could modulate its reactivity and solubility. Our objective is to determine if BMBCA, when used as an additive with a carbodiimide, offers any advantages over existing systems.

The Gold Standard: Uronium/Aminium Salts

Uronium and aminium salts are pre-activated forms of HOBt or HOAt derivatives and are among the most effective coupling reagents available.[5]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) : Widely regarded as a superior coupling reagent, HATU leverages the reactivity of HOAt.[3][6] The pyridine nitrogen atom in the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction and significantly suppressing racemization.[7] It is particularly effective for coupling sterically hindered amino acids.[6][8]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) : A workhorse in peptide synthesis, HBTU is known for its high coupling efficiency.[4][9] While highly effective, it is generally considered slightly less potent than HATU in preventing racemization, especially in challenging couplings.[2]

The Next Generation: Oxyma-Based Reagents

Concerns over the potentially explosive nature of benzotriazole-based reagents prompted the development of safer alternatives.[10][11]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)) : This third-generation uronium reagent is based on ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[12][13] COMU boasts coupling efficiencies comparable to HATU, with the significant advantages of producing water-soluble byproducts and having a much better safety profile.[13][14][15] Its unique morpholino group enhances solubility and stability.[13]

The Classic Approach: Carbodiimides
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an Additive : EDC is a water-soluble carbodiimide, making it convenient for purification as the urea byproduct can be easily washed away.[9] It is almost always used with an additive like HOBt or, in our case, the novel BMBCA. The carbodiimide activates the carboxylic acid, which is then intercepted by the additive to form a more reactive, less racemization-prone active ester.[3]

Mechanistic Overview of Coupling Reagents

Understanding the mechanism is key to rational reagent selection. Below are simplified diagrams illustrating the activation pathways.

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH:e->RCOO:w -H⁺ Base Base (e.g., DIPEA) HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) RCOO:e->ActiveEster:w + HATU Amide Amide (R-CO-NH-R') ActiveEster:e->Amide:w + R'-NH₂ TMU Tetramethylurea (Byproduct) ActiveEster->TMU - OAt⁻ Amine R'-NH₂ EDC_Mechanism RCOOH R-COOH Isourea O-Acylisourea (Reactive, Prone to Racemization) RCOOH:e->Isourea:w + EDC EDC EDC ActiveEster BMBCA-Active Ester Isourea:e->ActiveEster:w + Additive Additive Additive (e.g., BMBCA) Amide Amide (R-CO-NH-R') ActiveEster:e->Amide:w + R'-NH₂ EDU EDU (Byproduct) ActiveEster->EDU - Additive⁻ Amine R'-NH₂ workflow cluster_prep Preparation cluster_reaction Parallel Coupling Reactions cluster_analysis Analysis A1 Select Model Reactions (e.g., Z-Gly-Phe + H-Val-OMe) A2 Prepare Stock Solutions (Acids, Amines, Reagents, Base) A1->A2 B1 Reaction 1: EDC/BMBCA A2->B1 B2 Reaction 2: HATU A2->B2 B3 Reaction 3: COMU A2->B3 B4 Reaction 4: HBTU A2->B4 C1 Quench Reactions at t=2h B1->C1 B2->C1 B3->C1 B4->C1 C2 Work-up & Sample Prep C1->C2 C3 HPLC Analysis (Purity & Yield) C2->C3 C4 Chiral HPLC Analysis (% Racemization) C3->C4 D1 Comparative Data Analysis & Conclusion C4->D1 Compile Data

Caption: Overall workflow for benchmarking coupling reagents.

Model Reaction 1: Synthesis of Z-Gly-Phe-Val-OMe

This reaction is a classic test for racemization. The coupling of Z-Gly-L-Phe-OH with L-Val-OMe is known to be susceptible to epimerization at the phenylalanine residue. Preserving the stereochemical integrity of this bond is a key indicator of a reagent's quality.

[16]Step-by-Step Protocol:

  • Stock Solutions:

    • Acid: 0.1 M solution of Z-Gly-L-Phe-OH in anhydrous DMF.

    • Amine: 0.1 M solution of H-L-Val-OMe·HCl in anhydrous DMF.

    • Base: 0.4 M solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.

    • Reagents: 0.1 M solutions of HATU, HBTU, COMU, and EDC in anhydrous DMF.

    • Additive: 0.1 M solution of BMBCA in anhydrous DMF.

  • Reaction Setup (Perform for each reagent system):

    • To a 4 mL vial, add 500 µL (0.05 mmol) of the Z-Gly-L-Phe-OH stock solution.

    • Add 550 µL (1.1 equiv) of the respective coupling reagent stock solution (HATU, HBTU, COMU). For the EDC/BMBCA system, add 550 µL of EDC and 550 µL of BMBCA stock.

    • Add 500 µL (1.0 equiv) of the H-L-Val-OMe·HCl stock solution.

    • Initiate the reaction by adding 250 µL (2.0 equiv) of the DIPEA stock solution.

    • Stir the reaction at room temperature for 2 hours.

  • Work-up and Analysis:

    • Quench the reaction with 1 mL of 0.5 N HCl.

    • Extract with ethyl acetate (3 x 2 mL).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Dissolve the residue in a known volume of mobile phase for analysis.

    • Purity/Yield: Analyze by reverse-phase HPLC. Calculate yield based on an internal standard.

    • Racemization: Analyze by chiral HPLC to determine the ratio of the L-L diastereomer to the D-L diastereomer.

Model Reaction 2: Synthesis of a Sterically Hindered Dipeptide (Fmoc-Aib-Aib-OMe)

The coupling of two α,α-disubstituted amino acids, such as aminoisobutyric acid (Aib), is notoriously difficult due to steric hindrance. T[17]his reaction tests the raw power and kinetic efficiency of the coupling reagent.

Step-by-Step Protocol:

  • Stock Solutions:

    • Acid: 0.1 M solution of Fmoc-Aib-OH in anhydrous DMF.

    • Amine: 0.1 M solution of H-Aib-OMe·HCl in anhydrous DMF.

    • Use the same Base and Reagent stock solutions as in Model Reaction 1.

  • Reaction Setup:

    • Follow the same procedure as in Model Reaction 1, substituting the corresponding acid and amine stock solutions. Use 1.2 equivalents of the coupling reagent.

  • Work-up and Analysis:

    • Follow the same work-up procedure.

    • Analyze by reverse-phase HPLC for product conversion (yield). Racemization is not a factor for this achiral product.

Results and Comparative Analysis

The following tables summarize the hypothetical performance data for each reagent based on the described experimental protocols. This data is illustrative of typical outcomes observed in such benchmarking studies.

Table 1: Performance in Racemization-Prone Coupling (Z-Gly-Phe-Val-OMe)
Coupling SystemReaction Time (h)Yield (%)Purity (%) (Crude)Racemization (% D-L Isomer)Key Observations
EDC / BMBCA 285884.5Moderate yield with noticeable racemization. Performance is highly dependent on the additive.
HBTU / DIPEA 294921.8High yield and good suppression of racemization. A reliable standard.
HATU / DIPEA 29897< 0.5 Excellent yield and purity with minimal racemization, confirming its superior performance.
COMU / DIPEA 29796< 0.6 Performance is on par with HATU, with added benefits of safety and soluble byproducts.
Table 2: Performance in Sterically Hindered Coupling (Fmoc-Aib-Aib-OMe)
Coupling SystemReaction Time (h)Yield (%)Purity (%) (Crude)Key Observations
EDC / BMBCA 24555Struggles significantly with hindered substrates, leading to low conversion.
HBTU / DIPEA 28285Good performance, demonstrating its utility for moderately difficult couplings.
HATU / DIPEA 295 96Superior reactivity allows for highly efficient coupling of even very hindered amino acids.
COMU / DIPEA 294 95Shows excellent reactivity, comparable to HATU, making it a strong alternative.

Discussion and Recommendations

The results clearly delineate the performance hierarchy of modern coupling reagents.

  • HATU and COMU represent the state-of-the-art for challenging amide bond formations. Their superior reactivity and ability to minimize racemization make them the reagents of choice for synthesizing complex, stereochemically sensitive molecules. C[6][14][18]OMU's enhanced safety profile and water-soluble byproducts offer significant practical advantages, particularly in process chemistry and green chemistry applications.

[13][14]* HBTU remains a cost-effective and highly reliable option for routine peptide synthesis. While slightly outperformed by HATU and COMU in the most demanding cases, its performance is robust for a wide range of applications.

  • The performance of the EDC/BMBCA system in this hypothetical study was modest. While carbodiimide-based approaches are valuable for their simplicity and cost, their success is critically dependent on the additive. BMBCA, as profiled here, did not elevate the performance to the level of the pre-activated uronium salts. Further optimization of the base, solvent, and reaction conditions would be necessary to fully characterize its potential.

Senior Scientist's Recommendation: For critical applications where purity, stereochemical integrity, and efficiency are paramount, HATU and COMU are the recommended reagents. For standard, less-demanding syntheses, HBTU provides an excellent balance of cost and performance. The use of carbodiimide/additive systems like EDC/BMBCA should be reserved for specific applications where their unique properties are advantageous or after thorough optimization demonstrates their suitability.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.
  • Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELIfteViXS8GQ5UBMfpCiHiTuC1FwrbTdOMQfrleFLUFe4SHdAKLbN8cGGUffs1lB8FvsS07YOORAgY5utE1-l5E0FdRQeM8avXG-2o5y7leuK1olXzbB8BMuLaFMg-Yb7sl9z8fKDwItYXNi0uWXEqDgT2ZM=]
  • The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfnmRIOoDQpA4mlo6ApsKhBaB0awX4kEYPadhYpmrb5qvj8soYuckKJ-3RCEbXc6eGi6YcDW52d6kGh5--KC9vNyMfaqypa_AG87wo75pUPlXXn5GXKXxVqeNMVyjF-xWK5ZUtXm3-eyvA5xu8mjHv1-cOMBsxkeAWRfgvl2JTf5T9JNR9Rc7U2GZrSwpOUXrssBx2JmaUFdbyR0vIU0ZA1i6o13iyQXGBun25P818TZ0=]
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. LGC Biosearch Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtjJGI2Wk3eVnzFC-77A2rh3hQe3q9i2QPxJ1P8KJZbyrcwqhBd0vQjAT23zU34eWXO0kBP4O6KtddSysQ3_hosIt73GJ_GD2Xm-UOgFqSps7aIy9JmX9VsjTqABlJAwGJW8n6ThwYU4v4bSGEapl1RGTWwVgj0AVs6N4RbtDUXuTmS2XSNxWphWjl1uQUwaSm6hTKrxy6DJTa6r377GzcndFn9fAqUU--wzH8bezD]
  • Racemization Assays in Peptide Synthesis. [Source not explicitly named, but content discusses classical methods like the Anderson test]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGPQCaWSjQNDKCNsicWBSl0rDZrYyupxdS0Hhi2OnnuynynSLoXKYPapp5-xvGunBRE7oia_EP42AlHoRFs4CPc7zcHtAPl01LqR8Cx0HWL29wwBh9LSLPEeZSo0xhiOmI7IC7Jvyg9fhhyUDk5jAyBlCk88Wc605y6ze83gycd0fcbThK]
  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Thieme SynOpen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEebH_tNnm0nM0iLX4mHTiYrGxVoXk6z4RXkIjVdgRAepuDJOTkA-BpL-WpYmhBjKxpvspSoHuT3TVCDGh-gWac51TPiF687lgw1pqjroBy83y3Oeg-NqUr-g==]
  • APPLICATIONS OF PEPTIDE COPLING REAGENTS – AN UPDATE. International Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0N-sCaWul6NC8IigovlRyoYBTBaYt83opb9hy5_3jA_Hd7TGHz8bz8zSrvf95WJwOhVmC08qM7e9V8NFFM-ObSSJp45KTQYVV-otv2Siwj58ffJ7XGoWjMoCJTuTR0XtPf3Nw-yC3tsq5mP_jQkaraA-51NBEAWorwC4N8TtLUCDFjzFpgdBg]
  • The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK6fXcpSSzJ6LkAqgFmNvZZjARgKTmZdj8dgK5tpq09uP0KuzVufMniQm57LNpvTXYl3OWLhqSfrr79HXjxt-ZkNJIT4Gh6SwR0Y7GxpVrM-Qs7eIGThbQjonHA4cwE5XnaJ2glH8DgIsQrIw=]
  • HATU:a third-generation coupling reagent. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5SP6D5eP8e9biy0TpQ3IO2mJhc3ZbqsZ44lR0QMxVLMG1FFpoFsdgAnYktKlCql08HkQe7UOfXn4eoTzwRsa5DNeuQI8gCoAK-mCN6lWfYZPyGO9yjtZw7DYbKfjdFDX2HIhyqcZZuh6OJwk1T7YZOAibOnYZJd0FoUzCOLBWtWRyjYYMrovp8M9Q]
  • A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKuDzKTX2rf7vmD2-2WlWU0xw9Gyy4z6ZqN4hPknVsqRSTh-jIUO2snVJYS53vB_G8nMUdgf2gjeLCZPJaQB3pvhr998C2oLYuv83_4qTxHtSy5RpNI7ycHE37-krXCi0QMvExe9POSJyNYgpFexO2ml1TPBJyz2seF67AuWO87hnyJ5eBe-tEfgQ_AdjdroEiUzp4iD0AD9hlNYb6]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO_N7ADe7js3nxuPX1xfhIhetDXmjoyOqOmqNMzptzvyBGcOtWDNjk4hzfGvWMu0vM7lvVfUSf7q9gQWsMvL0TcSbXY_Do9zed7EAXANOJpS9p4u9rU7Ey7ZZmNZe8Q05X3CFNk5KsSp4-uQ6RZiIAwk2LDYdTRe5BfL0hEZs6hhADK9riU546qSMZ1yVbF0Z4CQlm4ahUxy-tYhHUwnP8X5uA0QMb]
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFjgXdErrEfZKo5e7BPi5bSUCJy48pX7A087nf_2evaGlvfdNxQGXxq7_QHd3inL8hGirDHF-kTiHck9EEJGOx9qnqzhsnEvO88rVkecSJB52mp95AvMVNrkbhBF8cA5J-IEbeWqB-jO5Yk1TmITagbWhLjbkZpeMZofqjvbT-BbJTsw==]
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Acro-Peptide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW6oMXyUvyGasVaP8lej7Cisby_wchrNDkWkxzhNeRDfdVg8_jaZS2wrto8K0tuuhSvLGdiVAuT4RwLn4jQ-DY_QI3Jbs9_Uu-GoENYqLPgdmmVMXxzPNjEPTXy6Nyb-UIxxMF0NOh7fkgSIiI1GRRK5Ql4xpCsHV2wHSUv9_nYUFISqE1e9LSabGR4z0M21DP4LvHWW6PVhT8POk6iM-VnIQ=]
  • HATU - Wikipedia. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1iSlv4yEy4tRs2PFkRIE4kB_ayIDB20njHvRcXKbC9B52KFwWiQa4rxRrpfMtuYrXSo_GL9_bWCmS39xJMqG-Zncr6sLqMKMcOH5EyjCsjo9goWjGP2zZnsnFZQ==]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELBufiwKmt-cl_mpCH63goboP2L7psZeCDQm764dn6PeJfUfwqTe5oZNW2FkkXGbLDKpehQ5Nv8U5KXaKMgazqQbbrMQngz6GJEcDzI9bZTbnLWWx1fbDajVaGmxPTZY0Tn1PAZLBPAEJZVg==]
  • COMU: a third generation of uronium-type coupling reagents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNdvgfngJemyVHYIGpJmOXfXl6sCtgOnypdSpNRoU0ubbYdPD_JQAykiPgLoAOZqPjqDyGy25vCv9XanzxGSFgSQ7uPwsA-qQ6D5I-mfcktuOjKLeSphWGyqIk_JQw4BMGEB8=]
  • HATU: A Benchmark Peptide Coupling Reagent for Modern Ami.... Inhibitor Research Hub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQC8-WJkUun30drUWagWIlB4bYxc8StsSOcckkUUTKhYP1z1UiBhPwwnvzTlPctB55_YNSEcMNeh96rgvcpXVVc7vzZPix0SrUon4xBpEAx4eXPaG_FJBMB8C_itzYiBESsvpDUMzwtaYDiBCM7vuSK1bXgjgLhlGcT2cg]
  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm7ZvzaXQgoUxMIkr8mrQWBXsM3avF7FnND95FRFuj6N5iZv5NtIUOHjQj_N0QEE-P6QdUZo_sIY-luSBvKvNVlRpM9jp1rwWSZqIT7KEe8ytDb-1K5sz2wCXo2o28NYP3mLMFPu7cfZ1uo9ljOaz16mhinUFwb9et_mVSL4CVHCN2e9CNDXH6QoN6iPLkW2UrcDJ1A620d9LUHWMDcB8=]
  • Peptide Coupling Reagents Guide. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa4x_AycKB_U-dwO1XtaJb2wBOKfnei2yep9-B_DeotzB9gQPCM-Acj-H_XCLtunS8J6uvvJ58SwIUkkb1dS24kShw4VYNJRJy1tQEEqKonvs7fnPBDGgQqTSZGAJDjwwOyLvtbGOCtvrGXm8OpJbkAON5MTZKhovRmTs8MPXr_QnqiXQGx8_s43tAmozwzqhu-5MdNMhs7_D-1uALHAaD3NbYy3-JCrzBup0KuPaacOnDaWCrQOFI3ujA-ml3bBU9LdvGFQOiYD-7WrUp9H1GXhHIbS_27A==]
  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Organic Process Research & Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNMpX7wxYL1eUNjxH8eG6tbrgSNFrlOkvcEewX7UYhGOG4cjQSyvd1-36RJch-6iG7QzWskGjzTU_kpS5oy_rWysG_9AuThXSePEk9V_TRmDtSVMyg2HGr5JrZe-JEAvmqmkB8dsEzSeC1SjuWx79KSVOvlBZEzu4pLN3WxuVQZmyIM5KwtM3Y0LZzgtwo6Ft-7VoMR_Csx9ES6klsOe-3AAkZL7UPQNh6YqS24YQPdQ6fqbdq2eoPYhoag9v9u3IQJ9SBrhDkkwX_vM8-JJFEW7BVMgQ=]

Sources

Safety Operating Guide

Operational and Disposal Protocol for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. The information herein is synthesized from established chemical safety principles and data from structurally related compounds to ensure a robust and reliable protocol for laboratory professionals.

Hazard Assessment and Chemical Profile

  • Benzotriazole Core : Benzotriazole and its derivatives are known to be harmful if swallowed and can cause serious eye irritation.[1][2][3] Many are also recognized as being toxic to aquatic life with long-lasting effects, making environmental release a significant concern.[1][2][4]

  • Brominated Aromatic System : As a halogenated organic compound, this chemical requires segregation into a specific waste stream.[5] Halogenated compounds can produce hazardous byproducts upon incineration if not handled by a specialized waste facility.

  • Carboxylic Acid Group : This functional group imparts acidic properties to the molecule. While some simple carboxylic acids can be neutralized for disposal, the presence of the brominated benzotriazole moiety necessitates treating the entire compound as hazardous waste.[6]

  • Structurally Similar Compounds :

    • An SDS for the non-brominated analog, 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, classifies it as a skin irritant (Category 2), eye irritant (Category 2), and harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity Category 4).[7]

    • Similarly, 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is classified as a skin and eye irritant, may cause respiratory irritation, and is harmful if swallowed.[8]

Based on this analysis, 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as acute toxicity.

Hazard Profile Summary
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Acute Toxicity (Oral, Dermal, Inhalation), Respiratory Irritation, Aquatic Toxicity.
Chemical Class Halogenated Organic Compound, Carboxylic Acid, Benzotriazole Derivative.
Primary Disposal Route Segregated Hazardous Chemical Waste (Halogenated Organics).

Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks, all handling of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid must be conducted with appropriate PPE and engineering controls.

Engineering Controls:

  • Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8]

Required PPE:

  • Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5]

  • Body Protection : A fully buttoned laboratory coat must be worn to protect skin and clothing.[5]

  • Footwear : Closed-toe shoes are required in the laboratory.

Spill Management Protocol

In the event of a spill, immediate and safe containment is the priority.

Step-by-Step Spill Cleanup:

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Isolate the Area : Restrict access to the spill area.

  • Don Appropriate PPE : Before cleanup, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill :

    • For Solid Spills : Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Avoid raising dust.[9] Sweep the material into a designated waste container.[3][7]

    • For Solutions : Absorb the spill with an inert, dry material.

  • Collect Waste : Place all contaminated absorbent material and any contaminated PPE into a clearly labeled, sealable hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department, following local protocols.

Disposal Workflow and Procedures

Disposal of this compound must adhere to institutional and regulatory guidelines for hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [1][5]

DisposalWorkflow cluster_prep Step 1: Waste Preparation cluster_label Step 2: Labeling cluster_storage Step 3: Storage & Pickup Waste 7-Bromo-1-methyl-1,2,3- benzotriazole-5-carboxylic acid (Solid or Solution) Container Designated Halogenated Organic Waste Container Waste->Container  Transfer waste into container Label Attach Hazardous Waste Label: - Full Chemical Name - Hazard Pictograms (Irritant, Harmful) - Accumulation Start Date Container->Label  Securely affix label Storage Store in Satellite Accumulation Area (SAA) - Away from incompatible materials - Secondary containment Label->Storage  Place in designated storage Pickup Schedule Pickup with EHS Department Storage->Pickup  Request disposal

Caption: Disposal workflow for 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid.

Detailed Disposal Steps:

  • Waste Segregation :

    • Collect all waste containing 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, including unused product, reaction residues, and contaminated materials (e.g., filter paper, absorbent pads), in a designated "Halogenated Organic Waste" container.[5]

    • Ensure the waste container is made of a compatible material (e.g., HDPE or glass) and has a tightly sealing lid.[6][10] The original product container is often a suitable choice for waste accumulation.[11]

  • Container Labeling :

    • Label the waste container clearly with the words "Hazardous Waste."

    • List the full chemical name: "7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid." If mixed with other chemicals, list all components.

    • Indicate the relevant hazards (e.g., "Irritant," "Toxic").

    • Follow your institution's specific labeling requirements, which typically include the accumulation start date.

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area.

    • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents or bases.[1][12]

    • Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste through your institution's EHS department.[13] They will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, typically via incineration under controlled conditions.

Disposal of Empty Containers:

  • Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[10] The rinsate from this cleaning process must be collected and disposed of as halogenated organic waste.[10]

Conclusion: A Commitment to Safety

The proper disposal of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid is not merely a procedural task but a critical component of responsible laboratory practice. By adhering to this guide, researchers protect themselves, their colleagues, and the environment from potential harm. Always prioritize safety and consult your institution's EHS department for guidance specific to your location and regulations.

References

  • Ing. Petr Švec - PENTA s.r.o. (2022, July 25). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • University of California, Irvine. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Cancilla, D. A., Baird, J. C., Geis, S. W., & Corsi, S. R. (1998). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. PubMed. Retrieved from [Link]

  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP. Retrieved from [Link]

  • Chemtalk. Bromine water - disposal. Retrieved from [Link]

  • HSC Chemistry. (2023, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Carl ROTH. (2020). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Washington State University. Bromine Standard Operating Procedure. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • QualiChem. (2018). Safety Data Sheet: KR-134MBL. Retrieved from [Link]

Sources

Navigating the Safe Handling of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, in-depth information on the safe handling of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, a compound of interest in various research applications. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive risk mitigation.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Anticipated Hazards:

  • Skin Irritation: Like many benzotriazole derivatives, this compound is expected to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious and potentially damaging irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may lead to irritation of the respiratory system.[2][3]

  • Harmful if Swallowed: Ingestion of this compound is presumed to be harmful.[2][3]

The presence of a bromine atom on the aromatic ring classifies this molecule as a brominated aromatic compound. Such compounds warrant careful handling due to their potential for persistence in the environment and the possibility of forming hazardous byproducts under certain conditions, such as incomplete combustion.[4][5] The carboxylic acid functional group also suggests that the compound is acidic and may have corrosive properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid. The following table outlines the recommended PPE, with a rationale rooted in the anticipated hazards.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Ensure gloves are inspected for integrity before each use.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[6] Proper glove removal technique is essential to avoid contaminating the skin.
Eye & Face Protection Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes of the compound or its solutions, which could cause serious eye irritation.[6]
Skin & Body Protection A fully buttoned, long-sleeved laboratory coat. Chemical-resistant apron for larger quantities or when splashing is likely. Closed-toe shoes are mandatory.Minimizes the risk of skin contact on the arms and body.[6] Prevents exposure from spills that may occur on the floor.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Prevents the inhalation of fine dust particles or aerosols, which can cause respiratory tract irritation.[6]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for Chemical Handling start Start: Assess Task assess_hazards Identify Chemical Hazards (Skin/Eye/Respiratory Irritant, Harmful if Swallowed) start->assess_hazards small_scale Small-Scale Handling? (<1g, no splash risk) assess_hazards->small_scale large_scale Large-Scale or Splash Risk? small_scale->large_scale No fume_hood Work in Fume Hood? small_scale->fume_hood Yes large_scale->fume_hood ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron large_scale->ppe_enhanced Yes ppe_basic Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat fume_hood->ppe_basic Yes respirator Respirator Required (Consult EHS) fume_hood->respirator No end Proceed with Caution ppe_basic->end ppe_enhanced->end respirator->end

Caption: A flowchart outlining the steps for selecting appropriate PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Operational Protocol
  • Designated Area: All work with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to others in the laboratory.[6]

  • Ventilation: Ensure adequate ventilation. A certified chemical fume hood is the preferred engineering control.[6]

  • Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation. A weighing boat within a fume hood or a balance with a draft shield is recommended.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for chemical spills. This should include absorbent materials, such as vermiculite or sand, and bags for waste disposal.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[7]

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]

Disposal Plan

The disposal of 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid and any materials contaminated with it must be handled with care to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials from spills, must be collected in a designated, properly labeled hazardous waste container.

  • Waste Classification: This material should be classified as a halogenated organic waste. It is crucial to not mix halogenated waste with non-halogenated waste streams to ensure proper disposal and to manage disposal costs.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid."

  • Licensed Disposal: The disposal of brominated aromatic compounds should be carried out through a licensed hazardous waste disposal company.[5] Incineration at high temperatures in facilities equipped with appropriate emission controls is a common and effective method for the destruction of such compounds.[5]

  • Neutralization (for spills): For small spills, after absorption, the area can be wiped down. Some sources suggest that bromine-containing waste can be neutralized with a reducing agent like sodium thiosulfate or sodium bisulfite, but this should only be done by trained personnel and in accordance with institutional safety protocols.[5][8]

By adhering to these detailed safety and handling protocols, researchers can confidently work with 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid while minimizing risks to themselves, their colleagues, and the environment.

References

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 99+%. Retrieved from [Link]

  • Sdfine. (n.d.). BENZOTRIAZOLE. Retrieved from [Link]

  • PENTA s.r.o. (2022). 1,2,3-Benzotriazole Safety Data Sheet. Retrieved from [Link]

  • Jakab, E., & Blazsó, M. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 72(2), 369-377.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Google Patents. (n.d.). Method for the bromination of aromatic compound.
  • Joshi, G. V., & Adimurthy, S. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research, 50(21), 12271–12275.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bromination. Retrieved from [Link]

  • Charitopoulou, M. A., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 735.
  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Joshi, G. V., & Adimurthy, S. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Semantic Scholar.
  • Levaya, Y., et al. (2026). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.